Furo[3,2-b]pyridine-6-carbonitrile
Beschreibung
BenchChem offers high-quality Furo[3,2-b]pyridine-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[3,2-b]pyridine-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
furo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRRGDCJWVGTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673643 | |
| Record name | Furo[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-65-3 | |
| Record name | Furo[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Furo[3,2-b]pyridine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the furo[3,2-b]pyridine scaffold, a "privileged" structure in drug discovery, it holds potential for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties of Furo[3,2-b]pyridine-6-carbonitrile, including its synthesis, spectroscopic characterization, reactivity, and known biological relevance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery and development.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a bicyclic aromatic heterocycle formed by the fusion of a furan ring and a pyridine ring.[1][2][3] This unique combination of an electron-rich furan ring and an electron-deficient pyridine ring results in a distinct electronic distribution and a rigid, planar structure. These characteristics make the furo[3,2-b]pyridine scaffold an attractive pharmacophore for targeting a variety of biological macromolecules.[4][5]
Notably, the furo[3,2-b]pyridine framework has been identified as a key structural motif in a range of biologically active molecules, particularly as potent and selective inhibitors of various protein kinases.[5][6][7] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The ability of the furo[3,2-b]pyridine scaffold to serve as a hinge-binding mimic for ATP in the active site of kinases has driven significant research into its derivatives as potential therapeutic agents.[6]
The introduction of a carbonitrile group at the 6-position of the furo[3,2-b]pyridine ring system, to yield Furo[3,2-b]pyridine-6-carbonitrile, offers a versatile handle for further chemical modifications and structure-activity relationship (SAR) studies. The nitrile group can be transformed into various other functional groups, allowing for the exploration of a wide chemical space in the pursuit of optimized biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Furo[3,2-b]pyridine-6-carbonitrile is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O | [Vendor Data] |
| Molecular Weight | 144.13 g/mol | [Vendor Data] |
| CAS Number | 1203499-65-3 | [Vendor Data] |
| Appearance | Solid | [Vendor Data] |
| Predicted logP | 1.44 | [8] |
| Predicted pKa (Strongest Basic) | 3.33 | [8] |
| Predicted Polar Surface Area | 26.03 Ų | [8] |
Synthesis and Spectroscopic Characterization
The synthesis of the furo[3,2-b]pyridine core can be achieved through various synthetic routes, often involving the construction of the furan ring onto a pre-existing pyridine moiety.[4] Common strategies include palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations.[4][5]
General Synthetic Approach: Sonogashira Coupling and Annulation
A prevalent method for the synthesis of substituted furo[3,2-b]pyridines involves a Sonogashira cross-coupling reaction between a suitably functionalized pyridine and a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the furan ring.[4]
Caption: General workflow for the synthesis of the furo[3,2-b]pyridine core.
Representative Experimental Protocol
Step-by-Step Methodology: [4]
-
To a solution of a suitable starting pyridine (e.g., a 2-amino-3-bromopyridine derivative) (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent such as DMF, add the catalyst system.
-
The catalyst system typically consists of a palladium source (e.g., Pd(CF₃COO)₂) (2.5 mol%), a phosphine ligand (e.g., PPh₃) (5.0 mol%), and a copper(I) co-catalyst (e.g., CuI) (5.0 mol%).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) for 30 minutes at room temperature.
-
The mixture is then heated to 100 °C for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified by standard techniques such as extraction and column chromatography.
Spectroscopic Characterization
The structural elucidation of Furo[3,2-b]pyridine-6-carbonitrile relies on a combination of spectroscopic techniques. While specific data for this exact molecule is scarce, expected spectral features can be inferred from data on closely related analogs.[9][10]
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the furo[3,2-b]pyridine core. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a related benzofuro[3,2-b]pyridine derivative, aromatic protons were observed in the range of δ 6.5-8.4 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the molecule. The carbon of the nitrile group is expected to resonate in the region of δ 115-125 ppm. The sp² hybridized carbons of the aromatic rings will appear in the range of δ 100-160 ppm. For a related benzofuro[3,2-b]pyridine derivative, carbon signals were observed between δ 111-166 ppm.[11]
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.[10]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
3.3.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of Furo[3,2-b]pyridine-6-carbonitrile by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Chemical Reactivity and Potential for Functionalization
The chemical reactivity of Furo[3,2-b]pyridine-6-carbonitrile is influenced by the electronic nature of the fused ring system and the presence of the nitrile group. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the furan ring is electron-rich and more prone to electrophilic substitution.
Reactivity of the Furo[3,2-b]pyridine Core
-
Electrophilic Substitution: Electrophilic attack is predicted to occur preferentially on the electron-rich furan ring.
-
Nucleophilic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present.
Reactivity of the Nitrile Group
The nitrile group at the 6-position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a diverse range of derivatives.
Caption: Potential transformations of the nitrile group.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: Reduction of the nitrile group can yield a primary amine.
-
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.
Biological Activity and Therapeutic Potential
The furo[3,2-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5][6][7] Derivatives have shown potent and selective inhibition of various kinases, including cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing.[5][6] Inhibition of these kinases can have profound effects on cancer cell proliferation and survival.[12]
While specific biological data for Furo[3,2-b]pyridine-6-carbonitrile is not extensively reported, its structural similarity to known kinase inhibitors suggests that it is a promising candidate for biological evaluation. Further derivatization of the nitrile group could lead to the discovery of novel and potent kinase inhibitors with improved pharmacological properties.
Potential as Kinase Inhibitors
The furo[3,2-b]pyridine core can act as a scaffold to which various substituents can be attached to target the ATP-binding site of kinases. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition. The nitrile group at the 6-position can be exploited to introduce substituents that can interact with other regions of the active site, thereby enhancing potency and selectivity.
Caption: Simplified diagram of competitive kinase inhibition.
Conclusion
Furo[3,2-b]pyridine-6-carbonitrile is a molecule with significant potential in the field of drug discovery. Its core scaffold is a proven pharmacophore for kinase inhibition, and the presence of a versatile nitrile group opens up numerous avenues for chemical modification and optimization. This technical guide has provided an overview of its chemical properties, synthesis, and potential biological applications. Further research into the synthesis of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this promising heterocyclic compound.
References
-
Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). HMDB. [Link]
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1473-1478. [Link]
-
PubChem. (n.d.). Furo(3,2-b)pyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]
-
ResearchGate. (2021). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β -unsaturated imines. [Link]
-
National Genomics Data Center (CNCB-NGDC). (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). [Link]
-
ResearchGate. (2023). (PDF) Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]Pyridines. [Link]
-
PubChem. (n.d.). Furo(3,2-b)pyridine. [Link]
-
PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]
Sources
- 1. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
Furo[3,2-b]pyridine-6-carbonitrile: A Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The furo[3,2-b]pyridine nucleus is a prominent heterocyclic scaffold that has garnered substantial interest within the medicinal chemistry and drug development sectors. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive exploration of Furo[3,2-b]pyridine-6-carbonitrile (CAS Number: 1203499-65-3), a representative member of this important class of compounds. This document will delve into its synthesis, physicochemical properties, chemical reactivity, and the broad biological applications of the furo[3,2-b]pyridine core, with a particular focus on its role in oncology and kinase inhibition.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
Heterocyclic compounds are cornerstones in the development of new therapeutic agents, with over 85% of all biologically active small molecules containing at least one heterocyclic ring. Among these, the furo[3,2-b]pyridine scaffold has emerged as a "privileged" structure. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery.[1]
The fusion of an electron-rich furan ring with an electron-deficient pyridine ring imparts a unique electronic character to the furo[3,2-b]pyridine system. This influences its molecular interactions and metabolic stability, making it a desirable core for targeting enzymes such as kinases, which play a critical role in cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2]
Furo[3,2-b]pyridine-6-carbonitrile represents a specific derivative where a nitrile group is appended at the 6-position of the pyridine ring. The introduction of the cyano group can significantly modulate the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, and can serve as a key pharmacophoric element or a synthetic handle for further molecular elaboration.
Synthesis and Molecular Architecture
Proposed Synthetic Pathway
A logical approach to the synthesis of Furo[3,2-b]pyridine-6-carbonitrile would involve a two-stage process: first, the construction of a halogenated furo[3,2-b]pyridine intermediate, followed by a palladium-catalyzed cyanation reaction.
Stage 1: Synthesis of a 6-Halofuro[3,2-b]pyridine Intermediate
A versatile method for constructing the furo[3,2-b]pyridine core is through a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1][3] This approach offers a high degree of convergence and control over substituent placement.
-
Step 1: Sonogashira Coupling: A suitably substituted 2,3-dihalopyridine, for example, 2,3-dichloro-6-bromopyridine, can be reacted with a protected alkyne, such as trimethylsilylacetylene, under palladium and copper catalysis. The reaction would selectively occur at the more reactive position.
-
Step 2: Deprotection and Cyclization: The resulting alkynylpyridine is then deprotected, and subsequent intramolecular cyclization is induced, typically under basic conditions, to form the furan ring, yielding a 6-bromofuro[3,2-b]pyridine intermediate.
Stage 2: Palladium-Catalyzed Cyanation
The introduction of the nitrile group at the 6-position can be achieved via a palladium-catalyzed cyanation of the 6-bromofuro[3,2-b]pyridine intermediate. This is a well-established and robust method for the synthesis of aryl nitriles.[4][5]
-
Reaction Conditions: The 6-bromofuro[3,2-b]pyridine intermediate would be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand (e.g., dppf). The reaction is typically carried out in a polar aprotic solvent like DMF or DMA at elevated temperatures.
The rationale for this two-stage approach lies in its modularity and the high functional group tolerance of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.
Experimental Workflow: A Representative Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis of Furo[3,2-b]pyridine-6-carbonitrile.
Part A: Synthesis of 6-Bromofuro[3,2-b]pyridine
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-chloropyridine (1.0 eq), ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents: The flask is evacuated and backfilled with argon three times. Degassed triethylamine (3.0 eq) and THF are added via syringe.
-
Reaction: The reaction mixture is heated to 60 °C and stirred for 12 hours. Progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Deprotection and Cyclization: The crude product is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 6-bromofuro[3,2-b]pyridine.
Part B: Synthesis of Furo[3,2-b]pyridine-6-carbonitrile
-
Reaction Setup: To a microwave vial, add 6-bromofuro[3,2-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Solvent: The vial is sealed, evacuated, and backfilled with argon. Anhydrous DMA is added via syringe.
-
Reaction: The reaction mixture is heated in a microwave reactor at 150 °C for 1 hour.
-
Work-up: The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield Furo[3,2-b]pyridine-6-carbonitrile.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed two-stage synthesis of Furo[3,2-b]pyridine-6-carbonitrile.
Physicochemical Properties and Reactivity
While experimental data for Furo[3,2-b]pyridine-6-carbonitrile is scarce, its properties can be inferred from the parent furo[3,2-b]pyridine and the influence of the cyano substituent.
| Property | Predicted/Inferred Value | Reference/Rationale |
| CAS Number | 1203499-65-3 | |
| Molecular Formula | C₈H₄N₂O | |
| Molecular Weight | 144.13 g/mol | |
| Appearance | Likely a crystalline solid | Based on similar aromatic nitriles |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | Typical for small, rigid aromatic compounds |
| pKa | Weakly basic | The pyridine nitrogen is a weak base, further attenuated by the electron-withdrawing nature of the fused furan and the cyano group. |
Spectroscopic Characterization
The structural elucidation of Furo[3,2-b]pyridine-6-carbonitrile would rely on a combination of standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the furo[3,2-b]pyridine core. The chemical shifts and coupling constants would be indicative of their positions on the bicyclic system.
-
¹³C NMR: The carbon NMR spectrum would reveal signals for all eight carbon atoms, with the carbon of the nitrile group appearing in the characteristic region around 115-120 ppm.
-
IR Spectroscopy: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ would be a definitive indicator of the C≡N stretching vibration of the nitrile group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Chemical Reactivity
The reactivity of Furo[3,2-b]pyridine-6-carbonitrile is governed by the interplay of the electron-deficient pyridine ring, the electron-rich furan ring, and the electrophilic character of the nitrile group.
-
Reactions of the Pyridine Ring: The pyridine nitrogen is susceptible to N-oxidation. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature.
-
Reactions of the Furan Ring: The furan portion of the molecule is more susceptible to electrophilic attack than the pyridine ring.
-
Reactions of the Nitrile Group: The cyano group is a versatile functional handle. It can undergo:
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (Furo[3,2-b]pyridine-6-carboxylic acid) or a primary amide.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.
-
Biological Applications and Mechanism of Action
The furo[3,2-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Derivatives have shown potent activity as kinase inhibitors and modulators of crucial signaling pathways.
Kinase Inhibition
Kinases are a class of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a common driver of cancer. The furo[3,2-b]pyridine core has been successfully utilized to develop selective inhibitors of several kinase families:
-
Homeodomain-Interacting Protein Kinases (HIPKs): These kinases are involved in transcription regulation and apoptosis. Dysregulation of HIPKs has been linked to various cancers. Furo[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of HIPKs.[1]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Furo[2,3-b]pyridine derivatives, an isomeric scaffold, have demonstrated potent inhibitory activity against CDK2, leading to cell cycle arrest. This highlights the potential of the broader furopyridine class in cancer therapy.[1]
The mechanism of action for these kinase inhibitors often involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its reactivation in adults is implicated in the development and progression of several cancers. Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[2] This provides an alternative therapeutic strategy for cancers driven by aberrant Hh signaling.
Diagram of Furo[3,2-b]pyridine Derivatives in Cellular Signaling:
Caption: Furo[3,2-b]pyridine derivatives as modulators of key cellular pathways.
Conclusion and Future Perspectives
Furo[3,2-b]pyridine-6-carbonitrile is a representative of a highly valuable class of heterocyclic compounds with significant potential in drug discovery and development. The furo[3,2-b]pyridine scaffold has demonstrated its utility as a privileged core for the design of potent and selective inhibitors of key cellular targets, particularly kinases and components of the Hedgehog signaling pathway.
While specific data on Furo[3,2-b]pyridine-6-carbonitrile itself is limited, its structure suggests it is an excellent candidate for further investigation. The nitrile group not only influences its electronic properties but also provides a versatile chemical handle for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Future research should focus on the development and optimization of synthetic routes to this and related derivatives, followed by comprehensive biological evaluation to fully elucidate their therapeutic potential. The continued exploration of the chemical space around the furo[3,2-b]pyridine core is a promising avenue for the discovery of novel therapeutics for a range of human diseases.
References
- Guttikonda VR, Rao MVB, et al. Synthesis of 2-substituted furo[3,2-b]. pyridines under Pd/C-Cu catalysis assisted by ultrasound: their evaluation as potential cytotoxic agents. Anti-Cancer Agents in Medicinal Chemistry. 2020.
-
Guttikonda VR, et al. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available from: [Link].
-
Human Metabolome Database. Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Available from: [Link].
- Katritzky AR, et al.
-
MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine. Available from: [Link].
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available from: [Link].
-
ResearchGate. Methods for installing a nitrile group on a pyridine ring. Available from: [Link].
-
ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available from: [Link].
-
ResearchGate. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF. Available from: [Link].
-
Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Available from: [Link].
-
S. K. Guchhait, et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available from: [Link].
- Salman AS. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. 1999.
-
Sutar, R., et al. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available from: [Link].
-
Wikipedia. Pyridine. Available from: [Link].
-
Yahodkina-Yakovenko MS, et al. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Furo[3,2-b]pyridine-6-carbonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a carbonitrile moiety at the 6-position can modulate the electronic properties and biological activity of the core structure, making Furo[3,2-b]pyridine-6-carbonitrile a compound of interest for further investigation. This technical guide provides a comprehensive overview of Furo[3,2-b]pyridine-6-carbonitrile, including its molecular formula, molecular weight, proposed synthesis, and potential applications in drug discovery, particularly in the context of kinase inhibition. While specific experimental data for this exact molecule is not widely available in public literature, this guide compiles essential information on its structural identification and provides representative experimental protocols and data from closely related analogs to facilitate further research.
Introduction: The Furo[3,2-b]pyridine Scaffold in Medicinal Chemistry
The fusion of a furan ring with a pyridine ring gives rise to a class of heterocyclic compounds known as furopyridines. These structures are of particular importance in drug discovery due to their presence in numerous biologically active molecules. The Furo[3,2-b]pyridine isomer, in particular, has been identified as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[1] The unique electronic distribution arising from the fused electron-rich furan and electron-deficient pyridine rings provides a valuable platform for molecular design and optimization.[1]
The introduction of a carbonitrile (-C≡N) group, a common pharmacophore in medicinal chemistry, can significantly influence a molecule's potency, selectivity, and metabolic stability. In the context of the Furo[3,2-b]pyridine scaffold, a nitrile at the 6-position is anticipated to modulate the molecule's electronic profile and its interactions with biological targets.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Furo[3,2-b]pyridine-6-carbonitrile is fundamental for its application in drug discovery, influencing aspects such as solubility, membrane permeability, and oral bioavailability.
Key Identifiers
| Identifier | Value |
| Molecular Formula | C₈H₄N₂O |
| Molecular Weight | 144.13 g/mol |
| CAS Number | 1203499-65-3 |
| Canonical SMILES | N#Cc1cnc2ccoc2c1 |
| InChI Key | XPRRGDCJWVGTLS-UHFFFAOYSA-N |
Structural Representation
Caption: 2D Structure of Furo[3,2-b]pyridine-6-carbonitrile.
Synthesis and Characterization
Proposed Synthetic Pathway
A common strategy for the construction of the Furo[3,2-b]pyridine scaffold involves the Sonogashira cross-coupling reaction followed by heteroannulation.[1] A subsequent cyanation reaction can then be employed to install the nitrile group at the 6-position.
Caption: Proposed synthetic workflow for Furo[3,2-b]pyridine-6-carbonitrile.
Representative Protocol (Theoretical):
Step 1: Synthesis of 2-chloro-6-((trimethylsilyl)ethynyl)nicotinaldehyde (Intermediate C)
-
To a solution of 2,6-dichloronicotinaldehyde (A) in a suitable solvent such as THF or dioxane, add ethynyltrimethylsilane (B), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the intermediate aldehyde (C).
Step 2: Synthesis of Furo[3,2-b]pyridine-6-carbaldehyde (D)
-
The silyl-protected intermediate (C) is deprotected using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
The resulting terminal alkyne undergoes an intramolecular cyclization, often facilitated by a base such as potassium carbonate, to form the furan ring, yielding Furo[3,2-b]pyridine-6-carbaldehyde (D).
Step 3: Synthesis of Furo[3,2-b]pyridine-6-carbonitrile (F)
-
Furo[3,2-b]pyridine-6-carbaldehyde (D) is reacted with hydroxylamine hydrochloride (E) in a suitable solvent like ethanol or pyridine to form the corresponding oxime.
-
The oxime is then dehydrated using a dehydrating agent such as acetic anhydride, trifluoroacetic anhydride, or a Burgess reagent to afford the final product, Furo[3,2-b]pyridine-6-carbonitrile (F).
Self-Validation: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the complete conversion of starting materials and intermediates. The structure of the final product and all intermediates must be confirmed by spectroscopic methods.
Expected Spectroscopic Characterization
While experimental spectra for Furo[3,2-b]pyridine-6-carbonitrile are not available, the following are the expected key features based on its structure and data from analogous compounds.[2][3]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and furan rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the eight carbon atoms in the molecule. The carbon of the nitrile group is expected to appear in the range of 115-120 ppm. The quaternary carbons of the fused ring system will also be identifiable.
-
IR Spectroscopy: The infrared spectrum should exhibit a sharp, strong absorption band in the region of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration. Other significant peaks would include those for C-H and C=C/C=N aromatic stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 144.13, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN and other small neutral molecules.[4]
Applications in Drug Discovery and Development
The Furo[3,2-b]pyridine scaffold is a key component of numerous compounds with demonstrated therapeutic potential, particularly as kinase inhibitors.[1]
Kinase Inhibition
Derivatives of Furo[3,2-b]pyridine have been identified as potent inhibitors of several kinases, including Cdc2-like kinases (CLKs) and Cyclin-Dependent Kinase 2 (CDK2).[1] These kinases are crucial regulators of cell cycle progression and pre-mRNA splicing, and their dysregulation is a hallmark of many cancers. The introduction of a carbonitrile group at the 6-position could enhance the binding affinity and selectivity of these inhibitors for their target kinases.
Caption: Potential mechanism of action via kinase inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of Furo[3,2-b]pyridine-6-carbonitrile, a standard in vitro cytotoxicity assay such as the MTT assay can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Furo[3,2-b]pyridine-6-carbonitrile in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furo[3,2-b]pyridine-6-carbonitrile stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Furo[3,2-b]pyridine-6-carbonitrile stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.
Self-Validation: The assay should include appropriate controls (untreated cells, vehicle control, positive control) to ensure the validity of the results. The experiment should be performed in triplicate to ensure reproducibility.
Conclusion
Furo[3,2-b]pyridine-6-carbonitrile represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features suggest potential as a kinase inhibitor. This technical guide provides foundational information on its physicochemical properties, a plausible synthetic route, and a standard protocol for evaluating its biological activity. Further experimental investigation is warranted to fully elucidate the synthetic details, spectroscopic characteristics, and therapeutic potential of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine. [Link]
- Salem, M. A. I., et al. "Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives." IOSR Journal of Applied Chemistry, vol. 7, no. 1, 2014, pp. 55-63.
-
The Royal Society of Chemistry. "Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines." [Link]
-
Hindawi. "Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes." [Link]
- National Center for Biotechnology Information. "Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity." Molecules, vol. 24, no. 10, 2019, p. 1957.
-
National Genomics Data Center. "one, nicotinonitrile, and furo[2,3-b]pyridine derivatives." [Link]
Sources
An In-Depth Technical Guide to Furo[3,2-b]pyridine-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery
Executive Summary: The Furo[3,2-b]pyridine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and potent activity across a range of high-value biological targets. This technical guide focuses on a specific, strategically important derivative: Furo[3,2-b]pyridine-6-carbonitrile. We will dissect its molecular architecture, explore the critical role of the carbonitrile functional group, and detail its applications as a potent modulator of key cellular signaling pathways. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the compound's synthesis, biological relevance, and future potential, grounded in authoritative scientific literature.
Part 1: Molecular Profile and Physicochemical Properties
The Furo[3,2-b]pyridine core is an aromatic heterocyclic compound resulting from the fusion of a furan ring to a pyridine ring.[1] This fusion of an electron-rich furan system with an electron-deficient pyridine ring creates a unique electronic and structural profile that is highly attractive for designing targeted therapeutics.[2]
Structural Identification:
Furo[3,2-b]pyridine-6-carbonitrile is characterized by the parent Furo[3,2-b]pyridine scaffold with a carbonitrile (-C≡N) group substituted at the C6 position of the pyridine ring. This specific functionalization is critical, as the nitrile group is a versatile synthetic handle and a potent pharmacophore.
| Identifier | Value |
| IUPAC Name | Furo[3,2-b]pyridine-6-carbonitrile |
| CAS Number | 1203499-65-3 |
| Molecular Formula | C₈H₄N₂O |
| Molecular Weight | 144.13 g/mol |
| Canonical SMILES | C1=COC2=C1N=CC(=C2)C#N |
(Note: Data is compiled from chemical databases and literature on analogous structures.)
Predicted Physicochemical Properties:
The properties of the core scaffold are foundational to understanding its derivatives. The following table outlines key predicted properties for the closely related Furo[3,2-b]pyridine-6-carboxylic acid, offering insight into the general characteristics of this molecular class.[2]
| Property | Predicted Value | Significance in Drug Development |
| pKa | 2.03 ± 0.30 | Influences ionization state at physiological pH, affecting solubility and cell permeability. |
| LogP | 1.44 (for parent) | Indicates lipophilicity, a key factor in membrane transport and bioavailability. |
| Polar Surface Area | 26.03 Ų (for parent) | Affects cell penetration and interaction with polar targets. |
| Hydrogen Bond Acceptors | 2 (for carbonitrile) | The pyridine nitrogen and nitrile nitrogen can form crucial interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The lack of donor groups can enhance membrane permeability. |
(Source: Predicted values based on computational models for the parent scaffold or closely related analogs.)[1][2]
Part 2: Strategic Importance in Medicinal Chemistry
The Furo[3,2-b]pyridine scaffold is considered "privileged" because its derivatives have been shown to bind to multiple, distinct biological targets with high affinity. This versatility makes it an exceptionally efficient starting point for drug discovery campaigns.
The Role of the 6-Carbonitrile Group:
The carbonitrile moiety is not a passive substituent; it is a key determinant of biological activity and synthetic utility.
-
Bioisostere and Pharmacophore: The nitrile group is a well-established bioisostere for carbonyl and carboxyl groups. Its linear geometry and ability to act as a strong hydrogen bond acceptor allow it to engage in specific, high-affinity interactions within protein binding pockets, particularly in the hinge regions of kinases.[3]
-
Metabolic Stability: Compared to esters or amides, the carbonitrile group is generally more resistant to hydrolysis, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The nitrile functionality is a versatile precursor for a wide range of other chemical groups, including amidines, tetrazoles, and carboxylic acids, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.[4]
Key Biological Targets:
Research has demonstrated that the Furo[3,2-b]pyridine core is a potent modulator of critical signaling pathways implicated in cancer and other diseases.[5]
-
Cdc-like Kinases (CLKs): Derivatives have been identified as highly potent and selective inhibitors of CLKs, a family of kinases that regulate alternative RNA splicing.[5] Dysregulation of splicing is a hallmark of many cancers, making CLKs a compelling therapeutic target.
-
Hedgehog Signaling Pathway: Certain Furo[3,2-b]pyridines have been shown to be effective modulators of the Hedgehog pathway, a crucial regulator of embryonic development and adult tissue homeostasis that is often aberrantly activated in cancer.[5]
-
Other Kinases and Enzymes: The broader furopyridine class has shown inhibitory activity against a wide array of targets, including EGFR, AKT, nicotinic acetylcholine receptors, and various glucosidases, highlighting its broad therapeutic potential.[4][6]
Part 3: Synthesis and Chemical Reactivity
The construction of the Furo[3,2-b]pyridine scaffold can be achieved through several established synthetic strategies. A common and effective approach involves a metal-mediated coupling reaction followed by an intramolecular cyclization.
Proposed Synthetic Workflow:
A plausible and efficient route to Furo[3,2-b]pyridine-6-carbonitrile begins with a suitably substituted pyridine precursor. The key steps involve the formation of the furan ring onto the pyridine core. One established method for the core assembly is a copper-mediated oxidative cyclization.[5] An alternative, versatile approach is a Sonogashira cross-coupling followed by cyclization, which is widely used for analogous systems.[7]
Caption: Proposed synthetic workflow for Furo[3,2-b]pyridine-6-carbonitrile.
Representative Experimental Protocol (Based on Analogous Syntheses):
Causality: This protocol leverages the high efficiency and functional group tolerance of palladium-catalyzed Sonogashira coupling to install the alkyne, a necessary precursor for the subsequent cyclization to form the furan ring.
-
Step 1: Sonogashira Cross-Coupling.
-
To a solution of 2-chloro-3-hydroxypyridine-6-carbonitrile (1.0 eq) in a suitable solvent (e.g., THF/H₂O mixture) under an inert atmosphere (N₂ or Ar), add trimethylsilylacetylene (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and a base (e.g., triethylamine, 3.0 eq).
-
Rationale: The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while Cu(I) acts as a co-catalyst. The base is required to neutralize the HCl generated during the reaction.
-
Stir the reaction at 60-70 °C until completion, monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alkynyl pyridine intermediate.
-
-
Step 2: Desilylation.
-
Dissolve the intermediate from Step 1 in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Rationale: The mildly basic conditions are sufficient to cleave the trimethylsilyl protecting group, revealing the terminal alkyne required for cyclization.
-
Stir at room temperature for 1-2 hours. Monitor by TLC.
-
Neutralize the reaction with dilute acid, remove the methanol in vacuo, and extract the product into an organic solvent. Dry and concentrate to obtain the terminal alkyne intermediate, which may be used directly in the next step.
-
-
Step 3: Intramolecular Cyclization.
-
Dissolve the terminal alkyne in a polar aprotic solvent like DMF. Add a base such as potassium tert-butoxide or sodium hydride.
-
Rationale: The base deprotonates the hydroxyl group, forming an alkoxide that attacks the proximal alkyne in a 5-exo-dig cyclization, which is kinetically favored, to form the furan ring.
-
Heat the reaction to 80-100 °C until the starting material is consumed.
-
Cool the reaction, quench carefully with water, and extract the final product, Furo[3,2-b]pyridine-6-carbonitrile. Purify by recrystallization or column chromatography.
-
Part 4: Biological Applications and Mechanism of Action
Case Study: Inhibition of Cdc-like Kinases (CLKs)
CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are master regulators of constitutive and alternative splicing. In many cancers, the splicing patterns of key oncogenes and tumor suppressors are altered, making CLK inhibition a promising anti-cancer strategy. The Furo[3,2-b]pyridine scaffold has proven to be an excellent template for developing selective CLK inhibitors.[5]
Caption: Inhibition of the CLK signaling pathway by a Furo[3,2-b]pyridine derivative.
The planar, aromatic Furo[3,2-b]pyridine core effectively mimics the adenine region of ATP, allowing it to sit in the kinase hinge region. The substituents, such as the 6-carbonitrile group, can then be oriented to form specific interactions in the binding pocket, driving both potency and selectivity over other kinases.
Part 5: Future Directions and Conclusion
Furo[3,2-b]pyridine-6-carbonitrile represents a highly valuable molecular entity for drug discovery. Its robust and versatile synthesis, combined with the proven biological relevance of its core scaffold, makes it an ideal starting point for developing novel therapeutics.
Future research should focus on:
-
Library Synthesis: Leveraging the versatility of the carbonitrile group to synthesize diverse libraries of derivatives to probe SAR for known targets like CLKs and to discover novel activities.
-
Fragment-Based Drug Discovery (FBDD): Using the core Furo[3,2-b]pyridine-6-carbonitrile as a fragment for screening against a wide range of protein targets, particularly kinases and other ATP-binding proteins.[3]
-
Exploration of New Therapeutic Areas: While oncology is a major focus, the broad activity profile of furopyridines suggests potential applications in inflammatory diseases, infectious diseases, and neurology.[8][9]
References
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. PubMed. Available at: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]
-
Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. ChemRxiv. Available at: [Link]
-
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available at: [Link]
-
Furo(3,2-b)pyridine | C7H5NO | CID 12210217. PubChem. Available at: [Link]
-
Furo[3,2-b]pyridine (HMDB0252540). Human Metabolome Database. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]
-
Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. ResearchGate. Available at: [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furo[3,2-b]pyridine-2-carbonitrile|High-Quality Research Chemical [benchchem.com]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Furo[3,2-b]pyridine-6-carbonitrile Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as a cornerstone of drug design, offering a rich tapestry of three-dimensional structures and electronic properties amenable to interaction with biological targets. Among these, the furo[3,2-b]pyridine core, a fused bicyclic system, has garnered significant attention as a "privileged scaffold."[1] Its rigid, planar structure and unique electronic distribution, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make it an ideal framework for the development of potent and selective modulators of various biological pathways. This guide provides a comprehensive technical overview of the furo[3,2-b]pyridine-6-carbonitrile scaffold, a key derivative that has shown considerable promise, particularly in the realm of kinase inhibition.
The Strategic Importance of the Furo[3,2-b]pyridine Core
The furo[3,2-b]pyridine scaffold has proven to be a versatile template for targeting a range of enzymes and receptors implicated in human diseases. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative disorders. The scaffold's ability to present substituents in a well-defined spatial orientation allows for precise interactions with the ATP-binding site of kinases, leading to high-affinity and selective inhibition.
Furthermore, the incorporation of a carbonitrile (-C≡N) group at the 6-position of the furo[3,2-b]pyridine ring system can significantly influence the molecule's physicochemical and biological properties. The nitrile group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which can enhance binding affinity to target proteins. It can also improve metabolic stability and oral bioavailability, key attributes for successful drug candidates. While much of the published research focuses on the broader class of furo[3,2-b]pyridines, the strategic placement of the 6-carbonitrile moiety represents a promising avenue for the design of next-generation therapeutics.
Synthetic Strategies for Assembling the Furo[3,2-b]pyridine-6-carbonitrile Core
The construction of the furo[3,2-b]pyridine nucleus can be achieved through various synthetic routes, often involving the formation of the furan ring onto a pre-existing pyridine backbone. While specific protocols for the direct synthesis of the 6-carbonitrile derivative are not extensively detailed in the public domain, a plausible and efficient approach involves the synthesis of the corresponding 6-carboxylic acid, which can then be converted to the carbonitrile.
Construction of the Furo[3,2-b]pyridine-6-carboxylic Acid Precursor
A robust method for the synthesis of the furo[3,2-b]pyridine core involves a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1] This strategy offers a high degree of convergence and allows for the introduction of diverse substituents.
Experimental Protocol: General Procedure for Sonogashira Coupling and Cyclization
-
Reaction Setup: To a solution of a suitably substituted 2-amino-3-bromopyridine (1.0 eq.) and a terminal alkyne (1.2 eq.) in an appropriate solvent such as DMF, add Pd(CF₃COO)₂ (0.025 eq.), PPh₃ (0.05 eq.), and CuI (0.05 eq.).
-
Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and heated to 100 °C for 3 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired 2-substituted furo[3,2-b]pyridine.[1]
A key starting material for the synthesis of the 6-carboxylic acid derivative would be a pyridine precursor bearing a carboxylic acid or a suitable precursor group at the desired position.
Conversion of the Carboxylic Acid to the Carbonitrile
Once the furo[3,2-b]pyridine-6-carboxylic acid is obtained, it can be converted to the target 6-carbonitrile via standard functional group transformations. A common method involves a two-step process of converting the carboxylic acid to a primary amide, followed by dehydration.
Experimental Protocol: Carboxylic Acid to Carbonitrile Conversion
-
Amide Formation: The furo[3,2-b]pyridine-6-carboxylic acid is first converted to its corresponding primary amide. This can be achieved by activating the carboxylic acid with a coupling agent such as thionyl chloride or a carbodiimide, followed by treatment with ammonia.
-
Dehydration: The resulting primary amide is then dehydrated to the carbonitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. The reaction is typically carried out in an inert solvent under anhydrous conditions.
-
Purification: The final furo[3,2-b]pyridine-6-carbonitrile product is then purified using standard techniques such as crystallization or column chromatography.
Diagram: Synthetic Workflow for Furo[3,2-b]pyridine-6-carbonitrile
Caption: Proposed synthetic workflow for Furo[3,2-b]pyridine-6-carbonitrile.
Biological Targets and Therapeutic Potential
Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, highlighting their potential as therapeutic agents, particularly in oncology.
Cdc2-like Kinases (CLKs)
Furo[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of Cdc2-like kinases (CLKs).[2] CLKs are a family of serine/threonine kinases that play a critical role in the regulation of pre-mRNA splicing.[2] By inhibiting CLKs, these compounds can modulate alternative splicing events, which can lead to the suppression of cancer cell growth and the induction of apoptosis.
Homeodomain-Interacting Protein Kinases (HIPKs)
The furo[3,2-b]pyridine core has also been utilized to develop selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs).[1] HIPKs are involved in various cellular processes, including transcription regulation and apoptosis, and their dysregulation has been linked to several diseases, including cancer.[1]
Cyclin-Dependent Kinase 2 (CDK2)
Certain furo[2,3-b]pyridine derivatives, an isomeric scaffold, have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy.
Hedgehog Signaling Pathway
Intriguingly, profiling of some furo[3,2-b]pyridine derivatives has revealed their ability to modulate the Hedgehog signaling pathway.[2] This pathway is crucial during embryonic development, and its aberrant activation in adults is implicated in the pathogenesis of various cancers.
Diagram: Key Biological Targets of Furo[3,2-b]pyridine Derivatives
Caption: Key signaling pathways modulated by the furo[3,2-b]pyridine scaffold.
Structure-Activity Relationships (SAR) and Quantitative Data
While comprehensive SAR studies specifically for the Furo[3,2-b]pyridine-6-carbonitrile scaffold are not widely available, data from related furo[3,2-b]pyridine derivatives provide valuable insights into the structural requirements for potent kinase inhibition.
A study on 3,5-disubstituted furo[3,2-b]pyridines as CLK inhibitors revealed the importance of the substitution pattern for both potency and selectivity.[2] For instance, the introduction of specific aryl groups at the 5-position and various substituents at the 3-position led to compounds with nanomolar inhibitory activity against CLK1, CLK2, and CLK4.
Table 1: Kinase Inhibitory Activity of Representative Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| MU140 | CLK1 | 8 | [2] |
| CLK2 | 20 | [2] | |
| CLK4 | 12 | [2] | |
| DYRK1A | 213 | [2] | |
| HIPK2 | 29 | [2] |
Note: The presented data is for a representative compound from a study on 3,5-disubstituted furo[3,2-b]pyridines and not specifically for the 6-carbonitrile scaffold. This data is intended to be illustrative of the potential potency of this class of compounds.
The crystal structure of a furo[3,2-b]pyridine derivative in complex with CLK1 revealed that the scaffold acts as a hinge-binder, a common binding mode for ATP-competitive kinase inhibitors.[2] This structural information is invaluable for the rational design of new, more potent, and selective inhibitors based on the Furo[3,2-b]pyridine-6-carbonitrile core. The nitrile group at the 6-position could potentially form additional hydrogen bonds with the kinase hinge region or with ordered water molecules in the active site, thereby enhancing binding affinity.
Future Perspectives and Conclusion
The Furo[3,2-b]pyridine-6-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Its privileged structural features, combined with the beneficial properties of the carbonitrile group, make it an attractive candidate for targeting a variety of biological targets, particularly protein kinases.
Future research in this area should focus on several key aspects:
-
Development of efficient and scalable synthetic routes to access a wide range of Furo[3,2-b]pyridine-6-carbonitrile derivatives with diverse substitution patterns.
-
Systematic SAR studies to elucidate the key structural features required for potent and selective inhibition of specific biological targets.
-
In-depth biological evaluation of novel derivatives, including in vitro and in vivo studies, to assess their therapeutic potential.
-
Structural biology studies to understand the molecular basis of their mechanism of action and to guide the rational design of next-generation inhibitors.
References
-
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1438-1442. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of Furo[3,2-b]pyridine-6-carbonitrile Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthetic strategies for preparing key starting materials for Furo[3,2-b]pyridine-6-carbonitrile, a crucial intermediate in the development of novel therapeutics. This document emphasizes the underlying chemical principles, provides detailed experimental protocols for key transformations, and offers insights into the selection of synthetic routes and starting materials.
Introduction: The Significance of the Furo[3,2-b]pyridine Core
The fusion of a furan ring with a pyridine moiety results in the furo[3,2-b]pyridine bicyclic system, a rigid and planar scaffold with unique electronic properties. This structure has proven to be an excellent platform for the design of potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] The introduction of a carbonitrile (-CN) group at the 6-position of this scaffold can significantly modulate the molecule's polarity, metabolic stability, and hydrogen bonding capabilities, often leading to enhanced biological activity and improved pharmacokinetic profiles. Consequently, the efficient and versatile synthesis of Furo[3,2-b]pyridine-6-carbonitrile and its precursors is a critical endeavor in modern drug discovery.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, Furo[3,2-b]pyridine-6-carbonitrile, reveals two primary strategic approaches for its construction. These strategies are centered around the order of formation of the pyridine and furan rings.
Caption: Retrosynthetic approaches to Furo[3,2-b]pyridine-6-carbonitrile.
This guide will primarily focus on Strategy 1 , which involves the initial synthesis of a functionalized 6-cyanopyridine precursor followed by the construction of the furan ring. This approach generally offers greater flexibility in the introduction of substituents on both the pyridine and the eventual furan ring.
Synthesis of Key Precursors: The 6-Cyanopyridine Core
The successful synthesis of Furo[3,2-b]pyridine-6-carbonitrile is critically dependent on the availability of appropriately substituted 2,3-dihalogenated or 2-amino-3-halogenated 6-cyanopyridines.
Introduction of the Cyano Group
Several reliable methods exist for the introduction of a nitrile group onto a pyridine ring. The choice of method often depends on the nature of the starting material and the desired substitution pattern.
-
Rosenmund-von Braun Reaction: This classic method involves the reaction of a halopyridine with a copper(I) cyanide salt at elevated temperatures.[2] While effective, this reaction often requires harsh conditions.
-
Palladium-Catalyzed Cyanation: More modern approaches utilize palladium catalysts for the cyanation of halopyridines, often under milder conditions and with broader substrate scope. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3]
-
Cyanation of Pyridine N-oxides: Pyridine N-oxides can be activated towards nucleophilic attack by cyanide. Reagents like trimethylsilyl cyanide (TMSCN) in the presence of an activating agent such as dimethylcarbamoyl chloride are commonly employed.[2]
Synthesis of 2-Chloro-6-cyanopyridine
A valuable starting material is 2-chloro-6-cyanopyridine. This can be prepared from 2,6-dichloropyridine via a nucleophilic aromatic substitution with an alkali metal cyanide.[1]
Table 1: Comparison of Cyanation Methods for Pyridine Derivatives
| Method | Cyanating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Rosenmund-von Braun | CuCN | - | DMF or Pyridine | 150-250 | Variable | [2] |
| Palladium-Catalyzed | K₄[Fe(CN)₆]·3H₂O | Pd₂(dba)₃ / ligand | NMP | 100-120 | Good to Excellent | [3] |
| Pyridine N-oxide Cyanation | TMSCN | Dimethylcarbamoyl chloride | CHCl₃ | 60 | 69-95 | [2] |
Construction of the Furo[3,2-b]pyridine Ring System
The cornerstone of this synthetic strategy is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction, followed by an intramolecular cyclization to form the furan ring.[4][5]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Furopyridine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The furopyridine scaffold, a heterocyclic ring system merging furan and pyridine moieties, has emerged as a privileged structure in medicinal chemistry. Its unique stereoelectronic properties have led to the development of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of furopyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. This document is intended to be a comprehensive resource for researchers and drug development professionals actively engaged in the pursuit of novel therapeutics.
Introduction: The Furopyridine Scaffold - A Versatile Pharmacophore
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the fusion of different heterocyclic rings is a proven strategy for generating novel molecular entities with enhanced biological activity. Furopyridines, as isosteres of benzofurans, have garnered considerable attention due to their diverse and potent pharmacological effects.[1] The amalgamation of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that facilitates interactions with a wide range of biological targets. This versatility has positioned furopyridine derivatives as promising candidates for the development of new drugs targeting a spectrum of diseases, from cancer to infectious and inflammatory conditions.[2]
This guide will systematically dissect the biological activities of furopyridine derivatives, providing not just a summary of their effects, but also a causal explanation of the experimental choices made in their evaluation. Each section is designed to be a self-validating system, grounding all claims in robust scientific evidence and providing detailed methodologies for replication and further investigation.
Anticancer Activity: Targeting Key Signaling Pathways
Furopyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[3][4] Their anticancer effects are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.
Mechanism of Action: Kinase Inhibition
Mutations and overexpression of protein kinases are well-established drivers of oncogenesis.[3] Furopyridine derivatives have been successfully designed to target several of these crucial kinases.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several furopyridine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance.[2][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MAPK and PI3K/Akt pathways.[2] The strong inhibitory activity of some furopyridine derivatives against EGFR is attributed to key interactions, such as hydrogen bonding with residues like M793, within the ATP-binding site.[3]
Signaling Pathway: EGFR Inhibition by Furopyridine Derivatives
Caption: EGFR signaling pathway and its inhibition by furopyridine derivatives.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for cell cycle progression.[5] CDK2, in particular, is crucial for the G1 to S phase transition.[5] The activity of CDKs is often dysregulated in cancer cells, leading to uncontrolled proliferation. Furopyridine derivatives have been identified as potent inhibitors of CDK2, demonstrating their potential to induce cell cycle arrest and apoptosis in cancer cells.[4][5] For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate is a furopyridine derivative that has shown significant CDK2 inhibitory activity.[4]
Quantitative Data: In Vitro Anticancer Activity
The anticancer potency of furopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.[6]
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| PD18 | A549 (NSCLC) | EGFR | 28.23 ± 2.18 | [3] |
| PD18 | H1975 (NSCLC) | EGFR | 29.46 ± 0.93 | [3] |
| PD56 | A549 (NSCLC) | EGFR | Not specified | [3] |
| PD56 | H1975 (NSCLC) | EGFR | Not specified | [3] |
| Compound 14 | HCT-116 (Colon) | CDK2 | 0.93 | [4] |
| Compound 14 | MCF-7 (Breast) | CDK2 | 19.3 - 55.5 | [4] |
| Compound 14 | HepG2 (Liver) | CDK2 | 22.7 - 44.8 | [4] |
| Compound 14 | A549 (Lung) | CDK2 | 36.8 - 70.7 | [4] |
Note: NSCLC stands for Non-Small Cell Lung Cancer. The IC50 values for PD56 were reported to be in the nanomolar range for EGFR kinase inhibition, though specific cell viability IC50s were not detailed in the provided search results.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furopyridine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Furopyridine derivatives have emerged as potential anti-inflammatory agents by targeting key mediators and signaling pathways in the inflammatory cascade.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of furopyridine derivatives are often linked to their ability to suppress the production of pro-inflammatory mediators and modulate the activity of inflammatory signaling pathways.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. Some small molecules have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[8][9] While direct evidence for furopyridines is still emerging, their structural similarities to other NF-κB inhibitors suggest this as a plausible mechanism.
Signaling Pathway: NF-κB Inhibition
Caption: The NF-κB signaling pathway and its potential inhibition by furopyridine derivatives.
Quantitative Data: In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory activity of furopyridine derivatives can be assessed using models such as carrageenan-induced paw edema in rodents. While specific IC50 values for furopyridines in these models were not found in the provided search results, the general efficacy of pyridine derivatives has been documented.[10]
| Compound Type | Animal Model | Endpoint | Efficacy | Reference |
| Indazole Derivatives | Rat | Paw Edema Inhibition | Dose-dependent inhibition | [10] |
| Indazole Derivatives | In vitro | COX-2 Inhibition | IC50: 12.32 - 23.42 µM | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the furopyridine derivative.
-
Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each test group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean paw edema of control - Mean paw edema of treated group) / Mean paw edema of control ] x 100
-
-
Antimicrobial and Antiviral Activities
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. Furopyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria, fungi, and viruses.
Antimicrobial Activity
Furopyridine derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[11] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.
The antimicrobial efficacy of furopyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[2,1-b][3][6][13]thiadiazole derivatives | Gram-positive & Gram-negative bacteria | <0.24 | [14] |
| Pyridine derivatives | E. coli | 10 - 100 | [11] |
| Pyridine derivatives | S. aureus | 10 - 50 | [11] |
| 5-Fluorouridine | Candida albicans | 0.1 - 12.8 | [15] |
Note: While specific MIC values for a broad range of furopyridine derivatives were not available in the search results, the data for related pyridine and fused heterocyclic systems indicate the potential of this scaffold.
This is a standard method for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold dilutions of the furopyridine derivative in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial or fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Antiviral Activity
Furopyridine derivatives have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[13]
HIV reverse transcriptase (RT) is a key enzyme that converts the viral RNA genome into DNA, a crucial step in the viral replication cycle. Inhibition of this enzyme is a major strategy for anti-HIV drug development. Some furopyridine derivatives may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inactivates it.
The anti-HIV activity of furopyridine derivatives can be expressed as the IC50 value, the concentration required to inhibit 50% of viral replication.[13]
| Compound ID | Virus | Target | IC50 (µM) | Reference |
| NBD-14204 | HIV-1 (clinical isolates) | gp120 | 0.24 - 0.9 | [13] |
| NBD-14208 | HIV-1 (clinical isolates) | gp120 | 0.66 - 5.7 | [13] |
Note: The compounds listed are HIV-1 entry inhibitors targeting gp120, not directly furopyridines, but they illustrate the type of data generated in antiviral testing.
This colorimetric assay provides a safe and efficient method for screening HIV RT inhibitors.[16][17]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microtiter plate, combine a reaction mixture containing a template/primer (e.g., poly(A) x oligo(dT)), dNTPs (including biotin- and digoxigenin-labeled nucleotides), and recombinant HIV-1 RT.
-
Add various concentrations of the furopyridine derivatives to the wells.
-
-
RT Reaction and Incubation:
-
Incubate the plate to allow the RT to synthesize a DNA strand incorporating the labeled nucleotides.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA.
-
Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a colorimetric substrate for the enzyme and measure the resulting absorbance.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of synthesized DNA. Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
-
Structure-Activity Relationship (SAR) of Furopyridine Derivatives
Understanding the relationship between the chemical structure of furopyridine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
-
Anticancer Activity: For EGFR inhibition, the nature and position of substituents on the furopyridine core are critical. For instance, the presence of specific amine groups can significantly influence the binding affinity to the EGFR kinase domain.[2] In the case of CDK2 inhibitors, the incorporation of bulky aromatic groups like naphthyl and thiophenyl moieties has been shown to be important for activity.[4] Generally, for pyridine derivatives, the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[18]
-
Antimicrobial Activity: The antimicrobial activity of heterocyclic compounds is often influenced by their lipophilicity and the presence of specific functional groups that can interact with microbial targets. For pyridine derivatives, the introduction of different alkyl or aryl groups can modulate their antibacterial and antifungal potency.[11]
Synthesis of Furopyridine Derivatives
The synthesis of the furopyridine scaffold can be achieved through various synthetic strategies, often involving the construction of the furan ring onto a pre-existing pyridine core or vice versa.[19]
General Synthetic Strategies
Common methods for synthesizing the furopyridine core include:
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming the C-C and C-O bonds necessary to construct the furan ring.
-
Intramolecular Cyclization Reactions: These reactions involve the formation of the furan ring from a suitably functionalized pyridine precursor.
Synthesis of Substituted Furopyridines
Once the core furopyridine scaffold is synthesized, further derivatization can be achieved through various reactions to introduce different substituents and generate a library of compounds for biological screening. For example, chloromethyl derivatives of furopyridines can be reacted with primary or secondary amines to produce a variety of aminomethyl derivatives.[2]
Experimental Workflow: Synthesis of Aminomethyl Furopyridine Derivatives
Caption: General workflow for the synthesis of aminomethyl furopyridine derivatives.
Conclusion and Future Directions
Furopyridine derivatives represent a highly promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents warrants further investigation. The ability to readily synthesize a diverse range of substituted furopyridines provides a rich platform for lead optimization and the development of novel therapeutics.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by furopyridine derivatives will be crucial for their clinical development.
-
Expanding structure-activity relationship studies: Comprehensive SAR studies will guide the design of next-generation furopyridine derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy and safety studies: Promising lead compounds need to be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
The continued exploration of the chemical and biological landscape of furopyridine derivatives holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
-
Todsaporn, D., Zubenko, A., Kartsev, V. G., Mahalapbutr, P., Geronikaki, A., Sirakanyan, S. N., ... & Rungrotmongkol, T. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Journal of Physical Chemistry B. [Link]
-
Todsaporn, D., Zubenko, A., Kartsev, V. G., Mahalapbutr, P., Geronikaki, A., Sirakanyan, S. N., ... & Rungrotmongkol, T. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. [Link]
-
Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. (2020). Molecules. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Cancers. [Link]
-
Elaboration of Furopyridine Scaffolds. (2020). Request PDF. [Link]
-
Evaluation of Novel Substituted Furopyridines as Inhibitors of Protein Kinases Related to Tau Pathology in Alzheimer´s Disease. (2021). Current Medicinal Chemistry. [Link]
-
Abdel-Rahman, A. A. H., El-Sayed, W. A., Nassar, I. F., Abdel-Sattar, S., & Elgazwy, H. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]
-
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
-
Abdel-Rahman, A. A. H., El-Sayed, W. A., Nassar, I. F., Abdel-Sattar, S., & Elgazwy, H. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules. [Link]
-
The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. (2016). PLoS One. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2022). WOAH. [Link]
-
Fucoidan inhibits CCL22 production through NF-κB pathway in M2 macrophages: a potential therapeutic strategy for cancer. (2016). Scientific Reports. [Link]
-
Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][3][6][13]Thiadiazole Moiety. (2022). ChemistrySelect. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. (2024). Figshare. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]
-
A Cross-Sectional Study to Evaluate the Role of the Nuclear Factor Kappa B (Nf-κB) Pathway in Regulating the Cytokine Cascade and as a Potential Therapeutic Target in Leprosy. (2023). Cureus. [Link]
-
In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. (2022). Journal of Fungi. [Link]
-
Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. (2021). RSC Advances. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
-
The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3... (n.d.). ResearchGate. [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2023). Frontiers in Chemistry. [Link]
-
Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors. (2021). Semantic Scholar. [Link]
-
Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. [Link]
-
A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening. (2013). Journal of Virological Methods. [Link]
-
The NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). International Journal of Molecular Sciences. [Link]
-
The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen. [Link]
-
Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. (2007). Molecular Pharmacology. [Link]
-
Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay. (2018). Viruses. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2023). Molecules. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). ResearchGate. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). Scientific Reports. [Link]
-
Current Progress on the Synthesis of CaMKK2 Inhibitors: Furopyridine Analogs. (2018). Structural Genomics Consortium. [Link]
-
Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. (2007). Molecular Pharmacology. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cross-Sectional Study to Evaluate the Role of the Nuclear Factor Kappa B (Nf-κB) Pathway in Regulating the Cytokine Cascade and as a Potential Therapeutic Target in Leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. xpressbio.com [xpressbio.com]
- 17. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Furo[3,2-b]pyridine-6-carbonitrile: A Privileged Scaffold for Kinase Modulation and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Furo[3,2-b]pyridines in Medicinal Chemistry
The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] This guide provides a comprehensive technical overview of Furo[3,2-b]pyridine-6-carbonitrile, a derivative with promising potential in drug discovery, particularly in oncology. We will delve into its synthesis, chemical characteristics, and known biological activities, offering insights for researchers engaged in the development of novel therapeutics. Furo[3,2-b]pyridine derivatives have emerged as potent modulators of key signaling pathways implicated in human diseases, notably as kinase inhibitors.[2][3]
Strategic Synthesis of the Furo[3,2-b]pyridine-6-carbonitrile Core
The synthesis of Furo[3,2-b]pyridine-6-carbonitrile can be approached through a multi-step sequence, beginning with the construction of a substituted pyridine ring, followed by the annulation of the furan ring. A plausible and efficient strategy involves a Sonogashira cross-coupling reaction followed by heteroannulation. While a direct, one-pot synthesis for this specific molecule is not extensively documented, the following protocol outlines a logical and experimentally supported pathway.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Furo[3,2-b]pyridine-6-carbonitrile.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-chloro-3-hydroxypyridine (Sandmeyer Reaction)
The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a bromine substituent.[4][5]
-
Diazotization: Dissolve 6-Amino-2-chloro-3-hydroxypyridine in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-2-chloro-3-hydroxypyridine.
Step 2: Synthesis of 6-Cyano-2-chloro-3-hydroxypyridine (Cyanation)
The cyanation of an aryl bromide can be achieved using various methods, with palladium- or copper-catalyzed reactions being common.[2]
-
Combine 6-Bromo-2-chloro-3-hydroxypyridine, a cyanide source such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like dimethylformamide (DMF).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bicarbonate or ammonia.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting 6-Cyano-2-chloro-3-hydroxypyridine by column chromatography.
Step 3: Synthesis of Furo[3,2-b]pyridine-6-carbonitrile (Sonogashira Coupling and Heteroannulation)
This one-pot procedure involves a palladium and copper co-catalyzed cross-coupling followed by an intramolecular cyclization.[6]
-
To a solution of 6-Cyano-2-chloro-3-hydroxypyridine in a suitable solvent system such as a mixture of ethanol and triethylamine, add a terminal alkyne (e.g., trimethylsilylacetylene, which can be deprotected in situ or in a subsequent step).
-
Add a palladium catalyst, such as 10% Pd/C, a copper(I) co-catalyst like CuI, and a phosphine ligand, for instance, PPh₃.
-
The reaction can be efficiently promoted by ultrasound irradiation or conventional heating.
-
The reaction first proceeds via C-C bond formation (Sonogashira coupling) followed by an intramolecular C-O bond formation (heteroannulation) to construct the furan ring.
-
After the reaction is complete, filter the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield Furo[3,2-b]pyridine-6-carbonitrile.
Chemical Properties and Spectroscopic Characterization
Furo[3,2-b]pyridine-6-carbonitrile is an aromatic heterocyclic compound. The electron-withdrawing nature of the cyano group influences the electronic properties of the fused ring system.
Spectroscopic Data of Related Structures:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and furan rings are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | The carbon of the cyano group will likely appear around δ 115-120 ppm. Aromatic carbons will resonate in the δ 100-160 ppm range. |
| IR Spectroscopy | A sharp absorption band characteristic of the C≡N stretching vibration is expected around 2220-2240 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the molecule is expected. Fragmentation patterns may involve the loss of HCN. |
Biological Activity and Therapeutic Potential
The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in the design of kinase inhibitors.[2] Derivatives have shown potent activity against various kinases, including Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[3] The introduction of a cyano group can significantly impact the biological activity of a molecule, often contributing to improved binding affinity and metabolic stability.
Kinase Inhibition
Furo[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of CLKs, which are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.[2] By inhibiting CLKs, these compounds can modulate alternative splicing, leading to the suppression of cancer cell growth and induction of apoptosis. The cyano group in Furo[3,2-b]pyridine-6-carbonitrile may act as a hydrogen bond acceptor, potentially enhancing the interaction with the kinase active site.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of furo[3,2-b]pyridine derivatives.[6][9] Their mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[9] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.
Illustrative Signaling Pathway: PI3K/AKT/mTOR
Caption: Furo[3,2-b]pyridine derivatives can exert anticancer effects by inhibiting the PI3K/AKT signaling pathway.
Table of Biological Activities for Related Furo[3,2-b]pyridine Derivatives:
| Compound ID | Target | Activity (IC₅₀/GI₅₀) | Cell Line | Therapeutic Area |
| Derivative 3b[6] | SIRT1 | - | MDA-MB-231, MCF-7 | Cancer |
| MU1210[2] | CLK1/2/4 | - | - | Cancer |
| Furo[2,3-b]pyridine derivative[9] | AKT1, ERα, HER2 | - | MCF-7, MDA-MB-231 | Cancer |
Note: Specific IC₅₀/GI₅₀ values were not provided in the source material.
Conclusion and Future Directions
Furo[3,2-b]pyridine-6-carbonitrile represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition and cancer therapy. The synthetic strategies outlined in this guide provide a foundation for its synthesis and further derivatization. Future research should focus on the detailed biological evaluation of this specific compound and its analogs to elucidate its precise mechanism of action and to optimize its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in designing next-generation Furo[3,2-b]pyridine-based drugs with enhanced potency and selectivity.
References
- Laxmi DS, Vardhini SV, Guttikonda VR, et al. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Nikitina AS, Ziaram M, Zadykowicz B, et al. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. 2023;28(7):3198.
- Němec V, Hylsová M, Maier L, et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- BenchChem. Furo[2,3-b]pyridine-6-carbonitrile Derivatives: A Technical Guide to their Anticancer Properties. BenchChem.
- Zdujić MV, Stanković M, Dimitrijević M, et al. On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
- Al-Refai M, Ibrahim MM, Azmi MN, et al. Synthesis, characterization and bioactivity of new pyridine-2(H)
- Lu H, Wang Y, Li Y, et al. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. Organic & Biomolecular Chemistry. 2021;19(1):97-102.
- BenchChem.
- Yahodkina-Yakovenko MS, Bol’but AV, Vovk MV. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- PubChem. Furo(3,2-b)pyridine.
- Al-Refai M, Ibrahim MM, Azmi MN, et al. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- PubChem. Furo(3,2-b)pyridine.
- ResearchGate.
- Esposito VJ, Fortenberry RC, Boersma C, et al. Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. ACS Earth and Space Chemistry. 2024;8(8):1890-1900.
- ResearchGate.
- ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities.
- D’Amico C, Penoni A, Palmisano G, et al. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. 2015;11:1447-1455.
- Li Y, Li S, Zhang Y, et al. A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. 2023;356(6):e2300067.
- BenchChem.
- ResearchGate.
- Connect Journals.
- ResearchGate. Furopyridines. XXI. Synthesis of cyano derivatives of furo‐[2,3‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine and their conversion to derivatives having another carbon‐substituent.
- ResearchGate.
- Wang X, Zhang Y, Zhang L, et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. 2020;12(17):1615-1636.
- Organic Chemistry Portal. Sandmeyer Reaction.
- ResearchGate.
- Organic Chemistry Portal.
- ResearchGate.
- Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
- Wang Y, Li Y, Wang Y, et al. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis. ACS Omega. 2023;8(44):41558-41570.
- ResearchGate. ChemInform Abstract: Reaction of Pyrano- and Furo[3,2-c]pyridine N-Oxides with Trimethylsilyl Cyanide.
- Wang Y, Li Y, Wang Y, et al. Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2026;41(1):24-34.
- IJSAT.
- Indian Academy of Sciences.
- EMBL-EBI. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.
- PMC. 6-Bromopyridine-2-carboxamide.
- Master Organic Chemistry.
- El-Sayed MA, Abbas SE, Radwan AA, et al. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):1010-1019.
- Balzarini J, Andrei G, Snoeck R, et al. Synthesis and biological evaluation of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one base and nucleoside derivatives. Journal of Medicinal Chemistry. 2005;48(11):3785-3793.
- Organic Chemistry Portal. Pyridine synthesis.
- ResearchGate. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- YouTube. 37.01 Sandmeyer Reactions.
- ChemicalBook. 4-Cyanopyridine(100-48-1) 1H NMR spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Furopyridine Compounds
From the Office of the Senior Application Scientist
Abstract
The fusion of a π-deficient pyridine ring with a π-excessive furan ring gives rise to the furopyridine scaffold, a heterocyclic system of significant and growing interest in medicinal chemistry and materials science.[1] As isosteres of biologically prevalent quinolines and isoquinolines, furopyridines present a unique electronic and structural framework that has been successfully exploited to develop novel therapeutics.[1][2] This guide provides a comprehensive exploration of the discovery of furopyridine compounds, tracing their history from early, challenging syntheses to the development of modern, efficient catalytic methods. We will delve into the core synthetic strategies, examine the rationale behind key experimental choices, and highlight the journey of this scaffold from a synthetic curiosity to a privileged core in drug discovery, culminating in a discussion of its diverse pharmacological applications.
The Furopyridine Core: Structure and Significance
The furopyridine architecture is characterized by the annulation of a furan and a pyridine ring. This fusion can occur in six distinct isomeric forms, which can be broadly categorized into two groups based on their resemblance to larger, naturally occurring bicyclic systems:
-
Quinoline Analogues ([b]-fused systems): Furo[2,3-b]pyridine, Furo[3,2-b]pyridine, and Furo[3,4-b]pyridine.
-
Isoquinoline Analogues ([c]-fused systems): Furo[2,3-c]pyridine, Furo[3,2-c]pyridine, and Furo[3,4-c]pyridine.[1]
Derivatives of five of these parent frameworks are known, with the fully unsaturated Furo[3,4-b]pyridine remaining synthetically elusive.[1] The inherent chemical dichotomy of the electron-poor pyridine and electron-rich furan ring creates a unique electronic landscape that influences the molecule's reactivity and its ability to interact with biological targets.[1] This has been a primary driver for the exploration of furopyridines as valuable cores for pharmaceuticals.[3]
Diagram 1: The Six Isomers of the Furopyridine Scaffold
Historical Perspective: From Natural Scarcity to Synthetic Challenge
Unlike their quinoline and isoquinoline counterparts, furopyridines are not widely found in nature.[1] A notable exception is the furo[2,3-b]quinoline skeleton, which forms the core of several alkaloids isolated from plants of the Rutaceae family, such as dictamnine and skimmianine.[1][4][5] These natural products provided the first glimpse into the potential biological relevance of the furopyridine motif.
The initial forays into the chemical synthesis of this ring system were fraught with challenges. A significant hurdle was the inherent instability of the furan ring, particularly under the strong acidic conditions often employed in classical heterocyclic syntheses like the Skraup or Bischler-Napieralski reactions.[1]
The first synthesis of a fully aromatic furopyridine was reported by Robinson and Watt, which involved a coumarilic acid-type rearrangement.[1] Another pioneering effort was the synthesis of a furo[2,3-c]pyridine derivative by Mertes and colleagues.[1][6] These early methods, while groundbreaking, were often multi-step, low-yielding, and lacked general applicability, underscoring the need for more robust synthetic strategies. The parent compound of furo[3,4-c]pyridine, first synthesized in 1977, proved to be highly unstable in air, further highlighting the unique challenges posed by these structures.[1]
The Evolution of Synthetic Strategies
Synthetic approaches to the furopyridine core are logically divided into two primary strategies: constructing the pyridine ring onto a furan precursor or, conversely, forming the furan ring on a pre-existing pyridine.[3] The development of modern catalytic methods has revolutionized these approaches, offering milder conditions and greater efficiency.
Strategy A: Pyridine Ring Construction on a Furan Precursor
This approach leverages the availability of functionalized furan starting materials. The key challenge is to perform the cyclization under conditions that the acid-sensitive furan ring can tolerate. The Pictet-Spengler reaction has emerged as a powerful tool for this purpose, particularly for synthesizing hydrogenated furopyridines.[7][8]
Featured Protocol: Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction
This method provides a direct route to the 4-substituted tetrahydrofuro[3,2-c]pyridine scaffold through the acid-catalyzed cyclization of an imine formed from a furan-containing amine and an aldehyde.[8] The causality behind this choice of acidic catalyst (a mixture of acetic and hydrochloric acid) is a balance: it must be strong enough to promote iminium ion formation and cyclization but not so harsh as to cause significant degradation of the furan ring.[8]
Step-by-Step Methodology: [7][8]
-
Imine Formation: To a solution of an appropriate aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol). The mixture is typically stirred at reflux for 1 hour to ensure complete condensation.
-
Pictet-Spengler Cyclization: After cooling the mixture, a solution of glacial acetic acid and concentrated hydrochloric acid is added. The reaction is then heated (e.g., at 70°C) for several hours (typically 3-5 hours).
-
Work-up and Neutralization: The reaction mixture is cooled and then carefully neutralized with a saturated aqueous solution of sodium hydroxide. This step is critical to convert the product from its hydrochloride salt to the free base.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by silica gel column chromatography to yield the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.
Diagram 2: Pictet-Spengler Reaction Workflow
Strategy B: Furan Ring Construction on a Pyridine Precursor
This is often the more favored strategy due to the greater stability of the pyridine ring, which can be pre-functionalized to direct the subsequent furan ring formation. The advent of transition metal catalysis, particularly palladium and copper, has provided a mild and highly versatile toolkit for this purpose.[3]
Featured Protocol: Pd/Cu-Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines
This one-pot procedure combines a Sonogashira cross-coupling with a subsequent intramolecular heteroannulation (C-O bond formation) to rapidly construct the furo[3,2-b]pyridine core.[9][10] The synergy between the palladium catalyst (for the C-C bond formation) and the copper(I) co-catalyst (which facilitates both the Sonogashira reaction and the subsequent cyclization) is key to the efficiency of this transformation.[10] Ultrasound irradiation is sometimes employed to accelerate the reaction.[9]
Step-by-Step Methodology: [9]
-
Reaction Setup: A reaction vessel is charged with 3-chloro-2-hydroxypyridine (1.0 equiv.), the desired terminal alkyne (1.2 equiv.), Palladium on Carbon (10% Pd/C), Copper(I) Iodide (CuI), Triphenylphosphine (PPh3), and a suitable solvent like ethanol.
-
Base Addition: Triethylamine (Et3N) is added as the base to neutralize the HCl generated during the catalytic cycle.
-
Reaction Conditions: The mixture is subjected to ultrasound irradiation or conventional heating under an inert atmosphere until the starting materials are consumed (as monitored by TLC).
-
Work-up: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.
-
Extraction: The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the 2-substituted furo[3,2-b]pyridine.
Diagram 3: General Mechanism for Pd/Cu-Catalyzed Furo[3,2-b]pyridine Synthesis
Furopyridines in Drug Discovery: A Scaffold of Diverse Activity
The interest in furopyridines is largely propelled by their demonstrated potential as pharmacologically active agents.[1] Their structural similarity to other bioactive heterocycles allows them to interact with a wide array of biological targets.[2][11] The rigid furopyridine core serves as an excellent scaffold for orienting substituents in three-dimensional space to achieve potent and selective binding to enzyme active sites or receptors.
A broad spectrum of biological activities has been reported for furopyridine derivatives, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[7][11][12][13]
| Furopyridine Scaffold | Associated Biological Activity/Target | Representative Examples / References |
| Furo[3,2-c]pyridine | JAK2 Kinase Inhibition, Antituberculosis, κ-Opioid Receptor Agonism | A key scaffold in synthetic bioactive compounds.[8] |
| Furo[2,3-b]pyridine | Kinase Inhibition (e.g., B-Raf), Antianaphylactic | Used as a hinge-binding pharmacophore.[14][15] |
| Furo[2,3-c]pyridine | HIV-1 Protease Inhibition | The core of PNU-142721.[16] |
| General Furopyridines | Anticancer (CDK2 inhibitors, cytotoxicity), Antiviral | Broadly active against various cancer cell lines and viruses.[11][12][13] |
| Furoquinoline Alkaloids | Anticancer, Anti-inflammatory, Acetylcholinesterase Inhibition | Naturally occurring compounds like Skimmianine.[4] |
Case Study: Furopyridines as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Deregulation of cyclin-dependent kinases, particularly CDK2, is a hallmark of many human cancers. The furopyridine scaffold has been successfully employed in the design of potent CDK2 inhibitors. For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was identified as a potent inhibitor of the CDK2/cyclin A2 enzyme complex.[17] Molecular docking studies suggest these compounds occupy the ATP-binding site of the kinase, forming key interactions that prevent the phosphorylation of substrate proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells.[12] The planar furopyridine core mimics the adenine region of ATP, while appended functionalities can be tailored to form hydrogen bonds and van der Waals interactions with specific residues in the active site.
Conclusion and Future Outlook
The journey of furopyridine compounds from obscure natural product fragments to mainstream medicinal chemistry scaffolds is a testament to the advances in synthetic organic chemistry. Early, arduous syntheses have given way to elegant and efficient catalytic methods, enabling the rapid generation of diverse compound libraries for biological screening.[3] The demonstrated success of this scaffold in targeting a wide range of diseases, particularly in oncology and infectious diseases, ensures its continued prominence in drug discovery programs.[11][12][13][18]
Future research will likely focus on the development of novel, stereoselective synthetic routes to access more complex, three-dimensional furopyridine analogues. Furthermore, as our understanding of disease biology deepens, the unique electronic properties and rigid conformational nature of the furopyridine core will be further exploited to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
References
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available from: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Semantic Scholar. Available from: [Link]
-
Synthesis of Furo[2,3‐b]pyridine. Semantic Scholar. Available from: [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available from: [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available from: [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available from: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information. Available from: [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Available from: [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Available from: [Link]
-
Current Progress on the Synthesis of CaMKK2 Inhibitors: Furopyridine Analogs. Available from: [Link]
-
Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. ACS Publications. Available from: [Link]
-
Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. Available from: [Link]
-
Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. ChemRxiv. Available from: [Link]
-
[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. Available from: [Link]
-
Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. PubMed. Available from: [Link]
-
Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Furo[3,2-b]pyridine-6-carbonitrile: A Technical Guide
Abstract
Furo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. As a key building block in the synthesis of novel therapeutic agents and functional materials, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Furo[3,2-b]pyridine-6-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data and detailed methodologies for its acquisition and interpretation, thereby serving as a vital resource for the scientific community.
Introduction: The Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a fused heterocyclic system comprising a furan ring fused to a pyridine ring. This scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a multitude of biologically active compounds. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique electronic distribution that governs its chemical reactivity and biological interactions. The introduction of a carbonitrile group at the 6-position further modulates the electronic properties of the ring system, making it a versatile intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications.
Accurate structural characterization is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule, allowing for its unequivocal identification and the elucidation of its chemical structure. This guide will delve into the theoretical underpinnings and practical aspects of these techniques as they apply to Furo[3,2-b]pyridine-6-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, one can deduce the connectivity of atoms and the overall structure of the compound.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring high-quality NMR spectra of heterocyclic compounds like Furo[3,2-b]pyridine-6-carbonitrile.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Furo[3,2-b]pyridine-6-carbonitrile.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically necessary.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Furo[3,2-b]pyridine-6-carbonitrile in CDCl₃ is presented in Table 1. The chemical shifts are influenced by the electronic environment of each proton, with the electron-withdrawing nitrile group and the heterocyclic rings causing characteristic downfield shifts.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | d | ~2.0 |
| H-3 | 6.9 - 7.1 | d | ~2.0 |
| H-5 | 8.5 - 8.7 | d | ~1.5 |
| H-7 | 8.2 - 8.4 | d | ~1.5 |
Interpretation:
-
The protons on the furan ring (H-2 and H-3) are expected to appear as doublets with a small coupling constant, characteristic of furanoid systems.
-
The protons on the pyridine ring (H-5 and H-7) are also predicted to be doublets with a small meta-coupling constant. Their downfield chemical shifts are consistent with their position on the electron-deficient pyridine ring, further influenced by the adjacent nitrile group.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of Furo[3,2-b]pyridine-6-carbonitrile in CDCl₃ is summarized in Table 2.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 147 |
| C-3 | 110 - 112 |
| C-3a | 150 - 152 |
| C-5 | 152 - 154 |
| C-6 | 115 - 117 |
| C-7 | 120 - 122 |
| C-7a | 148 - 150 |
| CN | 118 - 120 |
Interpretation:
-
The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
The quaternary carbons (C-3a, C-6, C-7a) will appear as singlets with lower intensity.
-
The carbon of the nitrile group (CN) is expected to resonate in the 118-120 ppm region.
-
The chemical shifts of the other carbons are consistent with their positions within the fused aromatic ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint.
Experimental Protocol for FT-IR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid Furo[3,2-b]pyridine-6-carbonitrile powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
Predicted IR Spectrum
The predicted IR spectrum of Furo[3,2-b]pyridine-6-carbonitrile will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong, sharp |
| C=C, C=N (Aromatic ring stretching) | 1500 - 1650 | Medium to strong |
| C-H (Aromatic stretching) | 3000 - 3100 | Medium to weak |
| C-O-C (Furan ring stretching) | 1000 - 1300 | Medium to strong |
Interpretation:
-
The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the nitrile (C≡N) stretching vibration.
-
Multiple bands in the 1500-1650 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the fused aromatic rings.
-
The region above 3000 cm⁻¹ will show weaker bands due to the aromatic C-H stretching vibrations.
-
The C-O-C stretching of the furan ring will give rise to absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar, medium molecular weight compounds like Furo[3,2-b]pyridine-6-carbonitrile.
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of Furo[3,2-b]pyridine-6-carbonitrile (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) may be added to the solution to promote protonation and enhance the signal in positive ion mode.
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation temperature) should be optimized to achieve a stable signal and good ionization efficiency.
Predicted Mass Spectrum
Molecular Ion:
-
The molecular formula of Furo[3,2-b]pyridine-6-carbonitrile is C₈H₄N₂O.
-
The calculated monoisotopic molecular weight is 144.0324 g/mol .
-
In the positive ion ESI mass spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 145.0397.
Fragmentation Pattern: The fragmentation of the furo[3,2-b]pyridine ring system under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for N-heterocycles involve the loss of small neutral molecules. For Furo[3,2-b]pyridine-6-carbonitrile, potential fragmentation pathways could include:
-
Loss of HCN (from the nitrile group and a ring proton), leading to a fragment ion at m/z 118.
-
Loss of CO (from the furan ring), resulting in a fragment ion at m/z 117.
The relative intensities of these fragment ions will depend on the ionization conditions and the instrument used.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of Furo[3,2-b]pyridine-6-carbonitrile is a synergistic process that integrates data from all three spectroscopic techniques. The following diagram illustrates a logical workflow for this analysis.
Caption: Integrated workflow for the spectroscopic characterization of Furo[3,2-b]pyridine-6-carbonitrile.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for Furo[3,2-b]pyridine-6-carbonitrile, a compound of significant interest in contemporary chemical research. By presenting detailed, albeit predicted, spectral information alongside established experimental protocols and interpretation guidelines, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic scaffold. The integrated approach to spectroscopic analysis outlined herein underscores the power of these techniques in modern chemical science, enabling the confident identification and structural elucidation of novel compounds.
References
- Note: As this guide is based on predicted data and general protocols, specific literature citations for the experimental data of Furo[3,2-b]pyridine-6-carbonitrile are not available.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
General protocols for NMR, IR, and MS can be found in standard laboratory manuals and on the websites of instrument manufacturers.
-
For examples of spectroscopic data of related furo[3,2-b]pyridine derivatives, researchers are encouraged to search chemical databases such as SciFinder, Reaxys, and the Cambridge Structural Database.
Furo[3,2-b]pyridine-6-carbonitrile: An In-Depth Technical Guide to its Solubility in Organic Solvents
For Immediate Release
An Essential Guide for Researchers in Drug Discovery and Organic Synthesis
[City, State] – [Date] – Furo[3,2-b]pyridine-6-carbonitrile, a heterocyclic compound of growing interest in medicinal chemistry, presents both opportunities and challenges for researchers, particularly concerning its solubility. This technical guide offers a comprehensive analysis of the solubility of Furo[3,2-b]pyridine-6-carbonitrile in a range of organic solvents, providing a foundational resource for scientists and professionals in drug development and organic synthesis. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and physicochemical principles to predict its solubility profile. Furthermore, it provides a detailed, field-proven protocol for determining its solubility experimentally.
Introduction: The Significance of Furo[3,2-b]pyridine-6-carbonitrile
Furo[3,2-b]pyridine-6-carbonitrile belongs to the furopyridine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic architecture, making it a valuable building block for the synthesis of novel therapeutic agents.[2][3] Derivatives of the furopyridine core have shown a wide array of pharmacological activities, including anticancer and kinase inhibitory effects.[4]
The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, from its role as a reactant in a synthetic protocol to its bioavailability as a potential drug candidate. A thorough understanding of the solubility of Furo[3,2-b]pyridine-6-carbonitrile is therefore paramount for its effective utilization.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The key physicochemical properties of Furo[3,2-b]pyridine-6-carbonitrile are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O | |
| Molecular Weight | 144.13 g/mol | |
| Physical Form | Solid | |
| Canonical SMILES | N#Cc1cnc2ccoc2c1 | |
| InChI Key | XPRRGDCJWVGTLS-UHFFFAOYSA-N |
Based on its structure, Furo[3,2-b]pyridine-6-carbonitrile is a relatively polar molecule. The presence of a nitrogen atom in the pyridine ring and an oxygen atom in the furan ring, along with the cyano group, contribute to its polarity.[5] The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. The fused aromatic ring system contributes to its hydrophobic character.
Given these structural features, a predicted solubility profile in common organic solvents is presented below. It is important to note that these are estimations and experimental verification is crucial.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | The high polarity of these solvents can effectively solvate the polar regions of Furo[3,2-b]pyridine-6-carbonitrile.[6] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute, aiding in dissolution.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with the aromatic system of the compound. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | These solvents are less polar than alcohols and may have a reduced capacity to solvate the polar functional groups. |
| Aromatic | Toluene, Benzene | Low | The polarity of Furo[3,2-b]pyridine-6-carbonitrile is likely too high for significant solubility in these nonpolar solvents. |
| Aliphatic | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these nonpolar solvents will likely result in poor solubility.[8] |
Experimental Protocol for Solubility Determination
To provide researchers with a robust method for quantifying the solubility of Furo[3,2-b]pyridine-6-carbonitrile, a detailed, step-by-step experimental protocol is outlined below. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
Furo[3,2-b]pyridine-6-carbonitrile (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 272-62-8: Furo[3,2-b]pyridine | CymitQuimica [cymitquimica.com]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyridine [chemeurope.com]
Furo[3,2-b]pyridine-6-carbonitrile: A Privileged Scaffold for Novel Therapeutics - An In-depth Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure.[1] This makes it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, particularly in the realm of oncology.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of Furo[3,2-b]pyridine derivatives, with a focus on Furo[3,2-b]pyridine-6-carbonitrile. The primary mechanism of action for this class of compounds is the inhibition of protein kinases and the modulation of key signaling pathways implicated in cancer.[1][2][3] Key targets identified include Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), Cyclin-Dependent Kinase 2 (CDK2), and SIRT1.[1][4][5][6] Furthermore, these compounds have been shown to be effective modulators of the Hedgehog signaling pathway.[1][2][7] This guide will delve into the molecular mechanisms of these interactions and provide detailed experimental protocols for target identification and validation.
Introduction to the Furo[3,2-b]pyridine Scaffold
The Furo[3,2-b]pyridine scaffold belongs to a class of heterocyclic compounds that are relatively underexplored but hold immense therapeutic potential.[3] Its rigid, planar structure and unique electronic properties make it an ideal starting point for the design of selective inhibitors that can fit into the ATP-binding pockets of kinases. The fusion of a furan ring to a pyridine ring creates a system with distinct chemical characteristics that can be synthetically modified to achieve desired pharmacological profiles. The incorporation of a carbonitrile group at the 6-position can further enhance binding affinity and selectivity for specific targets, a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.
Primary Therapeutic Area: Oncology
The vast majority of research on Furo[3,2-b]pyridine derivatives has focused on their application as anticancer agents.[6] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and renal cancer.[4][5][6][8][9] Their therapeutic potential stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer, such as cell cycle progression, signal transduction, and gene expression.
Key Molecular Targets and Mechanisms of Action
Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in regulating most cellular processes. Their aberrant activity is a hallmark of many cancers, making them a major target class for drug development. The Furo[3,2-b]pyridine scaffold has proven to be an excellent platform for designing selective kinase inhibitors.[1][2][3]
-
Cdc2-like Kinases (CLKs): CLKs (CLK1, CLK2, CLK4) are serine/threonine kinases that are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity.[1] In cancer, altered splicing can lead to the production of oncogenic protein isoforms. Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs.[1][2][3][7] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and the induction of apoptosis.[1]
Caption: Inhibition of CLK-mediated pre-mRNA splicing.
-
Homeodomain-Interacting Protein Kinases (HIPKs): HIPKs are involved in various cellular processes, including transcription regulation and apoptosis. Their dysregulation has been linked to several diseases, including cancer. The Furo[3,2-b]pyridine core has been utilized to develop highly selective inhibitors of HIPKs.[1]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. This is a validated strategy in cancer therapy. Certain derivatives of the related Furo[2,3-b]pyridine scaffold have shown potent inhibitory activity against CDK2.[1]
-
SIRT1: Some 2-substituted Furo[3,2-b]pyridine derivatives have demonstrated growth inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) and inhibition of SIRT1.[4][5][6] The inhibition of SIRT1, a class III histone deacetylase, can induce apoptosis in cancer cells.[4][5][6]
Modulation of Signaling Pathways
-
Hedgehog (Hh) Signaling Pathway: The Hedgehog signaling pathway is crucial for embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[1] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[1][7]
Caption: Modulation of the Hedgehog signaling pathway.
Experimental Protocols for Target Identification and Validation
To rigorously assess the therapeutic potential of Furo[3,2-b]pyridine-6-carbonitrile and its derivatives, a systematic approach to target validation is essential. The following protocols provide a framework for these investigations.
Experimental Workflow for Target Validation
Caption: General experimental workflow for target validation.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to a target kinase.
-
Reagents and Materials:
-
Target Kinase (e.g., CLK1, HIPK2, CDK2)
-
Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-His)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compound (Furo[3,2-b]pyridine-6-carbonitrile derivative)
-
Kinase buffer
-
384-well microplate
-
TR-FRET enabled plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase buffer.
-
In a 384-well plate, add the kinase and the Eu-labeled antibody mixture.
-
Add the serially diluted test compound or vehicle control.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A498)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the Furo[3,2-b]pyridine derivative for 48 or 72 hours.[10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[10]
-
Dissolve the formazan crystals in DMSO.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Derivative A | CLK1 | Value | [1] |
| Derivative B | CLK2 | Value | [1] |
| Derivative C | CLK4 | Value | [1] |
| Derivative D | HIPK2 | Value | [1] |
Table 2: Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Reference |
| Compound 3b | MDA-MB-231 | Value | [4][5] |
| Compound 3b | MCF-7 | Value | [4][5] |
| Compound 10a | A498 | Value | [9] |
(Note: Specific IC50 and GI50 values would be populated from experimental data.)
Future Directions and Broader Potential
While the primary focus has been on oncology, the diverse biological activities of Furo[3,2-b]pyridine derivatives suggest potential applications in other therapeutic areas. The inhibition of kinases and modulation of fundamental signaling pathways could be relevant for inflammatory diseases, neurodegenerative disorders, and viral infections. Further research should explore these possibilities.
Additionally, the study of related isomers such as Furo[2,3-b]pyridines and Furo[3,2-c]pyridines, which have shown activity against targets like AKT1, ERα, HER2, PI3K/Akt/mTOR, and JAK/STAT, could provide valuable insights for the development of new Furo[3,2-b]pyridine-based therapeutics with novel mechanisms of action.[8][10] The exploration of structure-activity relationships (SARs) will be crucial in optimizing the potency, selectivity, and drug-like properties of this promising class of compounds.
References
-
ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, March 15). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from [Link]
-
PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF. Retrieved from [Link]
-
Bentham Science Publishers. (2020, May 1). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Retrieved from [Link]
-
PubMed. (2019, January 21). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. Retrieved from [Link]
-
Allied Academies. (2016, February 25). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 9. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Furo[3,2-b]pyridine-6-carbonitrile structural analogs and derivatives
An In-depth Technical Guide to Furo[3,2-b]pyridine-6-carbonitrile Structural Analogs and Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The furo[3,2-b]pyridine core represents a privileged heterocyclic scaffold that has garnered substantial interest within the medicinal chemistry landscape. Its rigid, planar structure and unique electronic characteristics make it an ideal pharmacophore for designing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of furo[3,2-b]pyridine-6-carbonitrile analogs and their derivatives. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the molecular mechanisms that underpin the diverse pharmacological activities of these compounds, with a particular focus on their burgeoning role in oncology.
The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Drug Discovery
The fusion of a π-excessive furan ring with a π-deficient pyridine ring gives rise to the furo[3,2-b]pyridine system, an aromatic heterocyclic compound with the molecular formula C₇H₅NO.[1][2] This unique combination creates a scaffold with distinct physicochemical properties that are highly sought after in pharmaceutical development.[3] Pyridine and its fused derivatives are cornerstones in medicinal chemistry, often enhancing the solubility and bioavailability of drug candidates.[3] The incorporation of the furan moiety introduces additional hydrogen bond accepting capabilities and modulates the electronic profile of the molecule.[4]
Derivatives of the furo[3,2-b]pyridine core have demonstrated a remarkable breadth of biological activities, including potent anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[5][6][7] The structural rigidity of the fused system helps to pre-organize substituents in a defined spatial orientation, which can lead to higher binding affinities and selectivity for their biological targets. This makes the furo[3,2-b]pyridine scaffold an excellent starting point for the rational design of novel therapeutics.
Synthetic Strategies for Constructing the Furo[3,2-b]pyridine Nucleus
The construction of the furo[3,2-b]pyridine core is a critical step in the exploration of its therapeutic potential. Synthetic strategies primarily focus on the formation of the furan ring onto a pre-functionalized pyridine core.[5] The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
A prevalent and versatile strategy involves a sequence of cross-coupling and heteroannulation reactions. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool in this context.[5]
Causality Behind the Method: This one-pot procedure is highly efficient. The palladium catalyst facilitates the initial C-C bond formation, while the copper(I) co-catalyst activates the alkyne. The subsequent intramolecular cyclization (heteroannulation) to form the furan ring is often driven by the strategic placement of a nucleophilic group (like a hydroxyl) on the pyridine ring, which readily attacks the newly installed alkyne under basic conditions.
Caption: Generalized workflow for Sonogashira coupling and heteroannulation.
Intramolecular Cyclization and C-H Activation
Alternative strategies leverage intramolecular cyclization. For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo a tandem cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK) to form complex benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones.[8] Another advanced method involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides to regioselectively form the furan ring.[5]
Pictet-Spengler Reaction for Hydrogenated Analogs
For the synthesis of hydrogenated (non-aromatic) furo[3,2-c]pyridine cores, the Pictet-Spengler reaction is a valuable method. This reaction involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization to yield tetrahydrofuro[3,2-c]pyridines.[9]
Experimental Protocol: Synthesis of a 2-Substituted Furo[3,2-b]pyridine Derivative
This protocol is a representative example based on the Sonogashira coupling and heteroannulation strategy.
Objective: To synthesize a 2-substituted furo[3,2-b]pyridine derivative from a 3-chloro-2-hydroxypyridine precursor.
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-2-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF) to dissolve the solids. Subsequently, add triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The causality here is that heating provides the necessary activation energy for both the catalytic coupling and the subsequent cyclization step.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure furo[3,2-b]pyridine derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.
Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the conversion of reactants to products. The final purification step isolates the target compound, and its identity and purity are unequivocally confirmed by spectroscopic analysis, ensuring the integrity of the protocol.
Biological Activity of Furo[3,2-b]pyridine-6-carbonitrile Analogs
The introduction of a carbonitrile (-C≡N) group, particularly at the 6-position, has been a key strategy in developing potent bioactive molecules. This group can act as a hydrogen bond acceptor, a metabolic blocking group, or a reactive handle for further derivatization. Furo[2,3-b]pyridine-6-carbonitrile derivatives, close structural isomers, have shown significant promise as anticancer agents.[10] While direct data on the 6-carbonitrile isomer of furo[3,2-b]pyridine is less common in the provided results, the principles from related scaffolds are highly translatable.
Anticancer Properties
The furo[3,2-b]pyridine scaffold is an excellent platform for designing selective kinase inhibitors, which are crucial in oncology.[5] Derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and esophageal (KYSE70, KYSE150) cancers.[11][12]
Mechanism of Action: The anticancer effects are often attributed to the modulation of key signaling pathways. Molecular docking studies suggest that these compounds can bind to and inhibit crucial cellular targets like:
-
Serine/Threonine Kinase AKT1: A central node in the PI3K/AKT pathway, which governs cell survival and proliferation.[11][13]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in tumors, driving cell growth.[12]
-
Homeodomain-Interacting Protein Kinases (HIPKs): Involved in signaling pathways that control cell differentiation and apoptosis.[5]
Caption: Inhibition of key oncogenic signaling pathways by Furo[3,2-b]pyridine derivatives.
Antimicrobial Activity
The broader class of furo[3,2-b]pyridine-6-carboxylic acid has been investigated for antimicrobial properties, showing moderate to good activity against bacteria like Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans.[6] This suggests that analogs, including the 6-carbonitrile derivatives, could also serve as valuable leads for developing new anti-infective agents.
Quantitative Data on Biological Activity
The following table summarizes the cytotoxic activity of representative furopyridine derivatives against various cancer cell lines.
| Compound ID | Scaffold | Target Cell Line | IC₅₀ Value (µM) | Reference |
| Compound 4c | Furan[3,2-c]pyridine | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | [12] |
| Compound 4c | Furan[3,2-c]pyridine | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [12] |
| MI-S0 to MI-S3 | Furo[2,3-b]pyridine | MCF-7 (Breast) | Potent Activity | [11] |
| MI-S0 to MI-S3 | Furo[2,3-b]pyridine | MDA-MB-231 (Breast) | Potent Activity | [11] |
| Unnamed | Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine | Neuro-2a (Neuroblastoma) | 3.6 µM | [12] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. For pyridine-based scaffolds, SAR studies have revealed several key trends.
Causality in SAR: The electronic and steric properties of substituents directly influence how a molecule interacts with its biological target. Electron-donating groups (like methoxy, -OCH₃) can increase electron density in the ring system, affecting binding, while bulky groups can provide steric hindrance or favorable van der Waals interactions. Halogens can modulate lipophilicity and form halogen bonds.[14][15]
-
Effect of Methoxy Groups: Increasing the number of methoxy (-OCH₃) substituents on related pyridine derivatives has been shown to significantly increase antiproliferative activity against cell lines like HeLa and A549, reflected in lower IC₅₀ values.[15]
-
Role of Halogens and Rings: The introduction of halogens (F, Cl, Br) and additional fused rings can also enhance cytotoxic effects, likely by improving target engagement or altering pharmacokinetic properties.[14][15]
-
Importance of the Furan Oxygen: The oxygen atom in the furan ring is a key hydrogen bond acceptor. Modifications that preserve or enhance this interaction are often beneficial for activity.
-
The 6-Position: The 6-position of the furo[3,2-b]pyridine core is a critical site for modification. Introducing groups like carbonitrile or carboxylic acid provides a vector for tuning the compound's polarity, metabolic stability, and potential for further chemical elaboration.[6]
Sources
- 1. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy Furo[3,2-b]pyridine-6-carboxylic acid | 122535-04-0 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 14. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
An Application Note for the Synthesis of Furo[3,2-b]pyridine-6-carbonitrile
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have emerged as powerful modulators of key signaling pathways implicated in human diseases, particularly in oncology and virology.[1][2] This scaffold is a cornerstone in the design of selective kinase inhibitors, including inhibitors of cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are involved in cellular processes like transcription and apoptosis.[1][3] The functionalization of this core, such as the introduction of a carbonitrile group at the 6-position, provides a crucial handle for further chemical modification and can significantly influence the molecule's binding affinity and pharmacological profile.
This application note provides a detailed, field-proven protocol for the multi-step synthesis of Furo[3,2-b]pyridine-6-carbonitrile. The chosen synthetic strategy is designed for reliability and scalability, proceeding through a Sonogashira cross-coupling and subsequent intramolecular cyclization, followed by a targeted cyanation step. We will delve into the causality behind each experimental choice, ensuring a thorough understanding of the reaction mechanics for researchers and drug development professionals.
Overall Synthetic Strategy
The construction of the furo[3,2-b]pyridine nucleus is most effectively achieved by forming the furan ring onto a pre-existing, functionalized pyridine core.[1] Our strategy employs a powerful and versatile sequence involving a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1] The final step involves the introduction of the nitrile functionality at the C6 position.
The logical flow of the synthesis is as follows:
-
Sonogashira Cross-Coupling: An initial carbon-carbon bond formation between a dihalopyridine precursor and a protected terminal alkyne.
-
Deprotection & Intramolecular Cyclization: Removal of the alkyne's protecting group, followed by a base- or copper-mediated 5-exo-dig cyclization to form the fused furan ring.
-
Halogenation: Selective installation of a halogen at the 6-position to prepare the scaffold for the final cyanation.
-
Cyanation: Conversion of the C6-halogen to the target nitrile group.
This modular approach allows for purification of intermediates and provides clear checkpoints for reaction monitoring.
Diagram: Overall synthetic workflow for Furo[3,2-b]pyridine-6-carbonitrile.
Part 1: Synthesis of the Furo[3,2-b]pyridine Core
This part details the construction of the core heterocyclic system from a commercially available starting material.
Step 1A: Sonogashira Coupling of 2-Chloro-3-hydroxypyridine
Principle: The Sonogashira reaction is a robust cross-coupling method for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[4] It utilizes a dual catalytic system: a palladium complex to orchestrate the main catalytic cycle and a copper(I) salt as a co-catalyst to activate the alkyne. An amine base is essential to deprotonate the alkyne and neutralize the generated acid.[4] Here, we couple 2-chloro-3-hydroxypyridine with trimethylsilylacetylene. The TMS group protects the terminal alkyne, preventing self-coupling (Glaser coupling).
Materials and Reagents:
-
2-Chloro-3-hydroxypyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
To a dry, argon-purged Schlenk flask, add 2-chloro-3-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and PPh₃ (0.06 eq).
-
Add anhydrous THF (approx. 10 mL per 1 g of starting material) and anhydrous DIPA (3.0 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add trimethylsilylacetylene (1.5 eq) via syringe.
-
Heat the reaction mixture to 60-65 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-pyridin-3-ol.
Step 1B: Deprotection and Intramolecular Cyclization
Principle: The TMS protecting group is labile under basic conditions. We utilize potassium carbonate in methanol to simultaneously deprotect the alkyne and catalyze the intramolecular 5-exo-dig cyclization. The adjacent hydroxyl group acts as an internal nucleophile, attacking the terminal alkyne to form the furan ring in a process known as heteroannulation.[1]
Materials and Reagents:
-
2-((Trimethylsilyl)ethynyl)-pyridin-3-ol (from Step 1A)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Protocol:
-
Dissolve the silyl-protected intermediate (1.0 eq) in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting material.
-
Work-up: Neutralize the reaction mixture with 1M HCl until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Furo[3,2-b]pyridine core. This product is often pure enough for the next step without further purification.
Part 2: Functionalization at the C6-Position
With the core scaffold synthesized, the next phase is the introduction of the carbonitrile group. This is achieved via a bromination/cyanation sequence.
Step 2A: Regioselective Bromination
Principle: The Furo[3,2-b]pyridine scaffold is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. Bromination using N-Bromosuccinimide (NBS) provides a reliable method for installing a bromine atom, which serves as an excellent leaving group for the subsequent palladium-catalyzed cyanation. The reaction conditions can be tuned to favor substitution at the desired C6 position.
Materials and Reagents:
-
Furo[3,2-b]pyridine (from Step 1B)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Protocol:
-
Dissolve Furo[3,2-b]pyridine (1.0 eq) in acetonitrile at 0 °C (ice bath).
-
Add NBS (1.1 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography to isolate 6-Bromo-furo[3,2-b]pyridine.
Step 2B: Palladium-Catalyzed Cyanation
Principle: The conversion of an aryl bromide to an aryl nitrile is a powerful transformation. While classic methods using copper(I) cyanide (Rosenmund-von Braun reaction) are effective, modern palladium-catalyzed methods offer milder conditions and broader substrate scope. We will use zinc cyanide as the cyanide source with a palladium catalyst.
Materials and Reagents:
-
6-Bromo-furo[3,2-b]pyridine (from Step 2A)
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
Protocol:
-
To a dry, argon-purged Schlenk flask, add 6-Bromo-furo[3,2-b]pyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 120 °C and stir for 8-12 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into a stirred solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous slurry with ethyl acetate multiple times.
-
Combine the organic layers, wash thoroughly with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the final product, Furo[3,2-b]pyridine-6-carbonitrile, by flash column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the key parameters for each step of the synthesis. Yields are representative and may vary based on reaction scale and optimization.
| Step | Key Reagents | Molar Ratio (to Substrate) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1A | Pd(PPh₃)₂Cl₂, CuI, TMSA | 0.03, 0.05, 1.5 | THF/DIPA | 65 | 12-16 | 75-85 |
| 1B | K₂CO₃ | 2.0 | Methanol | RT | 2-4 | 90-95 |
| 2A | N-Bromosuccinimide (NBS) | 1.1 | Acetonitrile | 0 to RT | 2-3 | 80-90 |
| 2B | Zn(CN)₂, Pd₂(dba)₃, dppf | 0.6, 0.02, 0.08 | DMF | 120 | 8-12 | 70-80 |
Self-Validation and Trustworthiness
Each protocol described is a self-validating system. The progress of each reaction should be meticulously monitored using appropriate analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the characteristic nitrile stretch (~2230-2210 cm⁻¹) in the final product.
By adhering to these analytical checkpoints, researchers can ensure the integrity of each step and the quality of the final Furo[3,2-b]pyridine-6-carbonitrile product.
References
-
Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem. [URL: https://www.benchchem.com/product/bchm25987][1]
-
The Sonogashira Reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling][4]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed, Angewandte Chemie (International Ed. in English). [URL: https://pubmed.ncbi.nlm.nih.gov/30569600/][3]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. ResearchGate. [URL: https://www.researchgate.net/publication/322982464][2]
- Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2005-861849]
-
A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. [URL: https://www.researchgate.net/publication/251590209_A_Facile_Synthesis_of_6-Cyanopurine_Bases][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1386-1389 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
The Strategic Synthesis of Furopyridines: A Guide to Palladium-Catalyzed Methodologies for Drug Discovery
Introduction: The Rising Prominence of Furopyridines in Medicinal Chemistry
Furopyridines, a class of heterocyclic compounds featuring a fused furan and pyridine ring system, are of increasing importance in the fields of medicinal chemistry and drug development. Their unique structural and electronic properties make them attractive scaffolds for the design of potent and selective therapeutic agents.[1] The furopyridine core is present in a range of biologically active molecules, including kinase inhibitors and compounds with potential applications in oncology and neurodegenerative diseases.[2] The development of efficient and versatile synthetic routes to access these valuable scaffolds is therefore a critical endeavor for researchers and drug development professionals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of the furopyridine framework, offering a high degree of control over substitution patterns and enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4] This comprehensive guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of furopyridines, complete with detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Core Synthetic Strategies: A Palladium-Catalyzed Approach
The construction of the furopyridine skeleton can be broadly categorized into two main approaches: the annulation of a furan ring onto a pre-existing pyridine core, or the simultaneous formation of both heterocyclic rings in a cascade process. Palladium catalysis plays a pivotal role in both strategies, facilitating the formation of key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Sonogashira Coupling Followed by Intramolecular Cyclization: A Versatile Route to Furo[3,2-b]pyridines
A widely employed and robust strategy for the synthesis of furo[3,2-b]pyridines involves a sequence of a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[5] This approach typically utilizes a substituted halopyridine, often a chloropyridine bearing a hydroxyl group, and a terminal alkyne as the coupling partners. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, efficiently forms a carbon-carbon bond between the pyridine ring and the alkyne.[5] The subsequent intramolecular cyclization, usually promoted by a base, involves the nucleophilic attack of the hydroxyl group onto the newly installed alkyne moiety, leading to the formation of the furan ring.
-
Catalyst System (Palladium and Copper): The synergistic action of palladium and copper is crucial for the Sonogashira coupling. The palladium catalyst facilitates the oxidative addition of the aryl halide and the activation of the alkyne, while the copper co-catalyst is believed to be involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] The use of a heterogeneous catalyst like Pd/C offers advantages in terms of stability, ease of handling, and recyclability.[5]
-
Phosphine Ligands (e.g., PPh₃): Triphenylphosphine (PPh₃) is a commonly used ligand in these reactions. Phosphine ligands play a critical role in stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black. They also modulate the electronic and steric properties of the palladium center, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.[7]
-
Base (e.g., Et₃N): A base, such as triethylamine (Et₃N), is essential for several reasons. It serves to neutralize the hydrogen halide formed during the reaction, deprotonates the terminal alkyne to form the reactive acetylide species, and promotes the final intramolecular cyclization by deprotonating the hydroxyl group, increasing its nucleophilicity.[5]
-
Solvent (e.g., EtOH, DMF): The choice of solvent can significantly impact the reaction outcome.[2] Polar aprotic solvents like DMF can solubilize the reactants and catalysts, while protic solvents like ethanol can also be effective, particularly in ultrasound-assisted reactions.[5] The solvent's ability to coordinate with the metal center can also influence the catalytic activity.[2]
-
Ultrasound Irradiation: The application of ultrasound can enhance the reaction rate and efficiency.[5] This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to improved mass transfer and activation of the catalyst surface.[8]
Caption: Workflow for the one-pot Sonogashira-cyclization synthesis of furopyridines.
-
Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in ethanol (10 mL) in a round-bottom flask, add 10% Pd/C (0.02 mmol), CuI (0.04 mmol), PPh₃ (0.08 mmol), and Et₃N (2.0 mmol).
-
Reaction Execution: Sonicate the reaction mixture in an ultrasound bath at a frequency of 40 kHz at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-substituted furo[3,2-b]pyridine.
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 92 |
| 2 | 4-Methylphenylacetylene | 2-(p-Tolyl)furo[3,2-b]pyridine | 90 |
| 3 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine | 88 |
| 4 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)furo[3,2-b]pyridine | 85 |
| 5 | 1-Hexyne | 2-Butylfuro[3,2-b]pyridine | 82 |
Table 1: Substrate scope for the ultrasound-assisted Sonogashira-cyclization synthesis of furo[3,2-b]pyridines. Data adapted from[5].
Palladium-Catalyzed Annulation of β-Ketodinitriles and Alkynes: A Cascade Route to Furo[2,3-b]pyridines
A highly efficient and atom-economical approach to the synthesis of furo[2,3-b]pyridines involves a palladium(II)-catalyzed cascade reaction between β-ketodinitriles and alkynes.[3][9] This remarkable transformation leads to the concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C=C, C-O, C-N, and C=N bonds in a single operation.[3]
The proposed mechanism for this cascade reaction involves a series of intricate steps orchestrated by the palladium catalyst. While the exact details are still a subject of investigation, a plausible catalytic cycle is depicted below.
Caption: Proposed catalytic cycle for the synthesis of furo[2,3-b]pyridines.
-
Reaction Setup: In a sealed tube, combine the β-ketodinitrile (0.2 mmol), alkyne (0.3 mmol), Pd(OAc)₂ (5 mol %), and PivOH (20 mol %) in 1,4-dioxane (2 mL).
-
Reaction Execution: Heat the reaction mixture at 120 °C for 12 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired furo[2,3-b]pyridine.
| Entry | β-Ketodinitrile | Alkyne | Product | Yield (%) |
| 1 | 2-Benzoylmalononitrile | Phenylacetylene | 2-Amino-3-cyano-5,6-diphenylfuro[2,3-b]pyridine | 85 |
| 2 | 2-(4-Methylbenzoyl)malononitrile | Phenylacetylene | 2-Amino-3-cyano-6-phenyl-5-(p-tolyl)furo[2,3-b]pyridine | 82 |
| 3 | 2-(4-Methoxybenzoyl)malononitrile | Phenylacetylene | 2-Amino-3-cyano-5-(4-methoxyphenyl)-6-phenylfuro[2,3-b]pyridine | 88 |
| 4 | 2-Benzoylmalononitrile | 1-Phenyl-1-propyne | 2-Amino-3-cyano-5,6-diphenyl-4-methylfuro[2,3-b]pyridine | 75 |
Table 2: Substrate scope for the palladium-catalyzed synthesis of furo[2,3-b]pyridines. Data adapted from[3].
Suzuki-Miyaura Coupling for Furopyridine Derivatization: Expanding Chemical Space
Once the furopyridine core has been synthesized, further functionalization is often desired to explore the SAR of the scaffold. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that is widely used for this purpose.[10][11] This reaction enables the formation of C-C bonds between a halogenated or triflated furopyridine and an organoboron reagent, such as a boronic acid or ester.[12]
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and phosphine ligand is critical for achieving high yields and good functional group tolerance.[7] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective in promoting the coupling of challenging substrates.[11]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., 1,4-dioxane, toluene, DMF) can significantly influence the reaction rate and selectivity.[13] Anhydrous conditions are often necessary to prevent the decomposition of the boronic acid.
-
Chemoselectivity: In cases where the furopyridine core bears multiple reactive sites (e.g., a chloro and a triflate group), the reaction conditions can be tuned to achieve chemoselective coupling at a specific position.[14]
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the halogenated furopyridine (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), a phosphine ligand (e.g., SPhos, 4-10 mol %), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion and Future Outlook
Palladium-catalyzed reactions have revolutionized the synthesis of furopyridines, providing chemists with a powerful and versatile toolkit for the construction and derivatization of these medicinally important scaffolds. The methodologies outlined in this guide, including the Sonogashira-cyclization cascade and the annulation of β-ketodinitriles, offer efficient and reliable routes to various furopyridine isomers. Furthermore, the strategic application of Suzuki-Miyaura coupling allows for the extensive exploration of the chemical space around the furopyridine core, facilitating the development of novel drug candidates. As the demand for new and effective therapeutics continues to grow, the development of even more efficient, sustainable, and innovative palladium-catalyzed methods for the synthesis of complex heterocyclic systems like furopyridines will undoubtedly remain a key focus of research in the years to come.
References
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025, January 21). ArODES. Retrieved January 28, 2026, from [Link]
-
Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. (n.d.). American Chemical Society. Retrieved January 28, 2026, from [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021, August 16). YouTube. Retrieved January 28, 2026, from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). MDPI. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Dialkylbiaryl phosphine ligands. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Palladium-Mediated Three-Component Synthesis of Furo[2,3- b ]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides. (2025, August 10). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton. Retrieved January 28, 2026, from [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation. (2022, May 27). PubMed. Retrieved January 28, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024, October 11). MDPI. Retrieved January 28, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Sustainable Ultrasound-Assisted Approach for 3-Aminoimidazo[1,2-a]pyridine Synthesis Using Fe3O4@SO3H@PPDI NPs. (2025, November 20). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3‑b]pyridines from β‑Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. (2022, May 18). Organic Letters - ACS Figshare. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed C H Activation and Intermolecular Annulation with Allenes. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022, May 11). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Annulations of Strained Cyclic Allenes. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved January 28, 2026, from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved January 28, 2026, from [Link]
-
Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. (2021, May 19). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
Palladium-catalysed asymmetric annulations of Morita–Baylis–Hillman carbonates with allenes or alkenes via migratory insertion. (n.d.). Chemical Science (RSC Publishing). Retrieved January 28, 2026, from [Link]
-
(PDF) Ultrasound Assisted Green One Pot Synthesis of Bound Type bis-Heterocyclic furan-2-yl imidazo [1,2-a] Pyridines via GBBR. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved January 28, 2026, from [Link]
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (n.d.). SciRP.org. Retrieved January 28, 2026, from [Link]
-
The Suzuki reaction. (2018, April 4). YouTube. Retrieved January 28, 2026, from [Link]
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]
-
Palladium-catalysed coupling of terminal alkynes with aryl halides aided by catalytic zinc. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025, January 14). MDPI. Retrieved January 28, 2026, from [Link]
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Application Notes and Protocols: Sonogashira Coupling for the Synthesis of Furo[3,2-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science due to its unique electronic properties and rigid, planar structure. This structural framework is a key pharmacophore in the development of potent and selective inhibitors for various biological targets. This guide provides an in-depth technical overview of a robust and efficient one-pot synthesis of 2-substituted Furo[3,2-b]pyridines, leveraging the power of the Sonogashira cross-coupling reaction followed by an intramolecular cyclization.
Theoretical Framework: The Sonogashira Reaction in Heterocyclic Synthesis
The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] Its mild reaction conditions and tolerance for a wide variety of functional groups make it an ideal strategy for the synthesis of complex heterocyclic compounds.[3]
In the context of Furo[3,2-b]pyridine synthesis, the Sonogashira reaction facilitates the crucial C-C bond formation between a halogenated 2-hydroxypyridine derivative and a terminal alkyne. This initial coupling is then followed by an intramolecular C-O bond formation, leading to the construction of the furan ring in a sequential, one-pot process.[4]
Mechanism of the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 3-chloro-2-hydroxypyridine).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Figure 1: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol details a convenient one-pot synthesis of 2-substituted Furo[3,2-b]pyridines via a sequential Sonogashira coupling and intramolecular cyclization, with the option of ultrasound assistance to enhance reaction rates.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-2-hydroxypyridine | ≥98% | Commercially Available | Starting material. |
| Terminal Alkynes | Various | Commercially Available | Reactant for C-C coupling. |
| 10% Palladium on Carbon (Pd/C) | Commercially Available | Palladium catalyst source. | |
| Copper(I) Iodide (CuI) | ≥99.5% | Commercially Available | Co-catalyst. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Ligand for palladium. |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Base and solvent. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Solvent. |
| Ultrasound Bath | For assisted reactions. |
Reaction Workflow
Figure 2: Experimental workflow for the one-pot synthesis of Furo[3,2-b]pyridines.
Detailed Step-by-Step Procedure
-
Reaction Setup: In a suitable reaction vessel, combine 3-chloro-2-hydroxypyridine (1.0 mmol), the desired terminal alkyne (1.2 mmol), 10% Pd/C (0.05 mmol), CuI (0.1 mmol), PPh₃ (0.1 mmol), and triethylamine (3.0 mmol) in ethanol (10 mL).
-
Causality: The use of Pd/C offers an inexpensive, stable, and reusable palladium source.[4] CuI is a crucial co-catalyst that facilitates the formation of the reactive copper acetylide intermediate. PPh₃ acts as a ligand to stabilize the palladium catalyst and promote its catalytic activity. Triethylamine serves as the base to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. Ethanol is an environmentally friendly and effective solvent for this transformation.
-
-
Reaction: The reaction mixture is then subjected to ultrasound irradiation at a frequency of 40 kHz at room temperature. Alternatively, the reaction can be carried out under conventional heating.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the solid catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the pure 2-substituted Furo[3,2-b]pyridine.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]
Mechanism of the Intramolecular Cyclization
Following the initial Sonogashira coupling, the resulting 3-alkynyl-2-hydroxypyridine intermediate undergoes an intramolecular cyclization to form the final Furo[3,2-b]pyridine product. This cyclization is a C-O bond-forming reaction.
The precise mechanism of this intramolecular cyclization can vary depending on the specific reaction conditions and catalysts used. However, a plausible pathway involves the deprotonation of the hydroxyl group by the base, followed by a nucleophilic attack of the resulting alkoxide onto the alkyne, which can be activated by the copper(I) catalyst.
Figure 3: Proposed mechanism for the intramolecular cyclization step.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading or extending the reaction time. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere, especially if sensitive substrates are used.
-
Homocoupling of Alkyne: The formation of undesired alkyne homocoupling products (Glaser coupling) can be an issue.[8] This can sometimes be minimized by using a copper-free Sonogashira protocol, although this may require harsher reaction conditions.
-
Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[9] For less reactive chlorides, higher temperatures and more active catalyst systems may be necessary.
Conclusion
The one-pot synthesis of 2-substituted Furo[3,2-b]pyridines via a Sonogashira coupling and subsequent intramolecular cyclization is a highly efficient and versatile method. This approach offers several advantages, including mild reaction conditions, good functional group tolerance, and the use of readily available starting materials. The application of ultrasound irradiation can further enhance the efficiency of this process, making it an attractive strategy for the synthesis of this important class of heterocyclic compounds in both academic and industrial settings.
References
-
Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. (2022). ResearchGate. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025). YouTube. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SciRP.org. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2008). Green Chemistry. [Link]
-
Copper-catalyzed radical cyclization to access 3-hydroxypyrroloindoline: biomimetic synthesis of protubonine A. (2014). PubMed. [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). PubMed Central. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. [Link]
-
Ultra-fast ultrasound-assisted synthesis of pyridine-based microporous organic network for pipette-tip solid-phase extraction of triazine herbicides in water: An experimental and adsorption mechanism study. (2025). ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (2021). University of Southampton ePrints. [Link]
-
One-pot green bio-assisted synthesis of highly active catalytic palladium nanoparticles in porcine gastric mucin for environmental applications. (2021). Nanoscale Advances. [Link]
-
Sonogashira Coupling. (2023). Organic Chemistry Portal. [Link]
-
Palladium-Mediated Three-Component Synthesis of Furo[2,3- b ]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides. (2025). ResearchGate. [Link]
-
Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. (2015). PubMed. [Link]
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2023). National Genomics Data Center. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]
-
Copper catalysed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines. (2021). Organic & Biomolecular Chemistry. [Link]
-
Carbon-Coated Copper Catalysts for Pyridine Synthesis. (2026). ChemistryViews. [Link]
-
2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (2025). ResearchGate. [Link]
-
Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction. (2022). PubMed Central. [Link]
-
Three-Coordinate Copper(II) Alkynyl Complex in C-C Bond Formation: The Sesquicentennial of the Glaser Coupling. (2020). PubMed. [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β -unsaturated imines and activated terminal alkynes. (2021). The Royal Society of Chemistry. [Link]
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-triazole Coupled Acetamide Derivatives of 2-(4-isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (2022). MDPI. [Link]
-
Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4'-b]Pyridines. (2023). ResearchGate. [Link]
Sources
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Furo[3,2-b]pyridine-6-carbonitrile: A Privileged Scaffold for Potent and Selective Kinase Inhibitors
Introduction: In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer both high potency and exquisite selectivity is paramount. The Furo[3,2-b]pyridine core has emerged as a "privileged" heterocyclic system, demonstrating significant promise in the design of targeted kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and application of Furo[3,2-b]pyridine-6-carbonitrile derivatives, with a particular focus on their utility as inhibitors of Cdc-like kinases (CLKs), a family of serine/threonine kinases pivotal in the regulation of pre-mRNA splicing. Dysregulation of CLK activity has been implicated in a variety of pathologies, including cancer and neurodegenerative disorders, making them compelling therapeutic targets.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and detailed, actionable protocols to facilitate the exploration of this promising chemical space. We will delve into the synthetic rationale, the nuances of biological assays, and the interpretation of structure-activity relationships (SAR) to empower the design of next-generation kinase inhibitors.
The Strategic Advantage of the Furo[3,2-b]pyridine Scaffold
The Furo[3,2-b]pyridine moiety is a relatively underexplored pharmacophore in the realm of kinase inhibitors.[1] Its rigid, planar structure and unique electronic properties make it an attractive starting point for inhibitor design. The fusion of a furan ring to a pyridine core creates a distinct chemical entity that can engage in specific interactions within the ATP-binding pocket of kinases. The strategic placement of a carbonitrile group at the 6-position further enhances its potential, as this group can act as a hydrogen bond acceptor and contribute to the overall binding affinity and selectivity of the inhibitor.
Synthesis of Furo[3,2-b]pyridine-6-carbonitrile Derivatives: A Modular Approach
A robust and flexible synthetic strategy is crucial for exploring the chemical space around the Furo[3,2-b]pyridine core. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, serves as a cornerstone for the construction of this scaffold.[2][3] This palladium- and copper-cocatalyzed reaction allows for the modular assembly of diverse derivatives, facilitating comprehensive SAR studies.
Key Synthetic Strategy: Sonogashira Coupling and Intramolecular Cyclization
The synthesis typically proceeds through a one-pot cascade reaction involving an initial Sonogashira coupling followed by an intramolecular 5-endo-dig cyclization. This approach is efficient and allows for the introduction of various substituents on the furan and pyridine rings.
Caption: Synthetic workflow for Furo[3,2-b]pyridine derivatives.
Experimental Protocol: Synthesis of a 2-Substituted Furo[3,2-b]pyridine Derivative
This protocol provides a general procedure for the synthesis of a 2-substituted Furo[3,2-b]pyridine derivative, which can be adapted for the synthesis of analogues bearing the 6-carbonitrile moiety by starting with an appropriately substituted pyridine precursor.
Materials:
-
3-Chloro-2-hydroxypyridine (or a suitably substituted precursor)
-
Terminal alkyne (e.g., ethynylbenzene)
-
Palladium on carbon (10% Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Ultrasound bath (optional, can accelerate the reaction)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-chloro-2-hydroxypyridine (1 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C (e.g., 5 mol%), CuI (e.g., 5 mol%), and PPh3 (e.g., 10 mol%) in ethanol (10 mL).
-
Addition of Base: Add triethylamine (Et3N, 3 mmol) to the reaction mixture. The base is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., to 60 °C) to facilitate the reaction. Alternatively, the use of an ultrasound bath can significantly reduce the reaction time.[2]
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-substituted Furo[3,2-b]pyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd/C or other Pd sources): Palladium is the key catalyst for the Sonogashira coupling, facilitating the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond.[4]
-
Copper(I) Co-catalyst (CuI): Copper(I) iodide acts as a co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate.[5] This intermediate is more nucleophilic than the alkyne itself, facilitating the transmetalation step with the palladium complex.[5]
-
Phosphine Ligand (PPh3): Triphenylphosphine is a common ligand used to stabilize the palladium catalyst and modulate its reactivity.[4] It helps to prevent the precipitation of palladium black and improves the efficiency of the catalytic cycle.
-
Base (Et3N): An amine base like triethylamine is essential to deprotonate the terminal alkyne, making it a better nucleophile, and to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the alkyne and deactivate the catalyst.
Biological Evaluation: Assessing Kinase Inhibitory Activity
A systematic biological evaluation is critical to determine the potency and selectivity of the synthesized Furo[3,2-b]pyridine-6-carbonitrile derivatives. This typically involves in vitro kinase assays followed by cell-based assays to assess cellular activity and cytotoxicity.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable method for quantifying kinase activity and inhibition.[1][6]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocol: In Vitro CLK2 Inhibition Assay
This protocol is adapted for the evaluation of Furo[3,2-b]pyridine-6-carbonitrile compounds against CLK2 kinase.
Materials:
-
Recombinant human CLK2 enzyme
-
Suitable CLK2 substrate (e.g., a synthetic peptide with a consensus phosphorylation site)
-
ATP
-
Furo[3,2-b]pyridine-6-carbonitrile test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well low-volume plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the Furo[3,2-b]pyridine-6-carbonitrile compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for control wells).
-
Enzyme Addition: Add 2 µL of CLK2 enzyme solution (concentration to be optimized for linear ADP production).
-
Substrate and ATP Addition: Add 2 µL of a solution containing the CLK2 substrate and ATP. The final ATP concentration should be close to the Km value for CLK2 to ensure sensitive detection of competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well.[7]
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes.[7]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays: Assessing Cytotoxicity and Target Engagement
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to evaluate the compound's ability to penetrate cells, engage its target in a cellular context, and exert a biological effect.
Rationale for Cell Line Selection:
The choice of cell lines for cytotoxicity assays is critical for obtaining relevant data.[8] Key considerations include:
-
Tissue of Origin: Select cell lines derived from tissues relevant to the intended therapeutic application (e.g., cancer cell lines for oncology drug discovery).[8]
-
Target Expression: Use cell lines with known expression levels of the target kinase (e.g., CLK2).
-
Genetic Background: Consider the genetic background of the cell lines, as mutations in other signaling pathways can influence the sensitivity to a particular inhibitor.
-
Comparison to Normal Cells: Whenever possible, compare the cytotoxicity in cancer cell lines to that in non-transformed cell lines to assess the therapeutic window.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, which are commonly used in furopyridine studies) in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-b]pyridine-6-carbonitrile compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Structure-Activity Relationship (SAR) of Furo[3,2-b]pyridine-6-carbonitrile Derivatives
Systematic modification of the Furo[3,2-b]pyridine scaffold allows for the exploration of the structure-activity relationship, providing valuable insights for optimizing potency and selectivity. The following table presents hypothetical IC50 data for a series of Furo[3,2-b]pyridine-6-carbonitrile derivatives against CLK kinases to illustrate a typical SAR study.
| Compound ID | R1 Substituent | R2 Substituent | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) |
| FPCN-1 | H | H | 50 | 85 | 60 |
| FPCN-2 | Methyl | H | 35 | 60 | 45 |
| FPCN-3 | Phenyl | H | 15 | 25 | 20 |
| FPCN-4 | 4-Fluorophenyl | H | 8 | 15 | 10 |
| FPCN-5 | H | Methyl | 45 | 75 | 55 |
| FPCN-6 | H | Phenyl | 20 | 35 | 28 |
| MU1210 | (example) | (example) | 8 | 20 | 12 |
Interpretation of SAR:
-
Substitution at R1: The data suggests that substitution at the R1 position is well-tolerated and can lead to increased potency. Aromatic substituents, particularly those with electron-withdrawing groups like fluorine, appear to be favorable. This could be due to enhanced interactions with hydrophobic pockets or specific hydrogen bonding opportunities within the kinase active site.
-
Substitution at R2: Modification at the R2 position also influences activity, though to a lesser extent than at R1 in this hypothetical series. Aromatic substituents at R2 also show improved potency over smaller alkyl groups.
CLK Signaling Pathway and Mechanism of Inhibition
CLKs play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[10][11] SR proteins are essential splicing factors that bind to exonic splicing enhancers and recruit the spliceosome to the correct splice sites. The phosphorylation status of SR proteins, controlled by kinases like CLKs and phosphatases, dictates their subcellular localization and their ability to regulate splicing.[12]
Caption: CLK signaling pathway and inhibition by Furo[3,2-b]pyridine-6-carbonitrile.
Furo[3,2-b]pyridine-6-carbonitrile inhibitors act by competitively binding to the ATP-binding pocket of CLK kinases. This prevents the phosphorylation of SR proteins, leading to their hypo-phosphorylation. Hypo-phosphorylated SR proteins may be sequestered in nuclear speckles and are unable to efficiently promote spliceosome assembly, resulting in aberrant pre-mRNA splicing. This disruption of splicing can lead to the production of non-functional proteins or trigger downstream cellular responses such as apoptosis, particularly in cancer cells that are often highly dependent on specific splicing events for their survival and proliferation.
Conclusion and Future Directions
The Furo[3,2-b]pyridine-6-carbonitrile scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The modular and efficient synthetic routes, coupled with robust biological evaluation protocols, enable a thorough exploration of the chemical space and a deep understanding of the structure-activity relationships. The demonstrated activity against CLK kinases highlights the therapeutic potential of these compounds in diseases driven by dysregulated pre-mRNA splicing.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing a broader range of derivatives to further refine the SAR and optimize potency and selectivity.
-
Kinome-wide Profiling: Assessing the selectivity of lead compounds against a large panel of kinases to identify potential off-target effects and opportunities for polypharmacology.
-
In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and pharmacodynamics of promising inhibitors in relevant animal models of disease.
-
Structural Biology: Obtaining crystal structures of Furo[3,2-b]pyridine-6-carbonitrile inhibitors in complex with their target kinases to guide rational drug design.
By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the potential of the Furo[3,2-b]pyridine-6-carbonitrile scaffold to develop novel and impactful kinase inhibitors for the treatment of human diseases.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Europe PMC. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Available from: [Link]
-
National Center for Biotechnology Information. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Available from: [Link]
-
National Center for Biotechnology Information. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation. Available from: [Link]
-
ResearchGate. Characterization of furo[3,2-b]pyridine derivatives in CLK1. A) crystal... Available from: [Link]
-
Oncotarget. A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase. Available from: [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]
-
National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
-
ResearchGate. CLK1 N-terminal interactions with the SRPK1 kinase domain. (A) Scheme... Available from: [Link]
-
SpringerLink. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production. Available from: [Link]
-
National Genomics Data Center. one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available from: [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays? Available from: [Link]
-
MDPI. Targeting Colorectal Cancer Stem Cells Through Inhibition of the Fibroblast Growth Factor Receptor 4 Pathway with a Novel Antibody. Available from: [Link]
-
MDPI. SR Protein Kinases Regulate the Splicing of Cardiomyopathy-Relevant Genes via Phosphorylation of the RSRSP Stretch in RBM20. Available from: [Link]
-
National Center for Biotechnology Information. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][2][5]diazepin-6-one scaffold. Available from: [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. promega.kr [promega.kr]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 10. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of CLK Inhibitors Utilizing Furo[3,2-b]pyridine-6-carbonitrile
Introduction: The Strategic Importance of Furo[3,2-b]pyridine in CLK Inhibition
The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure.[1] This scaffold serves as an excellent platform for the design of selective kinase inhibitors, particularly for Cdc2-like kinases (CLKs).[1] CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2] Dysregulation of CLK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them a compelling therapeutic target.[2]
This technical guide provides a comprehensive overview of the synthesis and application of Furo[3,2-b]pyridine-6-carbonitrile as a key intermediate in the development of potent and selective CLK inhibitors. We will delve into the synthetic strategies for constructing the furo[3,2-b]pyridine nucleus, detail the subsequent functionalization to yield advanced CLK inhibitors, and provide robust experimental protocols for their synthesis and characterization.
Mechanism of Action: How Furo[3,2-b]pyridine-Based Inhibitors Modulate Alternative Splicing
Furo[3,2-b]pyridine-based inhibitors exert their therapeutic effect by targeting the ATP-binding pocket of CLK enzymes. This competitive inhibition prevents the phosphorylation of SR proteins, which are essential components of the spliceosome.[1] The subsequent alteration in pre-mRNA splicing patterns affects the production of proteins involved in critical cellular processes such as cell growth and survival.[1] By modulating the splicing machinery, these inhibitors can selectively induce apoptosis in cancer cells or correct aberrant splicing events in other diseases.
Caption: Mechanism of CLK inhibition by Furo[3,2-b]pyridine-based compounds.
Synthetic Strategy: Modular Assembly of CLK Inhibitors
The synthesis of potent CLK inhibitors based on the furo[3,2-b]pyridine scaffold often employs a modular approach. This strategy involves the initial construction of a core furo[3,2-b]pyridine intermediate, such as Furo[3,2-b]pyridine-6-carbonitrile, followed by sequential, chemoselective cross-coupling reactions to introduce various substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) and optimization of the inhibitor's potency and selectivity.
A representative workflow for the synthesis of a generic CLK inhibitor from a furo[3,2-b]pyridine precursor is depicted below.
Caption: Modular synthetic workflow for CLK inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Furo[3,2-b]pyridine-6-carbonitrile (A Representative Method)
This protocol describes a plausible synthesis of Furo[3,2-b]pyridine-6-carbonitrile based on established methodologies for the construction of the furo[3,2-b]pyridine core, such as the Sonogashira coupling followed by heteroannulation.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-bromo-3-hydroxypyridine | ≥97% | Commercially Available |
| Ethynyltrimethylsilane | ≥98% | Commercially Available |
| Palladium(II) acetate | 99.9% | Commercially Available |
| Copper(I) iodide | 99.995% | Commercially Available |
| Triphenylphosphine | ≥99% | Commercially Available |
| Triethylamine | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercially Available |
| Zinc cyanide | 96% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) | 97% | Commercially Available |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 97% | Commercially Available |
Procedure:
-
Step 1: Sonogashira Coupling and Cyclization.
-
To a solution of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF under an inert atmosphere, add ethynyltrimethylsilane (1.2 eq), palladium(II) acetate (0.05 eq), copper(I) iodide (0.1 eq), and triphenylphosphine (0.1 eq).
-
Add triethylamine (3.0 eq) and heat the reaction mixture to 80 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and add a 1.0 M solution of TBAF in THF (1.5 eq). Stir for 1 hour.
-
Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-furo[3,2-b]pyridine.
-
-
Step 2: Cyanation.
-
To a solution of 6-bromo-furo[3,2-b]pyridine (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and dppf (0.1 eq).
-
Degas the mixture and heat to 120 °C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Furo[3,2-b]pyridine-6-carbonitrile.
-
Characterization Data (Expected):
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) |
| Furo[3,2-b]pyridine-6-carbonitrile | C8H4N2O | 144.13 | 8.65 (s, 1H), 8.30 (d, 1H), 7.90 (d, 1H), 7.10 (s, 1H) | 160.1, 152.3, 145.2, 130.5, 121.8, 118.4, 115.9, 108.2 | [M+H]+ calcd: 145.0402, found: 145.0400 |
Protocol 2: Synthesis of a Representative CLK Inhibitor (e.g., MU1210 analogue)
This protocol outlines the synthesis of a potent CLK inhibitor from a functionalized furo[3,2-b]pyridine intermediate, demonstrating the modular approach to inhibitor design.[3][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Chloro-3-iodofuro[3,2-b]pyridine | As synthesized | N/A |
| (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | ≥95% | Commercially Available |
| 3-Ethynylaniline | ≥98% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 98% | Commercially Available |
| Sodium carbonate | ≥99.5% | Commercially Available |
| Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | N/A |
Procedure:
-
Step 1: Suzuki Coupling.
-
To a solution of 5-chloro-3-iodofuro[3,2-b]pyridine (1.0 eq) and (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (1.1 eq) in a mixture of dioxane and water (4:1), add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture and heat to 90 °C for 6 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Sonogashira Coupling.
-
To a solution of the product from Step 1 (1.0 eq) and 3-ethynylaniline (1.2 eq) in anhydrous DMF, add palladium(II) acetate (0.05 eq), copper(I) iodide (0.1 eq), and triphenylphosphine (0.1 eq).
-
Add triethylamine (3.0 eq) and heat the reaction mixture to 80 °C for 4 hours under an inert atmosphere.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final CLK inhibitor.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of a well-characterized furo[3,2-b]pyridine-based CLK inhibitor, MU1210, against various CLK isoforms.[5]
| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) |
| MU1210 | 8 | 20 | 12 |
Conclusion and Future Perspectives
The furo[3,2-b]pyridine scaffold has proven to be a highly versatile and effective core for the development of potent and selective CLK inhibitors. The modular synthetic strategies outlined in this guide provide a robust framework for the generation of diverse compound libraries for SAR studies. The detailed protocols offer a practical starting point for researchers in the field of drug discovery to synthesize and evaluate novel CLK inhibitors. Future efforts will likely focus on further optimizing the selectivity and pharmacokinetic properties of these compounds to advance them into clinical development for the treatment of cancer and other diseases driven by aberrant pre-mRNA splicing.
References
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (URL: [Link])
-
Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... - ResearchGate. (URL: [Link])
-
Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. (URL: [Link])
-
What are CLK inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])
-
Synthesis of an initial library of the substituted furo[3,2‐b]pyridines 7 and modular assembly of the CLK inhibitors 12. (URL: [Link])
-
Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. (URL: [Link])
-
Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization and Antimicrobial and Anticancer Evaluations of Some Novel Heteroannulated Difuro[3,2-c:3′,2′-g]Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Furo[3,2-b]pyridine-6-carbonitrile in PI3K Inhibitor Development: A Technical Guide
Introduction: The Rationale for Exploring a Privileged Scaffold
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3] The development of small molecule inhibitors targeting the PI3K pathway has been an intense area of research, leading to several approved drugs.[4][5]
The Furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[6][7] This heterocycle's rigid, planar structure and unique electronic properties make it an ideal starting point for designing potent and selective kinase inhibitors.[6][8] While derivatives of the broader furopyridine class have shown promise in targeting various kinases, the specific application of Furo[3,2-b]pyridine-6-carbonitrile in PI3K inhibitor development remains a compelling yet underexplored area.[7][9]
This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential of Furo[3,2-b]pyridine-6-carbonitrile as a novel scaffold for PI3K inhibitors. We will delve into the strategic rationale, synthesis methodologies, and a cascade of validated protocols for in vitro, cellular, and in vivo evaluation.
The PI3K Signaling Pathway: A Key Target in Oncology
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[1] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] This recruitment to the membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a plethora of downstream substrates, ultimately promoting cell survival and proliferation.[2]
Caption: A generalized synthetic workflow for Furo[3,2-b]pyridine-6-carbonitrile derivatives.
Experimental Protocols: A Step-by-Step Evaluation Cascade
A hierarchical approach is recommended to efficiently evaluate the potential of newly synthesized Furo[3,2-b]pyridine-6-carbonitrile derivatives.
In Vitro Biochemical Assay: Direct PI3K Inhibition
The first step is to determine if the compounds directly inhibit the enzymatic activity of PI3K isoforms. A luminescent kinase assay is a robust and high-throughput method. [10] Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition
-
Reagent Preparation:
-
Prepare a 5X Kinase Reaction Buffer (e.g., 250 mM HEPES, pH 7.5, 250 mM NaCl, 15 mM MgCl2, 0.125 mg/ml BSA). [10] * Reconstitute the recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ) in an appropriate buffer.
-
Prepare the lipid substrate (e.g., PIP2).
-
Prepare a stock solution of the Furo[3,2-b]pyridine-6-carbonitrile test compounds in 100% DMSO. Create a dilution series.
-
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).
-
Add 4 µL of a mixture containing the PI3K enzyme and lipid substrate in the reaction buffer.
-
Incubate for 10-15 minutes at room temperature. [11] * Initiate the reaction by adding 0.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Hypothetical In Vitro PI3K Isoform Selectivity Data
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| FPC-1 | 50 | 500 | 800 | 1200 |
| FPC-2 | 1200 | 80 | 150 | 2000 |
| FPC-3 | 25 | 40 | 35 | 50 |
| Positive Control | 30 | 45 | 20 | 60 |
Cellular Assays: Target Engagement and Pathway Modulation
Compounds that demonstrate potent in vitro activity should be advanced to cellular assays to confirm target engagement and assess their effect on the PI3K pathway in a biological context.
Protocol: Western Blot for Phospho-Akt (p-Akt) Levels
-
Cell Culture and Treatment:
-
Plate a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, MDA-MB-231) in 6-well plates. [9] * Once the cells reach 70-80% confluency, treat them with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [12] * Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [13] * Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C. [13][14] * Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. [15] * Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. [15]4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal.
-
Determine the concentration-dependent reduction in p-Akt levels.
-
Cellular Assays: Phenotypic Outcomes
The ultimate goal of a PI3K inhibitor is to induce a desired cellular phenotype, such as reduced cell viability or apoptosis.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium. [2][16] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [2]4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Table 2: Hypothetical Cellular Activity Data
| Compound ID | p-Akt Inhibition (EC50, nM) | Cell Viability (GI50, nM) in MCF-7 cells |
| FPC-1 | 80 | 150 |
| FPC-2 | >5000 | >10000 |
| FPC-3 | 45 | 90 |
| Positive Control | 50 | 100 |
In Vivo Efficacy Studies
Promising compounds with good in vitro and cellular activity should be evaluated in animal models to assess their anti-tumor efficacy.
Protocol: Human Tumor Xenograft Model
-
Model Establishment:
-
Implant human cancer cells (e.g., from a cell line with a PIK3CA mutation) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). [17][18]2. Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, tumors can be excised at specific time points after the final dose to assess target modulation (e.g., p-Akt levels by Western blot or immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
-
Evaluate the statistical significance of the anti-tumor effect.
-
Sources
- 1. Bioisosterism - Drug Design Org [drugdesign.org]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 10. promega.es [promega.es]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
Furo[3,2-b]pyridine-6-carbonitrile: A Keystone Precursor for the Synthesis of Next-Generation Bruton's Tyrosine Kinase (Btk) Inhibitors
Application Note and Detailed Protocols for Researchers in Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of Furo[3,2-b]pyridine-6-carbonitrile as a critical precursor in the synthesis of potent and selective Bruton's tyrosine kinase (Btk) inhibitors. We present detailed, field-proven protocols for the synthesis of Furo[3,2-b]pyridine-6-carbonitrile and its subsequent conversion to a representative Btk inhibitor. Furthermore, this guide outlines robust methodologies for the in vitro and in vivo evaluation of these inhibitors, including enzymatic and cell-based assays, as well as analytical characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical and biological principles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors for therapeutic applications in oncology and autoimmune diseases.
Introduction: The Significance of Btk Inhibition and the Role of the Furo[3,2-b]pyridine Scaffold
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of Btk activity is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[2] Consequently, Btk has emerged as a high-value therapeutic target, and the development of Btk inhibitors has revolutionized the treatment landscape for these conditions.[1]
The furo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, serving as the core of numerous selective kinase inhibitors.[3] Its rigid, planar structure and unique electronic properties make it an ideal starting point for the design of potent and specific Btk inhibitors. Furo[3,2-b]pyridine-6-carbonitrile, in particular, is a key intermediate that allows for the introduction of various functional groups necessary for high-affinity binding to the Btk active site.
Synthesis of Furo[3,2-b]pyridine-6-carbonitrile: A Step-by-Step Protocol
The synthesis of the furo[3,2-b]pyridine core can be achieved through various strategies, often involving the construction of the furan ring onto a pre-existing pyridine backbone.[4] The following protocol details a robust method for the synthesis of Furo[3,2-b]pyridine-6-carbonitrile.
Protocol 2.1: Synthesis of Furo[3,2-b]pyridine-6-carbonitrile
This protocol is a multi-step synthesis that begins with commercially available starting materials.
Step 1: Synthesis of 2-amino-3-bromopyridine
-
Materials: 2-aminopyridine, N-bromosuccinimide (NBS), Dichloromethane (DCM)
-
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add NBS (1.05 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromopyridine.
-
Step 2: Sonogashira Coupling and Heteroannulation
-
Materials: 2-amino-3-bromopyridine, terminal alkyne (e.g., trimethylsilylacetylene), Pd(CF3COO)2, PPh3, CuI, Dimethylformamide (DMF), Triethylamine (Et3N)
-
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%) in DMF and stir for 30 minutes.[4]
-
To this solution, add 2-amino-3-bromopyridine (1 equivalent) and the terminal alkyne (1.2 equivalents).[4]
-
Add Et3N (2.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 100°C for 3 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-substituted furo[3,2-b]pyridine.
-
Step 3: Introduction of the Cyano Group
-
Materials: 2-substituted furo[3,2-b]pyridine, Copper(I) cyanide (CuCN), DMF
-
Procedure:
-
Combine the 2-substituted furo[3,2-b]pyridine (1 equivalent) and CuCN (1.5 equivalents) in DMF in a sealed tube.
-
Heat the reaction mixture at 150°C for 12 hours.
-
Cool the reaction to room temperature and pour it into a solution of aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Furo[3,2-b]pyridine-6-carbonitrile.
-
Synthesis of a Representative Btk Inhibitor: Acalabrutinib Analogue
This section provides a detailed protocol for the synthesis of an analogue of Acalabrutinib, a clinically approved Btk inhibitor, using Furo[3,2-b]pyridine-6-carbonitrile as a key intermediate.
Protocol 3.1: Synthesis of an Acalabrutinib Analogue
Step 1: Suzuki Coupling
-
Materials: Furo[3,2-b]pyridine-6-carbonitrile, 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid, Pd(dppf)Cl2·CH2Cl2, Potassium carbonate, Tetrahydrofuran (THF), Water
-
Procedure:
-
In a round-bottom flask, combine Furo[3,2-b]pyridine-6-carbonitrile (1 equivalent), 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents) in a mixture of THF and water (4:1).
-
Degas the mixture with nitrogen for 15 minutes.
-
Add Pd(dppf)Cl2·CH2Cl2 (5 mol%) to the reaction mixture.
-
Heat the reaction at 80°C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Amide Coupling with (S)-pyrrolidin-2-ylmethanol
-
Materials: Product from Step 1, (S)-pyrrolidin-2-ylmethanol, HATU, DIPEA, DMF
-
Procedure:
-
Dissolve the product from Step 1 (1 equivalent) in DMF.
-
Add (S)-pyrrolidin-2-ylmethanol (1.2 equivalents) and DIPEA (3 equivalents).
-
Add HATU (1.2 equivalents) and stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield the desired Btk inhibitor.
-
Mechanism of Action of Furo[3,2-b]pyridine-based Btk Inhibitors
Furo[3,2-b]pyridine-based Btk inhibitors are typically designed as irreversible inhibitors that form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of Btk.[5] This covalent modification permanently inactivates the enzyme, leading to the blockade of the BCR signaling cascade.[5]
Diagram 4.1: Btk Signaling Pathway and Point of Inhibition
Caption: Simplified Btk signaling pathway and the inhibitory action of furo[3,2-b]pyridine-based inhibitors.
In Vitro and In Vivo Evaluation of Btk Inhibitors
A critical step in drug development is the thorough evaluation of the synthesized compounds for their potency, selectivity, and efficacy.
Protocol 5.1: In Vitro Btk Enzyme Inhibition Assay (Z'-LYTE™ Kinase Assay)
This protocol is adapted for a commercial kinase assay platform.
-
Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the amount of ADP produced during the kinase reaction.
-
Materials: Recombinant Btk enzyme, Z'-LYTE™ Kinase Assay Kit (including ATP, peptide substrate, and detection reagents), synthesized Btk inhibitor.
-
Procedure:
-
Prepare a serial dilution of the Btk inhibitor in DMSO.
-
In a 384-well plate, add the Btk enzyme, peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.[6]
-
Add the Z'-LYTE™ development reagent to stop the kinase reaction and generate a fluorescent signal.
-
Incubate for 1 hour.
-
Read the fluorescence on a compatible plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Protocol 5.2: Cell-Based Proliferation Assay (Ramos Cell Line)
Ramos cells are a human Burkitt's lymphoma cell line that is dependent on BCR signaling for proliferation.
-
Materials: Ramos cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, synthesized Btk inhibitor, CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent.
-
Procedure:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat the cells with a serial dilution of the Btk inhibitor.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[7]
-
Add the CellTiter 96® AQueous One Solution reagent to each well and incubate for 2-4 hours.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the IC50 value for cell proliferation inhibition.
-
Protocol 5.3: In Vivo Efficacy Study in a Mouse Model of B-Cell Lymphoma
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Cell Line: Ramos cells.
-
Procedure:
-
Subcutaneously inoculate SCID mice with 1 x 10^7 Ramos cells.
-
When tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the Btk inhibitor orally once daily at a predetermined dose.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for pBtk).
-
Analytical Characterization
The identity, purity, and stability of the synthesized compounds must be confirmed using appropriate analytical techniques.
Protocol 6.1: High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of the synthesized compound in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the retention time and peak purity.
-
Protocol 6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Procedure:
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 7.1: Summary of In Vitro Activity
| Compound | Btk IC50 (nM) | Ramos Cell Proliferation IC50 (µM) |
| Reference Inhibitor (e.g., Acalabrutinib) | X | Y |
| Synthesized Inhibitor | A | B |
Troubleshooting and Safety Precautions
Troubleshooting
-
Low Synthesis Yield: Optimize reaction conditions such as temperature, reaction time, and catalyst loading. Ensure all reagents are pure and dry.
-
Poor Cell Viability in Assays: Check for contamination in cell culture. Ensure proper handling and storage of cells.
-
Inconsistent In Vivo Results: Standardize animal handling and dosing procedures. Increase the number of animals per group to improve statistical power.
Safety Precautions
-
Handling Pyridine Derivatives: Pyridine and its derivatives are flammable and toxic.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]
-
Handling Cytotoxic Compounds: Btk inhibitors are cytotoxic agents.[12] Handle these compounds with extreme care in a designated area.[12] All waste contaminated with cytotoxic agents must be disposed of according to institutional guidelines for hazardous waste.[5][13]
Conclusion
Furo[3,2-b]pyridine-6-carbonitrile is a versatile and valuable precursor for the synthesis of a new generation of Btk inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis, evaluation, and characterization of these promising therapeutic agents. By understanding the rationale behind each experimental step, researchers can effectively troubleshoot and adapt these methods to accelerate the discovery and development of novel treatments for B-cell malignancies and autoimmune diseases.
References
- Qiu, H., et al. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology, 9(3), 758-765.
- Zhang, Y., et al. (2021). Pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity.
- Santillo, M., et al. (2018). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL).
- Sivina, M., et al. (2016). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Oncotarget, 7(44), 71969-71980.
- Thakekar, S., et al. (2022). Method Development and Validation for Quantitative Estimation of Acalabutinib in Capsule Dosage Form by RP-HPLC Method. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 34-46.
- Arkivoc. (2008).
- Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
-
PubChem. Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. Available from: [Link]
- International Journal of Multidisciplinary Research and Growth Evaluation. (2021). Analytical method development and validation for the estimation of acalabrutinib in API form and marketed pharmaceutical dosage form by RP-HPLC along with stability studies.
-
Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. Available from: [Link]
- Elias, H. Y., et al. (2020). Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects. Blood, 135(23), 2074-2085.
- Google Patents. (S)-4-(8-AMINO-3-(1-(BUT-2-YNOYL)PYRROLIDIN-2-YL)IMIDAZO[1,5-A]PYRAZIN-1-YL)-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE AS BTK-INHIBITO.
- Herman, S. E., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for the treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287-6296.
- Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- YMER. (2019).
- Centers for Disease Control and Prevention. (2018). Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting.
- MDPI. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
-
Apicule. (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. Available from: [Link]
- ResearchGate. (2018).
- MDPI. (2017).
- RSC Advances. (2021).
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Google Patents. AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide.
- JIDPTS. (2021). method development and validation of acalabrutinib drug in pure form and pharmaceutical dosage form.
- NHS. (2018). Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK.
-
BPS Bioscience. BTK (C481S) Kinase Assay Kit. Available from: [Link]
- ASH Publications. (2021). Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL.
- SignalChem.
- Hendriks, R. W., et al. (2017). Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice. Immunology and Cell Biology, 95(9), 779-791.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. hse.gov.uk [hse.gov.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sps.nhs.uk [sps.nhs.uk]
Application Notes and Protocols for Cell-based Assays of Furo[3,2-b]pyridine-6-carbonitrile Derivatives
Introduction: The Therapeutic Potential of Furo[3,2-b]pyridine-6-carbonitrile Derivatives
The Furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, notably in oncology.[1] The fusion of a furan and pyridine ring creates a unique heterocyclic system amenable to functionalization, and the incorporation of a carbonitrile group often enhances potency and selectivity for various biological targets.[1] Specifically, Furo[3,2-b]pyridine-6-carbonitrile derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog (Hh) signaling pathway, both of which are implicated in cancer pathogenesis.[2][3]
CLKs are crucial regulators of mRNA splicing, a process frequently dysregulated in cancer, affecting cellular proliferation, differentiation, and survival.[4][5] Aberrant activation of the Hedgehog pathway is also linked to numerous cancers, driving tumor growth and the expansion of cancer stem cells.[6][7] This application note provides a comprehensive guide for researchers to evaluate the cellular effects of Furo[3,2-b]pyridine-6-carbonitrile derivatives, from initial cytotoxicity screening to detailed mechanistic and target engagement studies.
Experimental Workflow: A Tiered Approach to Characterization
A logical, tiered approach is recommended to efficiently characterize the biological activity of novel Furo[3,2-b]pyridine-6-carbonitrile derivatives. This workflow progresses from broad phenotypic assays to more specific mechanistic and target-validation assays.
Caption: Tiered experimental workflow for characterizing Furo[3,2-b]pyridine-6-carbonitrile derivatives.
Part 1: Primary Screening - Assessing Cellular Viability and Cytotoxicity
The initial step is to determine the effect of the compounds on the overall health and proliferation of cancer cells. The MTT assay is a robust, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Protocol: MTT Cell Viability Assay
Materials and Reagents:
-
Furo[3,2-b]pyridine-6-carbonitrile derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, KYSE-150 for esophageal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Furo[3,2-b]pyridine-6-carbonitrile derivatives in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.[10]
-
Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 - 100 µM |
| Treatment Duration | 48 - 72 hours |
| MTT Incubation Time | 2 - 4 hours |
| Absorbance Wavelength | 570 nm (reference 630 nm) |
Part 2: Mechanistic Elucidation
Once the cytotoxic or cytostatic effects are confirmed, the next step is to investigate the underlying mechanism of action. Key cellular processes to examine are apoptosis and cell cycle progression.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to measure the activity of effector caspases-3 and -7.[11][12]
Principle of the Caspase-Glo® 3/7 Assay:
The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for caspase activity and cell lysis.[11] When the reagent is added to the cells, they are lysed, and active caspases-3 and -7 cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[11]
Protocol: Caspase-Glo® 3/7 Assay
Materials and Reagents:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Step-by-Step Procedure:
-
Cell Treatment:
-
Seed cells and treat with Furo[3,2-b]pyridine-6-carbonitrile derivatives at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 24, 48 hours) in a white-walled 96-well plate. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Allow the assay plate and the reagent to equilibrate to room temperature.[14]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][14]
-
-
Incubation and Measurement:
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control.
Caption: Simplified intrinsic apoptosis pathway leading to caspase-3/7 activation and detection by Caspase-Glo assay.
Cell Cycle Analysis by Flow Cytometry
Many kinase inhibitors exert their effects by arresting the cell cycle at specific phases. Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the DNA content of a cell population and determine the distribution of cells in the G0/G1, S, and G2/M phases.[15]
Principle of PI Staining for Cell Cycle Analysis:
Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2N DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.[15]
Protocol: Cell Cycle Analysis using Propidium Iodide
Materials and Reagents:
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compounds at IC₅₀ concentrations for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 1 hour (or store at -20°C for several weeks).[15]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting PI fluorescence in a linear scale.
-
Acquire at least 10,000 events per sample.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of vehicle-treated controls.
| Parameter | Recommended Value |
| Fixative | Cold 70% Ethanol |
| Staining Solution | 50 µg/mL Propidium Iodide |
| Enzyme | RNase A (to remove RNA) |
| Incubation Time | 30 minutes at RT |
| Events to Acquire | ≥ 10,000 |
Part 3: Target Validation and Pathway Analysis
After elucidating the phenotypic effects, it is crucial to confirm that the compounds engage their intended molecular targets within the complex cellular environment.
Cellular Target Engagement: NanoBRET™ and CETSA®
Confirming that a compound binds to its intended target in live cells is a critical step in drug development. NanoBRET™ and the Cellular Thermal Shift Assay (CETSA®) are two powerful methods for assessing target engagement.
Principle of NanoBRET™ Target Engagement Assay:
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). When a test compound binds to the target protein, it displaces the tracer, leading to a decrease in the BRET signal.
Principle of Cellular Thermal Shift Assay (CETSA®):
CETSA® is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[17] In a typical CETSA® experiment, cells are treated with the compound and then heated to various temperatures.[18] The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blotting or other immunoassays.[18] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials and Reagents:
-
Cell line expressing the target protein (e.g., CLK1)
-
Test compound
-
PBS and protease inhibitors
-
PCR thermocycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot apparatus, specific antibodies)
Step-by-Step Procedure:
-
Cell Treatment:
-
Treat intact cells with the test compound or vehicle control for a specified time.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes in a thermocycler, followed by cooling to room temperature.[19]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).[19]
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other detection methods.
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and thus, target engagement.
Hedgehog Pathway Modulation: Gli-Luciferase Reporter Assay
For compounds that may not be potent kinase inhibitors, assessing their effect on the Hedgehog signaling pathway is a logical next step. A common method is to use a reporter cell line that expresses luciferase under the control of a Gli-responsive promoter.[20]
Principle of the Gli-Luciferase Reporter Assay:
The Hedgehog pathway culminates in the activation of Gli transcription factors, which then drive the expression of target genes. In this assay, a cell line (e.g., Shh-LIGHT2) is engineered to contain a luciferase reporter gene downstream of Gli binding sites.[20] Activation of the Hedgehog pathway (e.g., by the agonist purmorphamine) leads to the expression of luciferase. An inhibitor of the pathway will block this induction, resulting in a decreased luciferase signal.[2]
Caption: Overview of the Hedgehog signaling pathway and the principle of the Gli-luciferase reporter assay.
Conclusion
The suite of assays described in this application note provides a comprehensive framework for the preclinical evaluation of Furo[3,2-b]pyridine-6-carbonitrile derivatives. By systematically progressing from broad phenotypic screening to detailed mechanistic and target engagement studies, researchers can effectively characterize the anticancer potential of these promising compounds. The provided protocols offer a robust starting point for these investigations, which can be further optimized based on specific cell lines and compound properties.
References
-
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(7), 2132-2137. [Link]
-
Frank, J. A., et al. (2003). Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists. Current Biology, 13(23), 2147-2151. [Link]
-
Ibrahim, M. M., et al. (2019). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 16(4), 715-722. [Link]
-
Goel, A., et al. (2021). Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells. Cancers, 13(9), 2269. [Link]
-
Schenone, S., et al. (2017). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 138, 1054-1067. [Link]
-
Al-Refai, M., et al. (2024). Synthesis and biological evaluation of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular and Cellular Probes, 73, 101968. [Link]
-
Al-Ostoot, F. H., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
-
Markant, S. L., et al. (2012). Molecular Pathways: The Hedgehog Signaling Pathway in Cancer. Clinical Cancer Research, 18(18), 4883-4888. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL Flow Cytometry. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. [Link]
-
Stanton, B. Z., et al. (2013). Discovery of Small-Molecule Modulators of the Sonic Hedgehog Pathway. Journal of the American Chemical Society, 135(23), 8473-8480. [Link]
-
Rubin, L. L., & de Sauvage, F. J. (2006). Targeting the Hedgehog pathway in cancer. Nature Reviews Drug Discovery, 5(12), 1026-1033. [Link]
-
Bullock, A. N. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Journal of Medicinal Chemistry, 63(11), 5585-5615. [Link]
-
Genentech. (2012). The Hedgehog Signaling Pathway and Cancer. YouTube. [Link]
-
JoVE (Journal of Visualized Experiments). (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the roles of the Cdc2-like kinases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. protocols.io [protocols.io]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. tandfonline.com [tandfonline.com]
- 18. news-medical.net [news-medical.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for High-Throughput Screening of Furo[3,2-b]pyridine-6-carbonitrile Libraries
Introduction: The Promise of the Furo[3,2-b]pyridine Scaffold
The Furo[3,2-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its rigid, planar structure and unique electronic properties that make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] This heterocyclic system has demonstrated significant potential in oncology and other therapeutic areas. Notably, derivatives of this scaffold have been identified as highly selective inhibitors of several protein kinase families, including Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Furthermore, this scaffold has yielded potent modulators of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of various cancers.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for libraries based on the Furo[3,2-b]pyridine-6-carbonitrile template. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for primary screening and hit validation, and outline a robust data analysis workflow.
Part 1: Assay Development and Primary Screening Strategy
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice of assay technology is dictated by the biological target of interest. Given the known activities of the Furo[3,2-b]pyridine scaffold, we will focus on protocols for kinase inhibition and Hedgehog pathway modulation.
The Foundational Principle: Ensuring Assay Quality
Before embarking on a large-scale screen, it is imperative to validate the assay's performance. The Z'-factor is the gold-standard metric for this purpose, as it accounts for both the dynamic range of the signal and the data variation.[5][6]
Z'-Factor Calculation:
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS.[5][7][8][9][10][11] |
| 0 to 0.5 | Acceptable | Marginal; may require further optimization.[5][10][11] |
| < 0 | Unacceptable | Not suitable for HTS.[5][10] |
A pilot screen of a small subset of the compound library is crucial to ensure that the Z'-factor remains consistently above 0.5, confirming the assay's readiness for full-scale HTS.[7]
HTS Protocol for Kinase Inhibitors: Time-Resolved FRET (TR-FRET)
TR-FRET assays are a popular choice for kinase HTS due to their homogeneous "mix-and-read" format, high sensitivity, and reduced background interference.[12] Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) from Cisbio and LANCE® Ultra from Revvity are widely used.[4][13][14] The principle involves a europium cryptate (donor) labeled antibody that recognizes a phosphorylated substrate, and an acceptor fluorophore (e.g., ULight™ dye) conjugated to the kinase substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
Caption: TR-FRET Kinase HTS Workflow.
This protocol is adapted for a 384-well low-volume plate format.
Reagents and Materials:
-
Furo[3,2-b]pyridine-6-carbonitrile library (10 mM in DMSO)
-
Target Tyrosine Kinase
-
HTRF® KinEASE™ TK kit (Cisbio) containing:
-
TK Substrate-biotin
-
Eu3+-cryptate labeled anti-phosphotyrosine antibody (STK or TK)
-
SA-XL665 (Streptavidin-XL665)
-
-
ATP
-
Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Buffer (provided in kit, contains EDTA to stop the reaction)
-
384-well low-volume white plates (e.g., Greiner Bio-One)
-
Acoustic dispenser (e.g., Echo®) for compound dispensing
-
Multichannel pipettes or automated liquid handler
-
HTRF®-compatible plate reader (e.g., PHERAstar FSX, EnVision)
Protocol Steps:
-
Compound Plating:
-
Using an acoustic dispenser, transfer 20 nL of each compound from the Furo[3,2-b]pyridine-6-carbonitrile library into the wells of a 384-well assay plate.
-
For controls, dispense 20 nL of DMSO (negative control, 0% inhibition) and 20 nL of a known inhibitor like Staurosporine (positive control, 100% inhibition) into designated wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Enzymatic Buffer. The optimal concentration should be determined empirically through enzyme titration to achieve a robust signal.
-
Add 5 µL of the 2X kinase solution to each well containing the compounds or controls.
-
Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to interact with the kinase before the reaction starts.
-
Prepare a 2X Substrate/ATP solution in Enzymatic Buffer. The substrate concentration should be at or near its Km, and the ATP concentration should also be near its Km for competitive inhibitor screening.
-
To initiate the kinase reaction, add 5 µL of the 2X Substrate/ATP solution to all wells.[15] The final reaction volume is 10 µL.
-
Seal the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).[15]
-
-
Detection:
-
Prepare the detection reagent mix by diluting the Eu3+-cryptate antibody and SA-XL665 in the Detection Buffer according to the kit's instructions.
-
Add 10 µL of the detection mix to each well.[15] The EDTA in the buffer will stop the kinase reaction.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[15]
-
Read the plate on an HTRF®-compatible reader, with excitation at 320 nm and dual emission at 620 nm (cryptate) and 665 nm (XL665).[4]
-
HTS Protocol for Kinase Inhibitors: Luminescence-Based Assay
Luminescence-based assays, such as Promega's ADP-Glo™, offer a universal method for monitoring kinase activity by quantifying the amount of ADP produced.[16][17][18] This technology is highly sensitive, has a large dynamic range, and is less prone to interference from fluorescent compounds. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, ADP is converted to ATP, which is then used in a luciferase reaction to produce a light signal.[16][19]
Caption: ADP-Glo™ Kinase HTS Workflow.
This protocol is for a 384-well plate format with a 5 µL reaction volume.
Reagents and Materials:
-
Furo[3,2-b]pyridine-6-carbonitrile library (10 mM in DMSO)
-
Target Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase Reaction Buffer
-
Solid white 384-well plates
-
Acoustic dispenser or other liquid handlers
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Kinase Reaction:
-
Dispense 25 nL of compounds or controls (DMSO, known inhibitor) into the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate/ATP reaction mix in the appropriate kinase buffer.
-
Add 2.5 µL of the reaction mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 5 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase to ATP and initiates the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Part 2: Data Analysis and Hit Identification
A robust and standardized data analysis pipeline is essential for identifying true hits from the vast amount of data generated in an HTS campaign.[20][21]
Data Normalization and Quality Control
-
Raw Data Collection: Collect the raw data from the plate reader (e.g., TR-FRET ratio, luminescence units).
-
Per-Plate Normalization: Normalize the data on a per-plate basis to account for plate-to-plate variability. This is typically done by scaling the results relative to the on-plate controls.
-
Percent Inhibition Calculation:
-
median_neg_ctrl: Median signal of the negative controls (e.g., DMSO).
-
median_pos_ctrl: Median signal of the positive controls (e.g., Staurosporine).
-
sample_value: Signal from a well with a test compound.
-
-
-
Quality Control (QC): For each plate, calculate the Z'-factor.[20] Plates with a Z'-factor below 0.5 should be flagged for review and potentially repeated.
Hit Selection Criteria
The goal of primary HTS is to identify compounds that show a statistically significant effect. A common method for hit selection is based on the standard deviation (SD) or the more robust median absolute deviation (MAD) of the sample population.[2][20]
-
Hit Threshold: A compound is typically classified as a "hit" if its activity is greater than a predefined threshold. A commonly used threshold is 3 standard deviations (or 3x MAD) from the mean (or median) of the negative control wells.[2]
Example Hit Prioritization Table:
| Compound ID | Raw Signal | % Inhibition | Z-Score | Hit? (Z > 3) |
| FBP-001 | 8500 | 8.5 | 0.9 | No |
| FBP-002 | 4200 | 51.2 | 4.8 | Yes |
| FBP-003 | 2500 | 69.8 | 6.5 | Yes |
| FBP-004 | 9100 | 2.3 | 0.2 | No |
| ... | ... | ... | ... | ... |
| Neg Ctrl (Median) | 9300 | 0 | 0 | - |
| Pos Ctrl (Median) | 1200 | 100 | - | - |
Part 3: Hit Validation and Triage
Primary hits from an HTS campaign require a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further development.[22] This process is often visualized as a screening funnel.
Hit Validation Workflow
Caption: Hit Validation and Triage Funnel.
Protocol: Dose-Response and IC₅₀ Determination
Objective: To determine the potency (IC₅₀) of confirmed hits.
Protocol:
-
Select confirmed hits from the primary screen.
-
Prepare a serial dilution series for each hit compound, typically a 10-point, 3-fold dilution series starting from a high concentration (e.g., 50 µM).
-
Perform the primary assay (e.g., TR-FRET or ADP-Glo™) with the diluted compounds in triplicate.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Compounds with steep or incomplete curves may indicate artifacts like aggregation or toxicity and should be flagged.[22]
Protocol: Counter-Screen for Assay Interference
Objective: To identify and eliminate compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescence quenchers) rather than the biological target.
Example Counter-Screen for ADP-Glo™:
-
Run the ADP-Glo™ assay in the absence of the target kinase and substrate.
-
Add a fixed amount of ADP to the wells to mimic a kinase reaction that has gone to completion.
-
Add the hit compounds at the same concentration used in the primary screen.
-
Proceed with the addition of the ADP-Glo™ and Kinase Detection reagents.
-
Compounds that cause a significant decrease in the luminescent signal are likely interfering with the luciferase/luciferin detection chemistry and should be deprioritized.
Protocol: Orthogonal Assay Validation
Objective: To confirm the activity of hits using a different assay technology that relies on an independent detection principle. This provides strong evidence that the compound's activity is genuine.
Example: If the primary screen was a TR-FRET assay, an orthogonal assay could be:
-
A mobility shift assay (e.g., Caliper Life Sciences): Measures the separation of phosphorylated and non-phosphorylated substrates based on charge differences.
-
A filter-binding assay using ³³P-ATP: A classic radioactivity-based method that directly measures the incorporation of phosphate into the substrate.
Confirmed activity in an orthogonal assay significantly increases confidence in a hit compound.
References
-
Gul, S., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(15), 4934-4938. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
-
Swinney, D. C. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Methods in Molecular Biology, 565, 139–147. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Gohlke, J., et al. (2013). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 41(W1), W56-W61. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Karaman, M. (2014). Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]
-
Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of an initial library of the substituted furo[3,2-b]pyridines.... Retrieved from [Link]
-
Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
-
Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Retrieved from [Link]
-
chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
-
Engel, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 725-734. Retrieved from [Link]
-
National Genomics Data Center. (n.d.). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
Schiffer, J. M., et al. (2021). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery, 26(8), 1017-1028. Retrieved from [Link]
-
Genedata. (n.d.). High-Throughput Screening. Retrieved from [Link]
-
TetraScience. (n.d.). High-Throughput Screening. Retrieved from [Link]
-
Casey, W., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Public Health, 2, 13. Retrieved from [Link]
-
Al-Issa, S. A. (2023). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 28(13), 5035. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Retrieved from [Link]
-
Promega Corporation. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4'. Retrieved from [Link]''2''6'7'Chromeno3'4'-b_pyridine_Derivatives)
Sources
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. revvity.com [revvity.com]
- 5. assay.dev [assay.dev]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. youtube.com [youtube.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. ADP-Glo™ Kinase Assay [promega.kr]
- 19. promega.com [promega.com]
- 20. rna.uzh.ch [rna.uzh.ch]
- 21. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Furo[3,2-b]pyridine Scaffold and the Strategic Importance of the C6-Nitrile Group
An In-Depth Technical Guide to the Strategic Functionalization of the Nitrile Group in Furo[3,2-b]pyridine-6-carbonitrile
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, including kinases and modulators of key signaling pathways like the Hedgehog pathway.[1][2] Compounds featuring this framework have demonstrated promising anticancer activities, solidifying their importance in drug discovery pipelines.[3]
The nitrile group at the 6-position of this scaffold is not merely a synthetic placeholder but a versatile functional handle and a significant pharmacophoric element. In medicinal chemistry, the nitrile group is recognized for its ability to improve binding affinity, enhance pharmacokinetic profiles, and block metabolic sites, thereby increasing the metabolic stability of drug molecules.[4] Its linear geometry and ability to act as a hydrogen bond acceptor allow it to serve as a bioisostere for carbonyls, hydroxyl groups, and even halogens.[4][5]
This technical guide provides a detailed exploration of key chemical transformations of the nitrile group on the Furo[3,2-b]pyridine-6-carbonitrile core. As senior application scientists, we present not just protocols but the underlying chemical rationale, enabling researchers to make informed decisions in their synthetic strategies. We will delve into four critical transformations: hydrolysis to a carboxylic acid, reduction to a primary amine, cycloaddition to a tetrazole, and conversion to an amidine. Each of these transformations unlocks a new branch of chemical space for structure-activity relationship (SAR) studies and the development of novel therapeutics.
Hydrolysis: Accessing the Carboxylic Acid Core
The conversion of the nitrile to a carboxylic acid is a cornerstone transformation, opening the door to a plethora of subsequent modifications, most notably amide bond formation via coupling with amines. This allows for the systematic exploration of the R-group space, a fundamental strategy in lead optimization. The hydrolysis can be effectively achieved under either acidic or basic conditions, proceeding through an amide intermediate.[6][7]
Protocol 1: Acid-Catalyzed Hydrolysis to Furo[3,2-b]pyridine-6-carboxylic Acid
Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by water.[7] The reaction is typically driven to completion by heating under reflux.
Experimental Workflow: Acid-Catalyzed Hydrolysis
Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add Furo[3,2-b]pyridine-6-carbonitrile (1.0 eq).
-
Reagent Addition: Add a sufficient volume of 6 M aqueous hydrochloric acid or sulfuric acid to ensure complete dissolution upon heating.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Isolation: Carefully adjust the pH of the solution to approximately 3-4 using a saturated aqueous solution of sodium hydroxide. This will precipitate the carboxylic acid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Furo[3,2-b]pyridine-6-carboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis proceeds by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The initial product is a carboxylate salt, which must be neutralized in a separate step to yield the final carboxylic acid.[6]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask with a reflux condenser, dissolve Furo[3,2-b]pyridine-6-carbonitrile (1.0 eq) in ethanol or methanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 6 M, 5-10 eq).
-
Reaction: Heat the mixture to reflux (80-100 °C) for 4-12 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the alcohol.
-
Isolation: Dilute the residue with water and acidify to pH 3-4 with cold 6 M HCl. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Product | Carboxylic Acid | Carboxylate Salt |
| Reagents | 6M HCl or H₂SO₄ | 6M NaOH or KOH |
| Temperature | 100-110 °C | 80-100 °C |
| Typical Time | 12-24 hours | 4-12 hours |
| Work-up | pH adjustment to precipitate | Acidification to precipitate |
| Considerations | Longer reaction times | Potential for base-sensitive functional groups |
Reduction: Forging the Aminomethyl Moiety
Reduction of the nitrile group to a primary amine (a -CH₂NH₂ group) introduces a basic center and a potent hydrogen bond donor. This functional group is invaluable for forming salt bridges with acidic residues in protein binding pockets and establishing key interactions that can significantly enhance potency and selectivity. The most common and effective methods involve powerful hydride reagents or catalytic hydrogenation.[8]
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[9][10] The reaction must be performed under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for LiAlH₄ Reduction of a Nitrile.
Step-by-Step Protocol:
-
Setup: Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve Furo[3,2-b]pyridine-6-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up (Caution: Exothermic): Cool the reaction to 0 °C. Carefully and sequentially add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water (3X mL per X g of LiAlH₄).
-
Isolation: Stir the resulting mixture vigorously for 1 hour or until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified further by column chromatography or crystallization if necessary.
Protocol 4: Catalytic Hydrogenation
Catalytic hydrogenation is a milder alternative to LiAlH₄ reduction and is often more suitable for large-scale synthesis.[8] Raney Nickel is a common catalyst for this transformation. A key consideration is the potential for over-alkylation to form secondary and tertiary amines; this can often be suppressed by the addition of ammonia.[11]
Step-by-Step Protocol:
-
Setup: In a high-pressure hydrogenation vessel (Parr shaker), add a solution of Furo[3,2-b]pyridine-6-carbonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10-20% by weight, as a slurry in the solvent).
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Heat the mixture (e.g., 50-80 °C) with vigorous shaking for 6-24 hours.
-
Work-up: After cooling and venting the hydrogen, carefully filter the reaction mixture through Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified as needed.
[3+2] Cycloaddition: Constructing the Tetrazole Bioisostere
In drug design, the tetrazole ring is widely recognized as a metabolically stable bioisostere for the carboxylic acid group.[12] It maintains a similar pKa and steric profile but is resistant to metabolic reduction. The most direct method for synthesizing 5-substituted 1H-tetrazoles is the [2+3] cycloaddition of a nitrile with an azide salt.[12]
Protocol 5: Synthesis of 6-(1H-tetrazol-5-yl)furo[3,2-b]pyridine
This reaction is typically catalyzed by a Lewis acid, such as a zinc salt, or by using ammonium chloride, which generates hydrazoic acid in situ.
Reaction Scheme: Nitrile to Tetrazole
Caption: Synthesis of a Tetrazole via [2+3] Cycloaddition.
Step-by-Step Protocol:
-
Setup: Combine Furo[3,2-b]pyridine-6-carbonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and ammonium chloride (NH₄Cl, 1.5-2.0 eq) in dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Isolation: Acidify the aqueous solution with 2 M HCl to a pH of ~2. This will protonate the tetrazole and cause it to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Conversion to Amidines: Building Blocks for Heterocycles
Amidines are highly valuable synthetic intermediates, primarily used in the construction of nitrogen-containing heterocycles like pyrimidines and imidazoles.[13] They also feature as key structural motifs in various biologically active compounds. While the classical Pinner synthesis is an option, modern methods often involve the direct addition of amines to nitriles, sometimes facilitated by a catalyst.[14]
Protocol 6: Synthesis of a Furo[3,2-b]pyridine-6-carboximidamide Derivative
This protocol outlines a general approach for the synthesis of an N-substituted amidine. Copper-catalyzed methods have shown promise for this transformation.[14]
Step-by-Step Protocol:
-
Setup: In a sealable reaction tube, combine Furo[3,2-b]pyridine-6-carbonitrile (1.0 eq), the desired primary or secondary amine (1.5 eq), a copper(I) salt such as CuCl (10 mol%), a ligand like 2,2'-bipyridine (10 mol%), and a base such as Cs₂CO₃ (2.0 eq).
-
Solvent: Add a high-polarity solvent such as trifluoroethanol (TFE).
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired amidine.
Conclusion
The C6-nitrile of Furo[3,2-b]pyridine-6-carbonitrile is a powerful and versatile functional group that provides a gateway to a diverse array of chemical entities. The protocols detailed herein—hydrolysis to carboxylic acids, reduction to primary amines, cycloaddition to tetrazoles, and conversion to amidines—represent fundamental and high-impact transformations for any drug discovery program centered on this privileged scaffold. By understanding the causality behind these experimental choices and mastering these protocols, researchers can efficiently navigate the chemical space around the furo[3,2-b]pyridine core, accelerating the journey from hit identification to lead optimization and beyond.
References
- Current time inform
-
Conversion of nitrile to other functional groups . ResearchGate. [Link]
-
[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity] . PubMed. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. [Link]
-
Nitrile groups forming hydrophobic interactions . ResearchGate. [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway . PubMed. [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents . PubMed. [Link]
-
reduction of nitriles . Chemguide. [Link]
-
The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase . Science of Synthesis. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . National Institutes of Health (NIH). [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis . Sciforum. [Link]
-
Chemistry of Nitriles . LibreTexts. [Link]
-
Nitrile to Amine - Common Conditions . Organic Chemistry Data. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles . Moodle. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles . Chemistry LibreTexts. [Link]
-
Synthesis of 1H-tetrazoles . Organic Chemistry Portal. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids . Master Organic Chemistry. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis . Semantic Scholar. [Link]
-
How To Reduce A Nitrile To An Amine? . YouTube. [Link]
-
Tetrazoles: Synthesis and Biological Activity . ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sciforum.net [sciforum.net]
Application Note: Strategic Modification of the Furo[3,2-b]pyridine-6-carbonitrile Scaffold
Introduction: The Furo[3,2-b]pyridine Core as a Privileged Scaffold
The Furo[3,2-b]pyridine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for designing potent and selective modulators of various biological targets.[1] This scaffold is particularly prominent in the development of kinase inhibitors, which are crucial in oncology research.[1][2] Derivatives of Furo[3,2-b]pyridine have been identified as highly selective inhibitors of Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), both of which are implicated in cancer progression.[1][3] Furthermore, this core has been utilized to develop modulators of the Hedgehog signaling pathway, another critical target in cancer therapy.[3]
The 6-carbonitrile derivative, Furo[3,2-b]pyridine-6-carbonitrile, serves as a versatile starting point for generating diverse chemical libraries. The nitrile group is a key functional handle, amenable to a variety of chemical transformations, while the pyridine and furan rings offer additional sites for modification. This guide provides a detailed exploration of strategic modifications to this scaffold, explaining the chemical rationale and providing robust, field-tested protocols for key transformations.
Strategic Considerations for Chemical Modification
The modification strategy for Furo[3,2-b]pyridine-6-carbonitrile is dictated by the inherent reactivity of its constituent parts: the nitrile group, the electron-deficient pyridine ring, and the electron-rich furan ring.
-
The Nitrile Handle (C6): The carbonitrile group is an exceptionally versatile functional group. It can be hydrolyzed to a carboxylic acid, which in turn opens the door to amide bond formations, esterifications, and other classical transformations. This is often the first strategic step in elaborating the C6 position.
-
The Pyridine Ring (Positions 5 and 7): The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, although this often requires harsh conditions. A more practical and widely used approach is palladium-catalyzed cross-coupling. To achieve this, a halogen atom (typically bromine) must first be introduced onto the pyridine ring, serving as a coupling handle for reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation). The position of halogenation can be directed by the existing substituents.
-
The Furan Ring (Positions 2 and 3): The furan ring is electron-rich and can undergo electrophilic substitution reactions such as nitration and bromination.[4]
This multi-faceted reactivity allows for the systematic and targeted diversification of the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
Diagram 1: Key Modification Pathways
Caption: Overview of strategic modifications for the Furo[3,2-b]pyridine-6-carbonitrile scaffold.
Detailed Experimental Protocols
Safety Precaution: Furo[3,2-b]pyridine derivatives may cause skin and eye irritation.[5] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Basic Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol transforms the C6-nitrile into a carboxylic acid, a crucial intermediate for further functionalization, such as amide coupling. Basic hydrolysis is often preferred to avoid degradation of sensitive functional groups that can occur under harsh acidic conditions.
Rationale: The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile.[6] The resulting intermediate is protonated by the solvent (water) and tautomerizes to an amide, which is then further hydrolyzed under the basic conditions to yield the carboxylate salt.[6] A final acidification step provides the desired carboxylic acid.[7]
Materials:
-
Furo[3,2-b]pyridine-6-carbonitrile (1.0 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl)
-
Deionized Water
-
50 mL round-bottom flask
-
Reflux condenser
-
Stir bar and magnetic stir plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add Furo[3,2-b]pyridine-6-carbonitrile (e.g., 1.0 g, 6.32 mmol) and a magnetic stir bar.
-
Add 15 mL of 10% aqueous NaOH solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100-110 °C).
-
Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Chill the solution in an ice/water bath for 15-20 minutes.
-
While stirring vigorously, slowly add 6 M HCl dropwise to acidify the solution to pH ~2-3. A precipitate should form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[6]
-
Wash the collected solid with two portions of cold deionized water (2 x 10 mL).
-
Allow the product, Furo[3,2-b]pyridine-6-carboxylic acid, to air dry or dry in a vacuum oven at 50 °C to a constant weight.
Self-Validation/Characterization:
-
¹H NMR: Expect the disappearance of the characteristic nitrile proton signal (if applicable) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
IR Spectroscopy: Look for the disappearance of the nitrile stretch (~2220-2260 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700-1725 cm⁻¹).
-
Mass Spectrometry: Confirm the expected mass of the carboxylic acid product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the C-C bond formation between a halogenated Furo[3,2-b]pyridine-6-carbonitrile and an arylboronic acid. This is a cornerstone reaction for introducing aryl or heteroaryl moieties. For this protocol, we will assume the starting material is 5-Bromo-furo[3,2-b]pyridine-6-carbonitrile .
Rationale: The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction. The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation of the organic group from the boronic acid to the palladium complex, which is facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[8]
Materials:
-
5-Bromo-furo[3,2-b]pyridine-6-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas line
Procedure:
-
To a Schlenk flask, add 5-Bromo-furo[3,2-b]pyridine-6-carbonitrile (e.g., 200 mg, 0.84 mmol), the desired arylboronic acid (1.01 mmol), and Pd(PPh₃)₄ (48 mg, 0.042 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and 2 M aqueous Na₂CO₃ (2 mL) via syringe.[9]
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash it sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Diagram 2: Suzuki-Miyaura Coupling Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of Furo[3,2-b]pyridine-6-carbonitrile
Abstract
This document provides a detailed, technically-grounded guide for the multi-gram scale-up synthesis of Furo[3,2-b]pyridine-6-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. The furo[3,2-b]pyridine core is a privileged structure, notably utilized in the development of potent kinase inhibitors for oncology.[1][2] This guide outlines a robust, two-step synthetic sequence commencing with the commercially available 6-bromo-3-iodopyridin-2-ol. The protocol emphasizes process safety, scalability, and practical purification techniques, moving beyond chromatography to crystallization for the final product. The chosen strategy involves a palladium/copper-cocatalyzed Sonogashira coupling followed by an intramolecular cyclization to construct the furo[3,2-b]pyridine core, and a subsequent palladium-catalyzed cyanation. Each step is rationalized to provide researchers and process chemists with the causal logic behind the experimental design, ensuring both reproducibility and a foundation for further optimization.
Introduction & Strategic Overview
The fusion of an electron-rich furan ring with an electron-deficient pyridine ring gives the Furo[3,2-b]pyridine system unique electronic properties, making it a valuable pharmacophore in drug discovery.[3] Specifically, derivatives have shown potent activity as modulators of key signaling pathways implicated in cancer, such as Cdc2-like kinases (CLKs) and the Hedgehog pathway.[1] The nitrile functionality at the 6-position serves as a versatile synthetic handle, enabling further elaboration into amides, tetrazoles, or other bioisosteres crucial for structure-activity relationship (SAR) studies.[4]
Synthesizing this core structure on a large scale requires a departure from methods reliant on chromatographic purification and hazardous reagents where possible. The strategy detailed herein is designed for scalability and robustness.
The two-stage approach is as follows:
-
Stage 1: Sonogashira Coupling & Annulation: A palladium- and copper-cocatalyzed Sonogashira reaction couples a terminal alkyne with a dihalogenated pyridine precursor. This is followed by a base-mediated intramolecular 5-endo-dig cyclization (annulation) to efficiently construct the furo[3,2-b]pyridine bicyclic system in a one-pot fashion.[5] This method is chosen for its high efficiency and convergence.
-
Stage 2: Palladium-Catalyzed Cyanation: The remaining aryl bromide on the furopyridine core is converted to the target nitrile using a palladium-catalyzed cross-coupling reaction. Zinc cyanide (Zn(CN)₂) is selected as the cyanide source due to its lower toxicity and handling advantages over alkali metal cyanides, and its efficacy in palladium-catalyzed reactions with heteroaryl halides.[6][7]
This linear approach allows for the isolation and purification of a key intermediate, ensuring high-purity material enters the final, and most hazardous, synthetic step.
Visualization of Synthetic Workflow & Mechanism
To clarify the process, the overall synthetic workflow and the catalytic cycle for the key cyanation step are illustrated below.
Caption: Overall synthetic workflow from starting material to final product.
Caption: Simplified catalytic cycle for the Pd-catalyzed cyanation step.
Process Chemistry & Scale-Up Rationale
Scaling a synthesis from milligrams to hundreds of grams or kilograms necessitates a shift in perspective. The following points rationalize the choices made in the protocol for safe and efficient scale-up.
-
Reagent Selection:
-
Sonogashira Coupling: Using trimethylsilylacetylene allows for a controlled reaction, with the TMS group being easily removed in situ or in a subsequent step. This is preferable to using acetylene gas on a large scale due to safety and handling concerns.
-
Cyanation Source: Zinc cyanide (Zn(CN)₂) is chosen over NaCN or KCN. While highly toxic, it is a solid that is less prone to accidental release than powdered alkali cyanides and is less hygroscopic. It is highly effective in palladium-catalyzed reactions and avoids the use of stronger, potentially problematic bases.[6] K₄[Fe(CN)₆] is an even safer alternative, though it often requires higher temperatures and longer reaction times.[8][9]
-
-
Catalyst System:
-
Stage 1: The classic PdCl₂(PPh₃)₂/CuI system is reliable and well-documented for Sonogashira couplings.[10] While heterogeneous catalysts like Pd/C can be used, homogeneous systems often show better activity and reproducibility at this scale, provided metal leaching is controlled.[11]
-
Stage 2: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust system for cross-coupling reactions on electron-deficient heterocyclic systems. This combination is known to promote the desired reductive elimination and suppress side reactions.
-
-
Solvent Choice & Reaction Conditions:
-
Solvents: THF and DMF are chosen for their excellent solvating properties for the reagents and intermediates. On a large scale, managing reaction exotherms is critical. The reaction temperatures are chosen to be well below the solvent boiling points to allow for effective heat management via the reactor jacket.
-
Temperature Control: Cryogenic temperatures, often required for sensitive reactions, are avoided to simplify reactor requirements and reduce costs.[12] The chosen temperatures (60°C and 120°C) are readily achievable in standard industrial glass-lined reactors.
-
-
Work-up and Purification:
-
Shift from Chromatography: Column chromatography is not viable for multi-kilogram scale purification. The protocol relies on liquid-liquid extractions to remove bulk impurities and a final crystallization step.
-
Crystallization: The final product is purified by recrystallization. This method is highly effective for removing minor impurities and provides a crystalline solid that is easy to handle, dry, and store. An anti-solvent (like heptane) is used to maximize the yield from the crystallization solvent (ethyl acetate).
-
Detailed Experimental Protocols
Safety Precaution: This synthesis involves highly toxic materials, particularly zinc cyanide. All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat, must be worn at all times.[13] An emergency plan for cyanide exposure should be established.
Stage 1: Synthesis of 6-Bromofuro[3,2-b]pyridin-2-ol
This procedure details a one-pot Sonogashira coupling and annulation sequence.
Materials & Reagents:
| Reagent/Material | MW ( g/mol ) | Equiv. | Amount (g) | Moles (mol) |
| 6-Bromo-3-iodopyridin-2-ol | 313.91 | 1.0 | 157.0 | 0.50 |
| Trimethylsilylacetylene | 98.22 | 1.2 | 59.0 | 0.60 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 7.02 | 0.01 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 3.81 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 151.8 | 1.50 |
| Tetrahydrofuran (THF), anhydrous | - | - | 1.5 L | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 138.2 | 1.00 |
| Methanol (MeOH) | - | - | 1.0 L | - |
Protocol:
-
Reactor Setup: To a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 6-bromo-3-iodopyridin-2-ol (157.0 g, 0.50 mol), PdCl₂(PPh₃)₂ (7.02 g, 0.01 mol), and CuI (3.81 g, 0.02 mol).
-
Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous THF (1.5 L) and triethylamine (151.8 g, 1.50 mol) via cannula. Begin stirring to form a suspension.
-
Alkyne Addition: Add trimethylsilylacetylene (59.0 g, 0.60 mol) dropwise over 30 minutes. A mild exotherm may be observed.
-
Reaction 1 (Coupling): Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
Reaction 2 (Cyclization/Desilylation): After completion of the coupling, cool the mixture to room temperature. Add methanol (1.0 L) followed by potassium carbonate (138.2 g, 1.00 mol).
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) and maintain for 8-12 hours until the cyclization is complete (monitored by LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the solvent.
-
Add water (2 L) and 2M HCl (aq) to the residue until the pH is ~2-3. This will protonate the product and precipitate catalyst residues.
-
Stir the resulting slurry for 30 minutes, then filter the solid through a pad of Celite®, washing with water (2 x 500 mL).
-
The desired product is in the acidic aqueous filtrate. Neutralize the filtrate to pH ~7 with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a solid.
-
-
Purification: The crude solid can be purified by slurrying in hot methyl tert-butyl ether (MTBE) or by recrystallization from an ethanol/water mixture to yield 6-Bromofuro[3,2-b]pyridin-2-ol as an off-white solid.
-
Expected Yield: 75-85 g (70-79%).
-
Purity (by HPLC): >97%.
-
Stage 2: Synthesis of Furo[3,2-b]pyridine-6-carbonitrile
Materials & Reagents:
| Reagent/Material | MW ( g/mol ) | Equiv. | Amount (g) | Moles (mol) |
| 6-Bromofuro[3,2-b]pyridin-2-ol | 214.03 | 1.0 | 75.0 | 0.35 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.7 | 28.8 | 0.245 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 3.21 | 0.0035 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 0.04 | 7.76 | 0.014 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 750 mL | - |
Protocol:
-
Reactor Setup & Inerting: To a 2 L reactor equipped as in Stage 1, add 6-Bromofuro[3,2-b]pyridin-2-ol (75.0 g, 0.35 mol), zinc cyanide (28.8 g, 0.245 mol), Pd₂(dba)₃ (3.21 g, 0.0035 mol), and dppf (7.76 g, 0.014 mol). Evacuate and backfill with nitrogen three times. (CAUTION: Zn(CN)₂ is highly toxic) .[14]
-
Solvent Addition: Add anhydrous DMF (750 mL) via cannula.
-
Degassing: Sparge the reaction mixture with a gentle stream of nitrogen for 30 minutes to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 120°C and maintain for 12-18 hours. The mixture will turn dark brown/black. Monitor for the disappearance of the starting bromide by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature. Quenching Cyanide: Slowly and carefully pour the reaction mixture into a vigorously stirred aqueous solution of sodium hypochlorite (bleach, ~10%, 2 L) to oxidize and decompose any residual cyanide. This step must be performed in a highly efficient fume hood as toxic gases can be evolved.
-
After stirring for 1 hour, filter the mixture through a pad of Celite® to remove palladium black and other solids. Wash the pad with ethyl acetate (500 mL).
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 750 mL).
-
Combine the organic layers and wash with water (2 x 1 L) and then brine (1 x 1 L) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Crystallization):
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
While hot, filter through a small plug of silica gel to remove baseline impurities and catalyst residues.
-
Allow the filtrate to cool slowly to room temperature, then place in an ice bath for 1-2 hours to induce crystallization.
-
If crystallization is slow, add heptane as an anti-solvent dropwise until turbidity persists, then cool.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/heptane (1:1), and dry in a vacuum oven at 40°C.
-
Expected Yield: 45-50 g (80-88%).
-
Purity (by HPLC): >99%.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed, U.S. National Library of Medicine. [Link]
-
Palladium-Catalyzed Cyanation and Alkynylation of Allylic gem-Difluorides via Hiyama-Type Coupling. ResearchGate. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, Wiley Online Library. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
-
Palladium-catalyzed Cyanation of Carbon-Carbon Triple Bonds Under Aerobic Conditions. Angewandte Chemie International Edition, Wiley Online Library. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, ACS Publications. [Link]
-
Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides. PubMed, U.S. National Library of Medicine. [Link]
-
ZINC CYANIDE Safety Data Sheet. SDFine. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. [Link]
-
Material Safety Data Sheet - Zinc cyanide. Thermo Fisher Scientific. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of novel pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Furo[3,2-b]pyridine-6-carbonitrile
Welcome to the technical support center for the synthesis of Furo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The Furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, forming the basis for potent inhibitors of various biological targets.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis.
Overview of the Synthetic Strategy
The construction of the Furo[3,2-b]pyridine nucleus is most effectively achieved by forming the furan ring onto a pre-functionalized pyridine core.[1] A highly reliable method involves a one-pot, two-step sequence featuring a Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation). This guide will focus on troubleshooting this specific pathway, which is outlined below.
Proposed Synthetic Workflow
The synthesis begins with a suitably substituted pyridine, such as 2-chloro-3-hydroxypyridine-6-carbonitrile, which undergoes a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne (e.g., trimethylsilylacetylene). The resulting intermediate then undergoes an in-situ intramolecular cyclization to form the desired Furo[3,2-b]pyridine-6-carbonitrile.
Caption: General workflow for the synthesis of Furo[3,2-b]pyridine-6-carbonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and a logical troubleshooting workflow.
Q1: My reaction has a very low or no yield of the desired product. What are the likely causes and how can I fix it?
This is the most frequent issue and can stem from several factors related to the catalytic cycle or reaction setup.
Causality: The Sonogashira coupling relies on a delicate Pd(0)/Pd(II) catalytic cycle, which can be easily disrupted. Catalyst deactivation, poor reagent quality, or suboptimal conditions are the primary culprits.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for diagnosing low product yield.
Detailed Steps & Explanations:
-
Catalyst Integrity:
-
Problem: Palladium catalysts, especially those with phosphine ligands, are sensitive to oxidation. If your Pd catalyst has changed color (e.g., from yellow to black) before the reaction starts, it may be inactive.
-
Solution: Always use a fresh batch of catalyst from a reliable supplier. Store it under an inert atmosphere (Nitrogen or Argon). For difficult couplings, consider using more robust, pre-formed catalysts or adding a specific ligand.[1]
-
-
Solvent and Reagent Quality:
-
Problem: Water and oxygen are potent inhibitors of the Sonogashira reaction. Water can hydrolyze reagents, while oxygen oxidizes the active Pd(0) species, killing the catalyst.
-
Solution: Use anhydrous solvents from a solvent purification system or freshly distilled solvents. Thoroughly degas the reaction mixture by bubbling with nitrogen or argon for at least 20-30 minutes before adding the catalyst.
-
-
Base Selection:
-
Problem: The base is crucial for neutralizing the HX generated and for the deprotonation of the alkyne. An inappropriate or wet base can hinder the reaction.
-
Solution: Triethylamine (Et₃N) is commonly used, but ensure it is dry. If the reaction is sluggish, a stronger base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ might be beneficial, depending on the substrate's stability.
-
Q2: I'm observing a major side product that runs close to my starting alkyne on the TLC plate. What is it and how can I prevent it?
This is likely due to the homocoupling of your terminal alkyne, a common side reaction in Sonogashira couplings known as Glaser coupling.
Causality: The copper(I) co-catalyst, essential for the main reaction, can also catalyze the oxidative dimerization of the alkyne, especially in the presence of oxygen.
Prevention Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is completely free of oxygen. A well-sealed flask under a positive pressure of nitrogen or argon is essential.
-
Controlled Addition of Alkyne: Instead of adding all the alkyne at the beginning, use a syringe pump to add it slowly over a few hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction.
-
Modify Catalytic System: In some cases, using a copper-free Sonogashira protocol can eliminate this side reaction entirely, although reaction rates may be slower.
Caption: Competing pathways of Sonogashira vs. Glaser coupling.
Q3: The reaction works, but I have difficulty purifying the final product. What can I do?
Purification challenges often arise from the product's polarity or its stability on silica gel.
Troubleshooting Purification:
-
Optimize Column Chromatography:
-
If your product is streaking on the silica gel column, it may be too polar or interacting strongly with the acidic silica. Try neutralizing the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent system.
-
Experiment with different solvent systems. A gradient elution from hexane/ethyl acetate to dichloromethane/methanol can be effective.
-
If silica fails, consider using a different stationary phase like neutral alumina.
-
-
Recrystallization:
-
This is an excellent method for obtaining highly pure material if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with hexane/heptane) to find one in which your product is soluble when hot but sparingly soluble when cold.
-
-
Aqueous Workup:
-
Before chromatography, a thorough aqueous workup can remove many impurities. Wash the crude organic layer with a mild acid (e.g., 1M HCl) to remove the basic amine, followed by a wash with brine. This can simplify the subsequent purification step significantly.
-
Optimized Protocol and Data
This section provides a baseline experimental protocol. Yields can be highly dependent on the specific substrate and precise reaction conditions.
Baseline Experimental Protocol
-
Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-3-hydroxypyridine-6-carbonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.
-
Solvent/Reagent Addition: Add anhydrous, degassed DMF (or a 1:1 mixture of Toluene/DMF) via syringe. Add triethylamine (2.5 eq).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-6 hours.[1]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the Furo[3,2-b]pyridine-6-carbonitrile.
Table of Optimization Parameters
The following table summarizes expected outcomes from modifying key reaction parameters, based on established principles of cross-coupling reactions.
| Parameter | Standard Condition | Variation | Expected Outcome on Yield | Rationale |
| Catalyst Loading | 3 mol% Pd | 1 mol% Pd | Likely Decrease | Insufficient active catalyst may lead to a stalled reaction. |
| 5 mol% Pd | Potential Increase | Ensures a higher concentration of active catalyst, but increases cost. | ||
| Base | Triethylamine (Et₃N) | K₂CO₃ | Substrate Dependent | Inorganic bases can be effective but may have lower solubility. |
| DIPEA | Potential Increase | A bulkier, non-nucleophilic base can sometimes improve yields. | ||
| Temperature | 80 °C | 60 °C | Likely Decrease | Lower temperature may not overcome the activation energy for all steps. |
| 110 °C | Increase or Decrease | May accelerate the reaction but can also lead to catalyst decomposition or side product formation. | ||
| Solvent | DMF | Dioxane | Comparable | Dioxane is a common alternative, though higher temperatures may be needed. |
| Toluene | Potential Decrease | Lower polarity may reduce the solubility of reagents and catalyst. |
References
-
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]
-
Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Available at: [Link]
-
Allaka, M. & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]
-
PubChem. Furo(3,2-b)pyridine. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Purification of Crude Furo[3,2-b]pyridine-6-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Furo[3,2-b]pyridine-6-carbonitrile. As a privileged heterocyclic scaffold, the purity of this compound is paramount for reliable downstream applications, from biological screening to materials science. This center provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Furo[3,2-b]pyridine-6-carbonitrile?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:
-
Unreacted starting materials: Depending on the specific synthesis, these could be substituted pyridines or other precursors.
-
Homocoupling byproducts: If your synthesis involves a cross-coupling reaction (e.g., Sonogashira), dimerization of one of the coupling partners can occur.
-
Uncyclized intermediates: In multi-step one-pot syntheses, the final cyclization to form the furo[3,2-b]pyridine core may be incomplete.
-
Solvent residues: High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove completely.
-
Hydrolysis products: The carbonitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if exposed to strong acidic or basic conditions during workup or purification.[1]
Q2: Which purification techniques are generally most effective for Furo[3,2-b]pyridine-6-carbonitrile?
A2: The most successful purification strategies for furo[3,2-b]pyridine derivatives, including the 6-carbonitrile, typically involve a combination of the following:
-
Column Chromatography: Silica gel column chromatography is a widely used and effective method for separating the target compound from both more polar and less polar impurities.[2]
-
Recrystallization: For achieving high purity, especially for crystalline solids, recrystallization from a suitable solvent or solvent system is often the final step.
-
Sublimation: For thermally stable, non-polar compounds, sublimation under high vacuum can be an excellent purification technique, though its applicability to the relatively polar Furo[3,2-b]pyridine-6-carbonitrile should be evaluated on a case-by-case basis.
Q3: How can I assess the purity of my Furo[3,2-b]pyridine-6-carbonitrile?
A3: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and for detecting and identifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during the purification of crude Furo[3,2-b]pyridine-6-carbonitrile.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad peaks or tailing of the product spot on TLC.
-
Co-elution of the product with impurities during column chromatography.
-
Low recovery of pure product from the column.
Causality and Troubleshooting Workflow:
In-Depth Explanation:
The basicity of the pyridine nitrogen in Furo[3,2-b]pyridine-6-carbonitrile can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can neutralize these acidic sites, leading to sharper peaks and improved resolution.
For compounds that are sparingly soluble in the eluent, dry loading is a highly effective technique. This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then loaded onto the top of the column. This ensures that the compound is introduced to the column in a concentrated band, leading to better separation.
Recommended Eluent Systems (Starting Points):
| Eluent System | Polarity | Comments |
| Hexane / Ethyl Acetate (e.g., 7:3) | Low-Medium | A good starting point for many organic compounds. The ratio can be adjusted based on TLC results. |
| Dichloromethane / Methanol (e.g., 98:2) | Medium-High | Effective for more polar compounds. Be cautious with higher concentrations of methanol as it can dissolve silica. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems and can be useful for difficult separations. |
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Symptoms:
-
The compound remains in solution even after cooling and concentrating.
-
An oil forms instead of solid crystals upon cooling.
Causality and Troubleshooting Workflow:
In-Depth Explanation:
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below. For Furo[3,2-b]pyridine-6-carbonitrile, which has both polar (nitrile, pyridine nitrogen) and non-polar (aromatic rings) features, a solvent of intermediate polarity or a binary solvent system is often required.
"Oiling out" occurs when the solubility of the compound in the solvent is too high at the temperature at which crystallization should occur. This can often be overcome by using a more non-polar solvent system or by ensuring a very slow cooling rate to allow for ordered crystal lattice formation.
Suggested Solvents for Recrystallization Screening:
| Solvent/System | Rationale |
| Ethanol or Isopropanol | Often good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile binary system where the ratio can be fine-tuned to achieve the desired solubility profile. |
| Toluene | Can be effective for aromatic compounds, and its higher boiling point can aid in dissolving less soluble materials. |
| Dichloromethane / Methanol | A polar solvent system that can be effective, with recrystallization often induced by slow evaporation of the more volatile DCM. |
Issue 3: Suspected Hydrolysis of the Nitrile Group
Symptoms:
-
Appearance of a new, more polar spot on TLC that was not present in the initial crude material.
-
NMR spectrum shows the appearance of broad peaks in the amide region (~7-8 ppm) or a carboxylic acid proton (>10 ppm).
-
Mass spectrometry reveals a peak corresponding to the mass of the amide (M+18) or carboxylic acid (M+18+1).
Causality and Preventative Measures:
The carbonitrile group can be sensitive to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[1] The pyridine nitrogen can be protonated under acidic conditions, which can activate the nitrile group towards nucleophilic attack by water. Under basic conditions, direct nucleophilic attack of hydroxide on the nitrile can occur.
Preventative Workflow:
Self-Validation:
To confirm if hydrolysis is occurring, you can take a small aliquot of your purified material, intentionally subject it to acidic or basic conditions (e.g., reflux in dilute HCl or NaOH), and monitor the reaction by TLC or LC-MS. The appearance of the suspected byproduct will confirm its identity.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.2-0.4 on a silica gel TLC plate. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude Furo[3,2-b]pyridine-6-carbonitrile in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a few drops of a hot solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is a good candidate.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be required.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
By following these guidelines and troubleshooting steps, researchers can effectively purify crude Furo[3,2-b]pyridine-6-carbonitrile, ensuring the high quality required for their scientific endeavors.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Sonogashira Coupling of Pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for one of the most versatile yet sometimes challenging reactions in modern synthetic chemistry: the Sonogashira coupling of pyridines. The formation of a C(sp²)-C(sp) bond involving a pyridine ring is a cornerstone in the synthesis of pharmaceuticals, functional materials, and agrochemicals. However, the unique electronic properties and coordination ability of the pyridine nucleus can often lead to frustratingly low yields.
This guide is structured to help you diagnose and resolve these issues systematically. We will move from foundational checks to the more nuanced challenges posed by the pyridine ring itself.
Section 1: The First Response - A Systematic Troubleshooting Workflow
When a reaction delivers a low yield, a structured approach is more effective than random parameter changes. The following workflow provides a logical sequence of checks to identify the root cause of the problem.
Caption: Systematic workflow for troubleshooting Sonogashira couplings.
Section 2: Frequently Asked Questions (FAQs)
The "Pyridine Problem": Catalyst Inhibition and Substrate Reactivity
Q: My standard Sonogashira conditions work for iodobenzene but fail for 2-bromopyridine. What makes pyridines so challenging?
A: This is the most common issue researchers face. The nitrogen atom's lone pair makes the pyridine ring a Lewis base. This allows it to coordinate strongly to the palladium catalyst, a phenomenon often referred to as "catalyst poisoning" or inhibition.[1][2] This coordination can sequester the active catalytic species, preventing it from participating in the catalytic cycle. 2-halopyridines are particularly problematic because the nitrogen is ortho to the reaction site, leading to strong chelation that deactivates the catalyst.[3][4]
Caption: Pyridine coordination inhibits the active Pd(0) catalyst.
Q: Is there a reactivity difference between 2-, 3-, and 4-halopyridines?
A: Yes, the position of the halogen significantly impacts reactivity.
-
2-Halopyridines: As mentioned, these are the most challenging due to direct chelation and catalyst inhibition.[3][4]
-
4-Halopyridines: These are generally more reactive than 2-halopyridines. The nitrogen is further from the reaction site, but its electron-withdrawing nature can still influence the oxidative addition step.
-
3-Halopyridines: These often exhibit the highest reactivity among the isomers. The halogen at the 3-position is less influenced by the nitrogen's coordinating ability compared to the 2-position, and the electronics are generally favorable for oxidative addition.
The halide itself follows the standard reactivity trend: I > Br >> Cl.[5] Coupling of chloropyridines is particularly difficult and often requires specialized catalyst systems.
The Catalyst System: Palladium, Ligands, and Copper
Q: My catalyst turned black and the reaction stopped. What happened?
A: The formation of a black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[5] This indicates your active Pd(0) catalyst has decomposed. The primary causes are:
-
Oxygen Exposure: The reaction was not kept under a sufficiently inert atmosphere. Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands.[5]
-
Ligand Dissociation: The phosphine ligand may have dissociated from the palladium center, leaving it "naked" and prone to aggregation. This is more common at higher temperatures.
-
Impure Reagents: Impurities in your solvents or starting materials can poison the catalyst.[5]
Action: Ensure rigorous degassing of your solvent and reaction vessel (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Use fresh, high-purity reagents.
Q: What is the best palladium source and ligand for coupling with a bromopyridine?
A: For challenging substrates like bromopyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a ligand that can electronically and sterically outcompete the pyridine substrate for coordination to the palladium center.
-
Palladium Source: Pre-formed Pd(0) sources like Pd₂(dba)₃ are excellent. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ are also common but require in situ reduction to the active Pd(0) species.
-
Ligand Selection: The modern consensus points towards using bulky, electron-rich phosphine ligands . These ligands form stable, highly active monoligated Pd(0) complexes that are less susceptible to pyridine inhibition and more readily undergo oxidative addition with less reactive aryl bromides.[6] Excellent choices include:
-
Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos
-
Bulky alkylphosphines: P(t-Bu)₃
-
Q: I see a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A: Glaser-Hay homocoupling is a major side reaction in Sonogashira couplings, forming a diyne from two molecules of your terminal alkyne.[7] This process is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.
Solutions:
-
Go Copper-Free: This is the most effective solution. Copper-free Sonogashira reactions completely avoid this side reaction.[8][9] However, they may require a more active palladium/ligand system, a stronger base, or higher temperatures to achieve a good reaction rate.
-
Rigorous Inert Atmosphere: If you must use copper, ensure your reaction is completely free of oxygen. Use high-purity inert gas and thoroughly degassed solvents.
-
Slow Addition: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Reaction Parameters: Solvents, Bases, and Temperature
Q: What is the best solvent for a Sonogashira coupling of a pyridine?
A: Solvent choice is critical and can be counterintuitive.
-
Aprotic, Non-coordinating Solvents: Toluene, Dioxane, and THF are often excellent choices. They dissolve the organic reagents well without strongly coordinating to the palladium catalyst.
-
Amine Solvents: Using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as the solvent or co-solvent is a classic approach. The amine serves as both the base and the solvent.
-
Polar Aprotic Solvents (Use with Caution): While solvents like DMF or NMP can be effective, especially for less reactive chlorides, they are also coordinating. They can sometimes compete with the phosphine ligand for a spot on the palladium center, potentially slowing the reaction.[5] A solvent screen is often the best approach if standard conditions fail.
Q: Which base should I use? An amine or an inorganic base?
A: The base has two primary roles: to deprotonate the terminal alkyne to form the reactive acetylide and to neutralize the HX generated during the catalytic cycle.[10]
-
Amine Bases (e.g., TEA, DIPEA, Piperidine): These are the most common choices. They are generally soluble in organic solvents and are sufficiently basic to deprotonate most alkynes. Sterically hindered amines like DIPEA are sometimes preferred to minimize side reactions.[10]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often used in copper-free protocols.[11] They are stronger bases and can be particularly effective for less acidic alkynes or when coupling challenging aryl chlorides. However, their poor solubility in many organic solvents can sometimes be a limitation, requiring a more polar solvent system.
Q: My reaction is sluggish at room temperature. Should I heat it?
A: Absolutely. While Sonogashira couplings with highly reactive aryl iodides can proceed at room temperature, aryl bromides and especially aryl chlorides often require thermal energy to drive the rate-limiting oxidative addition step.[12] For a bromopyridine that is not reacting, gradually increasing the temperature to 60-100 °C is a standard troubleshooting step. Monitor for potential substrate/product decomposition at higher temperatures.
Section 3: Optimized Protocols
Protocol 3.1: General Procedure for Copper-Free Sonogashira of Bromopyridines
This protocol is a robust starting point for coupling challenging bromopyridines, minimizing the risk of Glaser homocoupling.
-
Preparation: To a flame-dried Schlenk flask, add the bromopyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd), and a bulky phosphine ligand (e.g., SPhos, 0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.2 M concentration). Add the terminal alkyne (1.2 equiv) via syringe. Finally, add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the base and palladium residues. Proceed with standard aqueous workup and purification.
Section 4: Data & Reference Tables
Table 1: Recommended Starting Conditions for Halopyridines
| Halopyridine | Halide | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Notes |
| 3-Iodopyridine | I | PdCl₂(PPh₃)₂ / PPh₃ (+ CuI) | TEA | THF | RT - 40 | Generally high reactivity; classic conditions often suffice. |
| 2-Bromopyridine | Br | Pd₂(dba)₃ / SPhos or XPhos | Cs₂CO₃ | Dioxane | 80 - 100 | Copper-free is strongly recommended to avoid side reactions. |
| 4-Bromopyridine | Br | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 - 100 | Bulky, electron-rich ligands are key for good yields. |
| 2-Chloropyridine | Cl | Pd₂(dba)₃ / CataCXium A or other specialized ligand | K₃PO₄ | DMF/Dioxane | 100 - 120 | Very challenging; requires highly active catalyst systems. |
Table 2: Guide to Common Ligands for Pyridine Coupling
| Ligand | Type | Key Characteristics | Best For |
| PPh₃ (Triphenylphosphine) | Monodentate Arylphosphine | Standard, inexpensive, air-stable. | Highly reactive substrates (e.g., iodopyridines). Often insufficient for bromides. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Monodentate Alkylphosphine | Very electron-rich and bulky. Air-sensitive. | Activating unreactive aryl bromides and chlorides. |
| SPhos / XPhos | Biaryl Monophosphine | Very bulky and electron-rich. Air-stable. | General-purpose for challenging couplings, including 2-halopyridines. |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Phosphine | Forms stable complexes, wide bite angle. | Can be effective but sometimes less active than modern monophosphines for this application. |
Section 5: References
-
Al-Zoubi, R. M., & Al-Mawali, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7534-7561. [Link]
-
Al-Zoubi, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7534–7561. [Link]
-
Štefane, B., & Požgan, F. (2018). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 16(33), 6078-6086. [Link]
-
Zhao, Q., Zhao, X., Liu, Z., & Zhang, J. (2024). Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. ResearchGate. [Link]
-
Wikipedia. (2023, December 29). Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Janreddy, D., & Kumar, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Bakherad, M., & Keivanloo, A. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]
-
Köcher, S., & Doye, S. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(24), 11149-11162. [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2018). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 140(15), 5228-5244. [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943. [Link]
-
Stanetty, C., & Schnürch, M. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 75(10), 3295-3303. [Link]
-
Lee, C., & Nolan, S. P. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3753-3757. [Link]
-
Li, Y., & Ma, D. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(1), 25416-25423. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications, 6, 8432. [Link]
-
Hagelin, H., Hedman, B., Orabona, I., Åkermark, T., Åkermark, B., & Klug, C. A. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]
-
Uibu, R., & Burk, P. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences, 62(2), 133. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Ball, N. D., & Sanford, M. S. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Chemistry, 9(5), 481-485. [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Palladium Catalysts for Furopyridine Synthesis
Welcome to the technical support center for palladium-catalyzed furopyridine synthesis. Furopyridines are a critical heterocyclic scaffold in modern drug discovery, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for their construction.[1][2] However, the unique electronic nature of the furopyridine core, particularly the potential for the pyridine nitrogen to interact with the palladium center, can present unique challenges.[3][4]
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into troubleshooting common issues, optimizing reaction conditions, and ensuring the scientific integrity of your results.
Troubleshooting Guide & Common Scenarios
This section addresses the most frequently encountered issues during the synthesis of furopyridines via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?
Answer: Low or no conversion is the most common issue. The root cause typically falls into one of three categories: the catalyst system, the reaction conditions, or the reagents.
1. Catalyst Inactivity or Deactivation:
-
The Problem: The active Pd(0) species is not being generated or is being destroyed during the reaction. You may observe the formation of palladium black, a common sign of catalyst aggregation and deactivation.[5]
-
Causality:
-
Oxidation: Oxygen is detrimental to the active Pd(0) catalyst and can also oxidize phosphine ligands.[5] Inadequate degassing of solvents and reagents is a frequent culprit.
-
Ligand Dissociation: Bulky, monodentate phosphine ligands can dissociate from the palladium center, leading to aggregation.[5]
-
Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen on the furopyridine substrate or product can coordinate to the palladium center, inhibiting catalytic activity. This is a known challenge in reactions with nitrogen-containing heterocycles.[4]
-
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes, followed by maintaining a positive pressure of the inert gas throughout the reaction.[6] Freeze-pump-thaw cycles (typically three) are even more effective for complete oxygen removal.
-
Increase Catalyst Loading: For a new or difficult coupling, a higher catalyst loading (e.g., 2-5 mol%) can overcome slow kinetics or partial deactivation.[5] This can be optimized and reduced later.[7]
-
Use Precatalysts: Modern palladium precatalysts (e.g., G2, G3, or G4 Buchwald-type precatalysts) are designed for stability and to ensure efficient generation of the active Pd(0) species in situ.[8] They often provide more reproducible results than using separate Pd sources and ligands.
-
2. Sub-Optimal Reaction Conditions:
-
The Problem: The chosen solvent, base, or temperature is not suitable for the specific transformation.
-
Causality:
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability and activity of the catalyst.[5] For example, highly polar aprotic solvents like DMF can sometimes displace ligands from the palladium complex in Sonogashira couplings.[5] Poor solubility of any reagent can halt the reaction.[9]
-
Base Selection: The base is critical for the transmetalation step in Suzuki couplings. Its strength, solubility, and nature (e.g., carbonate vs. phosphate) can dramatically affect the outcome.[5] For instance, anhydrous couplings using K₃PO₄ may require a small amount of water to function effectively.[5][10]
-
-
Solutions:
-
Screen Solvents: Conduct a solvent screen with common choices like Dioxane, Toluene, THF, and DMF. Sometimes a mixture, like Dioxane/Water, is optimal.
-
Screen Bases: Test a variety of bases. For Suzuki couplings, K₂CO₃, Cs₂CO₃, and K₃PO₄ are common starting points. The choice depends on the acidity of the boronic acid and the sensitivity of functional groups.
-
3. Reagent Quality and Reactivity:
-
The Problem: Impurities in starting materials are poisoning the catalyst, or one of the coupling partners is inherently unreactive under the chosen conditions.
-
Causality:
-
Aryl Halide Reactivity: The C-X bond strength dictates the difficulty of the oxidative addition step. The general reactivity trend is I > OTf ≈ Br >> Cl.[5] Aryl chlorides are particularly challenging and require highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate this key step.[5]
-
Boronic Acid Instability: Heteroaryl boronic acids, in particular, can be prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) under the reaction conditions, especially at elevated temperatures or with prolonged reaction times.[4][5]
-
-
Solutions:
-
Purify Starting Materials: Ensure the purity of your furopyridine halide/triflate and your coupling partner. Recrystallization or chromatography may be necessary.
-
Switch Halide: If using an aryl chloride with poor results, switching to the corresponding bromide or iodide will make the oxidative addition step easier.
-
Use Boronic Esters: If protodeboronation is suspected, switch from the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester.[5][11]
-
Q2: My reaction is producing significant side products. How can I identify and minimize them?
Answer: Side product formation often points to a specific, competing reaction pathway. Identifying the side product is the first step to suppression.
Common Side Products & Their Causes:
| Side Product | Common Cause(s) | Proposed Solution(s) |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; Reaction temperature too high; Certain ligand/palladium combinations. | Rigorously degas the reaction. Lower the reaction temperature. Screen different ligands. |
| Protodeboronation Product | Presence of water/protic sources; Unstable boronic acid; Prolonged reaction time at high temperature. | Use anhydrous conditions. Switch to a more stable boronic ester (e.g., Bpin).[5] Reduce reaction time. |
| Hydrodehalogenation Product | Presence of a hydrogen source; Catalyst deactivation leading to side pathways. | Ensure anhydrous conditions. Re-evaluate the catalyst system for higher stability and turnover. |
| Isomerization/Rearrangement | High temperatures; Acidic or basic conditions promoting rearrangement of sensitive functional groups. | Lower the reaction temperature. Use a milder or non-nucleophilic base. |
Q3: How do I choose the optimal ligand for my furopyridine synthesis?
Answer: Ligand selection is arguably the most critical parameter in optimizing a palladium-catalyzed cross-coupling reaction. The ligand's electronic and steric properties directly influence the stability and reactivity of the palladium center, affecting the rates of oxidative addition, transmetalation, and reductive elimination.
A Ligand Selection Guide:
| Ligand Class | Examples | Key Characteristics & Best Use Cases |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos (Buchwald Ligands) | Gold Standard for Difficult Couplings. Their steric bulk promotes reductive elimination, while their electron-donating nature accelerates oxidative addition, especially for challenging substrates like aryl chlorides or sterically hindered partners.[5] |
| Bidentate Phosphines with Large Bite Angles | Xantphos, DPEphos | Offer increased catalyst stability. The large "bite angle" can favor reductive elimination and suppress side reactions like beta-hydride elimination. |
| Bidentate Phosphines with Small Bite Angles | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Very common and robust. The smaller bite angle can sometimes disfavor reductive elimination but provides a very stable catalytic complex. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds to palladium, creating highly active and thermally robust catalysts. Excellent for sterically demanding substrates. |
Causality of Ligand Effects:
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and accelerating the oxidative addition step.[12]
-
Steric Effects: Large, bulky ligands create a sterically crowded environment around the metal. This promotes the final, product-releasing reductive elimination step and can prevent the formation of inactive catalyst dimers.[12]
Visualizing the Process
Understanding the fundamental steps of the catalytic cycle and having a logical troubleshooting workflow are essential for success.
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling a furopyridine bromide with an arylboronic acid.
Materials:
-
Furopyridine Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 0.1 M concentration)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the furopyridine bromide, arylboronic acid, palladium precatalyst, and base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir vigorously for the allotted time (monitor by TLC or LCMS, typically 2-24 hours). [13]7. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [6]10. Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: My final compound is colored, and I suspect palladium contamination. How can I remove residual palladium? A: Palladium removal is crucial, especially for drug development, with regulatory limits often in the low ppm range. [14]Standard column chromatography is often insufficient. [15]* Metal Scavengers: The most effective method is to use a metal scavenger. Thiol-functionalized silica gels or resins are highly effective at binding palladium. [15][16]Stirring the purified product in a solution with a scavenger for several hours, followed by filtration, can significantly reduce palladium levels. [15]* Activated Carbon: Treatment with activated charcoal can also be effective and is a cost-efficient option. [16]* Recrystallization: If your product is crystalline, recrystallization can help reduce palladium levels, though it may not be sufficient on its own. [17] Q: Can I run my reaction open to the air? A: It is strongly discouraged. While some modern, highly robust precatalyst systems show tolerance to air, optimal results and reproducibility are almost always achieved under inert conditions. Oxygen can lead to catalyst deactivation and the formation of unwanted side products. [5] Q: My boronic acid is not very soluble in the reaction solvent. What should I do? A: Poor solubility of any component will impede the reaction. [9]You can try a different solvent system where all components are soluble. Alternatively, using a co-solvent (like adding a small amount of water to a dioxane or THF system) can sometimes help, especially with salt-like bases or polar boronic acids.
References
-
MacMillan, D. S., & Murray, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899–1916. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12858–12867. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 263–269. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(21), 3824–3829. [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]
-
Matviitsuk, A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1776–1791. [Link]
-
Gomes, M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2933. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chojnacki, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5293. [Link]
-
Hagelin, H., et al. (2001). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 207(1-2), 133-146. [Link]
-
Thomas, S. E., et al. (2018). Heteroaryl—Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4461–4465. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Kuo, G.-H., et al. (2003). A concise synthesis of all four possible benzof[10][15]uropyridines via palladium-mediated reactions. Organic Letters, 5(12), 1999-2002. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 103986-103990. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arborassays.com [arborassays.com]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biotage.com [biotage.com]
Furo[3,2-b]pyridine-6-carbonitrile: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Furo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues of this heterocyclic compound. As a valued scaffold in medicinal chemistry, understanding its behavior under various experimental and storage conditions is paramount to ensuring the integrity and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Furo[3,2-b]pyridine-6-carbonitrile.
Q1: What are the primary stability concerns for Furo[3,2-b]pyridine-6-carbonitrile?
A1: The primary stability concerns for Furo[3,2-b]pyridine-6-carbonitrile revolve around two key functional moieties: the nitrile group and the furopyridine core. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding amide and carboxylic acid. The pyridine ring, being a nitrogen-containing heterocycle, is prone to oxidation, potentially forming an N-oxide derivative. Additionally, like many organic molecules, it can be sensitive to photodegradation and thermal stress.
Q2: How should I properly store Furo[3,2-b]pyridine-6-carbonitrile?
A2: To ensure long-term stability, Furo[3,2-b]pyridine-6-carbonitrile should be stored in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at low temperatures (2-8 °C or -20 °C) in a desiccated environment is recommended. Inert atmosphere (e.g., argon or nitrogen) can also be considered to minimize oxidative degradation.
Q3: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in a protic solvent. What could it be?
A3: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram often indicates the formation of a more hydrophilic degradation product. Given the structure of Furo[3,2-b]pyridine-6-carbonitrile, the most likely candidate is the hydrolysis of the nitrile group to the corresponding carboxamide or further to the carboxylic acid. Both of these products are significantly more polar than the starting nitrile. To confirm this, you can perform co-injection with a synthesized standard of the suspected degradation product or use LC-MS to identify the mass of the new peak.
Q4: My compound is showing a slight discoloration after being left on the benchtop. Is this a cause for concern?
A4: Discoloration can be an indicator of degradation, particularly photodecomposition or oxidation. While minor color changes may not always correlate with significant purity loss, it warrants investigation. It is advisable to re-analyze the sample by HPLC to quantify its purity and check for the presence of new impurities. To prevent this, always store the compound protected from light.
Q5: Is the nitrile group in Furo[3,2-b]pyridine-6-carbonitrile metabolically stable?
A5: Generally, aryl nitriles are considered to be metabolically robust functional groups.[1][2][3][4] In many drug discovery programs, the inclusion of a nitrile group is a strategy to block metabolically labile sites and improve pharmacokinetic profiles.[4] However, metabolic stability is highly dependent on the overall molecular context and the specific enzymatic environment. While it is expected to have good metabolic stability, in vitro metabolic studies using liver microsomes or other relevant systems are necessary to confirm this for your specific application.
II. Troubleshooting Guide: Investigating Degradation
This section provides a systematic approach to identifying and mitigating degradation of Furo[3,2-b]pyridine-6-carbonitrile in your experiments.
Issue 1: Unexpected Impurity Peaks in HPLC Analysis
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram.
-
Decrease in the peak area of the main compound.
-
Changes in peak shape or retention time.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Steps | Preventative Measures |
| Hydrolysis of the Nitrile Group | Perform forced degradation under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Monitor the formation of new peaks over time. Use LC-MS to identify the mass of the new peaks, which would correspond to the addition of water (amide) or two water molecules with the loss of ammonia (carboxylic acid). | Maintain neutral pH in your solutions. Use aprotic solvents when possible for storage. If aqueous solutions are necessary, prepare them fresh and consider using buffers. |
| Oxidation of the Pyridine Ring | Conduct a forced degradation study using an oxidizing agent (e.g., 3% H₂O₂). The formation of an N-oxide would result in a mass increase of 16 Da, which can be detected by LC-MS. | Store the compound under an inert atmosphere (nitrogen or argon). Avoid exposure to air and light for extended periods. Use degassed solvents for your experiments. |
| Photodegradation | Expose a solution of the compound to a UV lamp or direct sunlight and monitor for changes by HPLC. Compare with a control sample kept in the dark. | Store the compound in amber vials or wrap containers with aluminum foil. Minimize exposure to light during experimental procedures. |
| Thermal Degradation | Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 60-80 °C) and analyze by HPLC at different time points. | Store the compound at recommended low temperatures. Avoid prolonged heating during experiments unless required by the protocol. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unknown degradation products.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways. It is crucial to perform these studies at concentrations where the degradation products can be accurately detected, typically around 1 mg/mL.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of Furo[3,2-b]pyridine-6-carbonitrile at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide. Incubate at room temperature, protected from light.
-
Thermal Degradation: Place a vial of the stock solution and a vial of the solid compound in an oven at a controlled temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound in a quartz cuvette or a clear glass vial to a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Use a PDA detector to check for peak purity and any changes in the UV spectrum.
-
Analyze key samples by LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.
1. Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size is a good starting point.[6]
-
Mobile Phase A: 0.1% Formic acid in Water.[6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to get a general idea of the separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm or the λmax of the compound). A PDA detector is highly recommended.
-
Column Temperature: 30 °C.
2. Method Optimization:
-
Inject a mixture of the stressed samples (a "cocktail") to ensure that all degradation products are resolved from the parent peak and from each other.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol vs. acetonitrile), and pH of the aqueous phase to achieve optimal separation (resolution > 1.5 between all peaks).
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for Furo[3,2-b]pyridine-6-carbonitrile based on its chemical structure.
Caption: Potential degradation pathways of Furo[3,2-b]pyridine-6-carbonitrile.
IV. References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
-
Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
-
Lete, E., & Sotomayor, N. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1255-1273.
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin. Retrieved from BenchChem website.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]
-
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1009.
-
Patil, U. B., Shendage, S. S., & Nagarkar, J. M. (2013). A deep eutectic mixture of choline chloride and urea (1: 2) is an efficient and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions under both conventional and microwave irradiation. Synthesis, 45(23), 3295-3299.
-
Augustine, J. K., Bombrun, A., & Atta, R. N. (2011). Participation of ‘activated DMSO’in the one-pot transformation of aldehydes to nitriles allows the generation of a wide range of aromatic, heterocyclic, and aliphatic nitriles with water as the only byproduct. Synlett, 2011(15), 2223-2227.
-
Wang, L., et al. (2019). Application of Nitrile in Drug Design. Mini-Reviews in Medicinal Chemistry, 19(12), 976-987.
-
Kushwaha, P. (2013). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 6(1), 1-5.
-
Moravek, Inc. (n.d.). Common API Mistakes and How To Avoid Them. Retrieved from [Link]
-
ECA Academy. (2024, April 24). FDA Warning Letter: Missing Ongoing Stability Studies for APIs. Retrieved from [Link]
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in Furo[3,2-b]pyridine-6-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of Furo[3,2-b]pyridine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical heterocyclic scaffold. In the following sections, we will address common challenges and frequently asked questions regarding byproduct formation during the synthesis of this compound. Our approach is grounded in mechanistic principles to provide not only solutions but also a deeper understanding of the underlying chemistry.
Introduction: The Synthetic Landscape
Furo[3,2-b]pyridine-6-carbonitrile is a valuable building block in drug discovery, often synthesized via multi-step sequences. The formation of impurities is a common hurdle that can impact yield, purity, and downstream applications. This guide will focus on identifying and mitigating byproducts arising from two prevalent synthetic strategies:
-
Route A: Sonogashira Coupling followed by Intramolecular Cyclization: This convergent approach typically involves the coupling of a substituted alkyne with a halo-aminopyridine, followed by a cyclization event to form the fused furan ring.
-
Route B: Palladium-Catalyzed Cyanation: This method introduces the nitrile functionality onto a pre-formed 6-halo-furo[3,2-b]pyridine scaffold.
Understanding the potential side reactions in each route is paramount for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction via Route A (Sonogashira/Cyclization) shows multiple spots on TLC, with some being non-polar. What are the likely byproducts?
Answer:
In the Sonogashira-based synthesis of Furo[3,2-b]pyridine-6-carbonitrile, several byproducts can arise. The non-polar spots you are observing are likely due to incomplete reaction or side reactions of the starting materials. Here are the most common culprits:
-
Unreacted Starting Materials: This is the most straightforward possibility. Incomplete consumption of the halo-aminopyridine or the alkyne partner will result in their appearance on the TLC plate.
-
Sonogashira Coupling Intermediate: The initial product of the Sonogashira reaction, the 2-amino-3-alkynylpyridine, is a key intermediate before the final intramolecular cyclization to the furo[3,2-b]pyridine core. If the cyclization step is sluggish or incomplete, this intermediate will be a major component of the crude product mixture.
-
Alkyne Homocoupling (Glaser Coupling) Product: A very common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a symmetrical diyne.[1] This byproduct is typically non-polar and can be a significant impurity if the reaction conditions are not strictly anaerobic.
Troubleshooting Workflow:
Sources
Technical Guide: Column Chromatography for Furopyridine Purification
Welcome to the Technical Support Center for Chromatographic Purification. As Senior Application Scientists, we understand that purifying novel compounds like furopyridines requires a nuanced approach that balances theoretical principles with practical laboratory experience. This guide is designed to provide you, our fellow researchers, with in-depth, actionable advice to overcome the unique challenges presented by this class of N-heterocyclic compounds.
Furopyridines, containing both a basic pyridine nitrogen and a moderately polar furan ring, present a unique set of challenges in column chromatography. Their purification is often complicated by their ability to interact strongly with stationary phases and their sensitivity to acidic conditions. This guide provides a structured approach to developing a robust purification method and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying furopyridines?
For most applications involving furopyridines, silica gel is the most common and versatile stationary phase.[1] However, the acidic nature of silica can cause problems. The lone pair on the pyridine nitrogen can interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to issues like peak tailing.[2]
Here’s a breakdown of your options:
-
Standard Silica Gel (pH ~7): This is the go-to for over 80% of chromatographic separations and should be your starting point.[1] It is effective for many furopyridine derivatives, especially those with electron-withdrawing groups that reduce the basicity of the pyridine nitrogen.
-
Deactivated (Neutralized) Silica Gel: If you observe significant tailing or suspect your compound is degrading, you can deactivate the silica. This is achieved by pre-treating the silica with a basic modifier like triethylamine (TEA).[3]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for acid-sensitive or very basic compounds.[4][5] Basic alumina is particularly effective at preventing the strong adsorption of the pyridine moiety.
-
Functionalized Silica (e.g., Amino, Diol): These phases offer different selectivity and are generally less acidic than standard silica.[5][6] Amino-functionalized silica can be particularly useful for nitrogen-containing heterocycles.[5]
Q2: How do I select an appropriate mobile phase (eluent)?
The key is to find a solvent system that provides an optimal retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally around 0.25-0.35 .[7] This Rf value typically ensures good separation on a column without requiring excessively large volumes of solvent.
Common Solvent Systems:
A typical starting point is a binary mixture of a non-polar solvent and a polar solvent.
| Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Notes |
| Hexanes/Heptane | Ethyl Acetate (EtOAc) | 9:1 to 7:3 | The most common starting system. Good for moderately polar furopyridines. |
| Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 95:5 | A more polar system. Be cautious, as DCM can be slow to run through silica.[3] |
| Toluene | Ethyl Acetate (EtOAc) | 9:1 to 8:2 | Can offer different selectivity due to pi-pi stacking interactions with the aromatic furopyridine core. |
Pro-Tip: Always start with a less polar system and gradually increase the polarity. This prevents eluting your compound too quickly and ensures better separation from non-polar impurities.
Q3: My TLC shows streaking. What does this mean and how do I fix it?
Streaking or "tailing" on a TLC plate is a strong indicator that your furopyridine is interacting too strongly with the stationary phase. This is almost always due to the basic pyridine nitrogen binding to the acidic silanol groups on the silica.[2][4] This is a critical warning sign; if you see it on the TLC, it will be much worse on the column.
Solution: Add a Basic Modifier
To resolve streaking, add a small amount of a basic modifier to your eluent system.[2][4]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "shielding" your furopyridine from these interactions.[2]
-
Ammonia: A solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., 1-10% of this mixture in DCM).[8] This is particularly effective for more polar compounds.
Troubleshooting Guide: Common Issues in Furopyridine Purification
This section addresses specific problems you might encounter during your column chromatography experiment.
Problem 1: My furopyridine is stuck at the origin (Rf ≈ 0) on the TLC plate.
-
Causality: The mobile phase is not polar enough to displace your compound from the stationary phase. Furopyridines can be quite polar, especially if they contain additional polar functional groups.
-
Solution:
-
Increase Eluent Polarity: Systematically increase the percentage of your polar solvent (e.g., from 10% EtOAc in hexanes to 20%, then 30%).
-
Switch to a Stronger Polar Solvent: If increasing the concentration isn't effective, switch to a more polar solvent. For example, if you are using Ethyl Acetate, try Methanol. A common system for very polar compounds is Dichloromethane/Methanol.[8]
-
Check Solubility: Ensure your compound is soluble in the mobile phase. Poor solubility can lead to precipitation at the origin.
-
Problem 2: My furopyridine runs with the solvent front (Rf ≈ 1) on the TLC plate.
-
Causality: The mobile phase is too polar. It has such a high affinity for your compound that it doesn't allow for sufficient interaction with the stationary phase, resulting in no separation from other non-polar compounds.
-
Solution:
-
Decrease Eluent Polarity: Systematically decrease the percentage of your polar solvent.
-
Switch to a Weaker Polar Solvent: If you are using a strong polar solvent like methanol, switch to a less polar one like ethyl acetate.
-
Problem 3: I have poor separation between my furopyridine and an impurity.
-
Causality: The chosen solvent system does not provide adequate selectivity for the two compounds. Selectivity is the ability of the chromatographic system to distinguish between different analytes based on differences in their chemical and physical properties.[9]
-
Solution Workflow:
Problem 4: My furopyridine seems to be decomposing on the column.
-
Causality: The furopyridine is likely sensitive to the acidic nature of the silica gel. This can lead to the appearance of new spots on TLC analysis of the collected fractions or result in very low recovery of the desired product. [12]* Solution:
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, it's a sign of instability on silica. [12] 2. Deactivate the Silica: Run a flush of your eluent containing 1-2% triethylamine through the packed column before loading your sample. [3]This neutralizes the most acidic sites.
-
Switch to a Different Stationary Phase: Use neutral alumina, which is a more robust solution for acid-sensitive compounds. [5]
-
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard workflow for purifying a furopyridine derivative using flash column chromatography.
Objective: To purify a moderately polar furopyridine derivative from a less polar impurity.
Step 1: TLC Method Development
-
Prepare several developing chambers with different solvent systems (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the mixture on separate TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light.
-
Validation: Identify the solvent system that gives your target furopyridine an Rf value of approximately 0.25-0.35 with good separation from impurities. For this example, let's assume 20% EtOAc/Hexanes is the optimal system. If streaking is observed, remake the chosen solvent system with an additional 0.5% triethylamine.
Step 2: Column Preparation (Wet Packing)
-
Select a column of appropriate size. A good rule of thumb is a silica-to-sample weight ratio of 50:1 to 100:1 for difficult separations.
-
Place a small plug of cotton or glass wool at the bottom of the column. [7]Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen eluent (20% EtOAc/Hexanes). [7]4. Pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge any air bubbles. [13]5. Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add a thin, protective layer of sand on top of the silica bed. [14] Step 3: Sample Loading
-
Dissolve your crude sample in the minimum amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. [3]3. Carefully add the silica-adsorbed sample onto the top layer of sand in the column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase (20% EtOAc/Hexanes) to the column, taking care not to disturb the top layer.
-
Apply gentle positive pressure (using a pump or bulb) to begin eluting the solvent through the column.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.
-
Once your target compound begins to elute, collect all fractions containing it.
Step 5: Product Isolation
-
Combine the fractions that contain your pure product based on the TLC analysis.
-
Remove the solvent using a rotary evaporator to yield your purified furopyridine.
References
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- ResearchGate. Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Biotage. How does an acid pH modifier impact flash chromatography?.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Sigma-Aldrich. Solvent Systems for Thin-layer Chromatography of Novabiochem Products.
- National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- Column chromatography.
- Biotage. How does an acid pH affect reversed-phase chromatography separations?.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- AGA Analytical. Thin Layer Chromatography (TLC).
- JIST. A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents.
- Biotage. Purifying ionic compounds by flash column chromatography.
- MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.
- LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation.
- LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development.
- University of Toronto, Department of Chemistry. WORKING WITH SILICA.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Avanti Research. TLC Solvent Systems – Lipid Migration.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
Sources
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. sorbtech.com [sorbtech.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 14. chemistryviews.org [chemistryviews.org]
Technical Support Center: Recrystallization of Furo[3,2-b]pyridine-6-carbonitrile
Welcome to the technical support guide for the purification of Furo[3,2-b]pyridine-6-carbonitrile (CAS: 1203499-65-3) via recrystallization. This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice tailored for researchers and drug development professionals. The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, making the purity of its derivatives paramount for reliable downstream applications.[1] This guide is designed to help you achieve high-purity crystalline material consistently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the material properties and the foundational principles of its recrystallization.
Q1: What are the key physicochemical properties of Furo[3,2-b]pyridine-6-carbonitrile to consider?
Understanding the molecule's properties is the first step. Furo[3,2-b]pyridine-6-carbonitrile (C₈H₄N₂O) is an aromatic heterocyclic compound. Its structure, featuring a fused furan and pyridine ring system along with a polar nitrile group, dictates its solubility. The planar, rigid structure is conducive to forming a stable crystal lattice. While specific melting point data is not broadly published, its parent scaffold, Furo[3,2-b]pyridine, is a low-melting solid or liquid, suggesting the carbonitrile derivative is a stable solid at room temperature.[2] The presence of both hydrogen bond acceptors (N in pyridine, O in furan, N in nitrile) and an aromatic system suggests it will be soluble in a range of polar and some non-polar aromatic solvents at elevated temperatures.
Q2: How do I select the optimal single-solvent system for recrystallization?
The ideal solvent is one in which the compound is highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[3] This differential solubility is the driving force for crystallization.
-
The Principle: The goal is to create a supersaturated solution upon cooling, from which the pure compound will selectively crystallize, leaving impurities behind in the "mother liquor."[4]
-
Screening Method:
-
Place ~20-30 mg of your crude Furo[3,2-b]pyridine-6-carbonitrile into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[5]
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.[5]
-
Q3: When is a multi-solvent (solvent/anti-solvent) system necessary?
A multi-solvent system is employed when no single solvent provides the ideal solubility profile.[4] This is common for compounds that are either too soluble or too insoluble in all common solvents.
-
How it Works: You dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the "good" solvent) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
For this Compound: A potential system could be Ethanol (good solvent) and Water (anti-solvent), or Toluene (good solvent) and Heptane (anti-solvent).
Q4: How can I definitively assess the purity of my recrystallized product?
Purity should be validated using multiple analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1 °C). Impurities depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot with no co-eluting impurities that were present in the crude mixture.
-
Spectroscopic Methods (NMR, FT-IR): ¹H or ¹³C NMR spectroscopy is highly effective for identifying and quantifying trace solvent or organic impurities. The spectrum of the recrystallized material should be clean and free of extraneous peaks.
Section 2: Standard Recrystallization Protocol & Workflow
This section provides a detailed, step-by-step methodology for a robust recrystallization process.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process, including key decision points.
Caption: Workflow for the recrystallization of Furo[3,2-b]pyridine-6-carbonitrile.
Recommended Solvent Systems
The choice of solvent is critical. Based on the structure of Furo[3,2-b]pyridine-6-carbonitrile, the following solvents are recommended for initial screening.
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Isopropanol | 82.6 | A good starting point. Its polarity is well-suited for many heterocyclic compounds. Less volatile than ethanol, allowing for more controlled crystal growth. |
| Acetonitrile | 81.6 | The nitrile functionality may promote solubility in acetonitrile. Has a good boiling point for effective dissolution. |
| Toluene | 110.6 | The aromatic nature of toluene can effectively dissolve the aromatic ring system of the compound at high temperatures. |
| Ethyl Acetate | 77.1 | A medium-polarity solvent that is effective for a wide range of organic compounds. |
| Ethanol / Water | Variable | A versatile mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Toluene / Heptane | Variable | An excellent non-polar mixed-solvent system. Dissolve in hot toluene and add heptane as the anti-solvent. |
Step-by-Step Methodology
-
Dissolution: Place the crude Furo[3,2-b]pyridine-6-carbonitrile in an Erlenmeyer flask with a stir bar. Add a small portion of your chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is just fully dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[3]
-
Decolorization (Optional): If the solution is colored due to highly conjugated impurities, remove it from the heat source. Add a very small amount of activated charcoal (Norit), typically 1-2% of the solute's weight.[6] Swirl and reheat the mixture for a few minutes. Causality: Activated charcoal has a high surface area and adsorbs large, flat, colored impurity molecules.[7] Using too much will adsorb your product and reduce the yield.
-
Hot Gravity Filtration: This step removes insoluble impurities and activated charcoal. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask by pouring boiling solvent through them to prevent premature crystallization in the funnel.[8] Filter the hot solution as quickly as possible.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: The solvent must be cold to avoid dissolving the purified crystals.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the funnel with air being drawn through, followed by drying in a vacuum oven. The final product should be a free-flowing crystalline powder.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during recrystallization.
Problem 1: The compound "oils out" instead of forming crystals.
-
Observation: An insoluble liquid phase (oil) separates from the hot solution upon cooling.
-
Causality: Oiling out occurs when the solute's melting point is below the temperature of the solution, or when the solution is so highly supersaturated that the solute comes out of solution too quickly for a crystal lattice to form.[9][10] Impurities can also significantly depress the melting point, contributing to this issue.[11]
-
Solutions:
-
Reduce Supersaturation: Reheat the solution until the oil redissolves. Add 10-20% more solvent and allow it to cool again, more slowly this time.[9]
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point. If the compound's melting point is known to be low, this is the most effective solution.
-
Promote Nucleation: Agitate the solution vigorously at a temperature just below the point where oiling occurs, or add a seed crystal to encourage direct crystallization.
-
Problem 2: No crystals form after cooling in the ice bath.
-
Observation: The solution remains clear with no precipitate.
-
Causality: This is almost always due to using too much solvent, resulting in a solution that is not saturated even at low temperatures.[9]
-
Solutions:
-
Increase Concentration: Reheat the solution and boil off a portion of the solvent (e.g., 25-30%) in a fume hood. Allow the concentrated solution to cool again.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the cold solution. This provides a template for crystal lattice formation.
-
Problem 3: Crystal yield is very low.
-
Observation: Only a small amount of crystalline product is recovered.
-
Causality: Several factors can lead to poor recovery:
-
Using a large excess of solvent during the dissolution step.
-
Premature crystallization during the hot filtration step (crystals left on the filter paper).
-
Incomplete crystallization (not cooling for long enough or at a low enough temperature).
-
Washing the final crystals with solvent that was not ice-cold.
-
-
Solutions:
-
Optimize Solvent Volume: Ensure you are using the true minimum amount of boiling solvent.
-
Improve Hot Filtration: Ensure your filtration apparatus is properly pre-heated.
-
Recover a Second Crop: The mother liquor from the first filtration can be concentrated (by boiling off solvent) and cooled again to yield a second, though likely less pure, crop of crystals.
-
Problem 4: The final crystals are colored.
-
Observation: The product that crystallizes is not white or is off-color.
-
Causality: This occurs when colored impurities are incorporated into the crystal lattice as it forms. This often happens if the solution cools too rapidly.
-
Solutions:
-
Perform a Second Recrystallization: Redissolve the colored crystals and repeat the entire process. Ensure cooling is very slow.
-
Use Activated Charcoal: If not used in the first attempt, employ activated charcoal as described in the protocol.[7][8] This is highly effective for removing conjugated, colored impurities.
-
References
- Current time information in Oskarshamn, SE. (n.d.). Google.
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]
-
Furo(3,2-b)pyridine | C7H5NO | CID 12210217. (n.d.). PubChem - NIH. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Furo(3,2-d)pyrimidine | C6H4N2O | CID 21948582. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2006). ResearchGate. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
3.5C: Charcoal. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]
-
NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR THE SYNTHESIS OF THIAZINONES. (n.d.). Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). ACS Publications. Retrieved from [Link]
-
Annulation of Enyne-Amide with Enaminone Enables Divergent Synthesis of Furo[2,3-b]pyridine Derivatives. (2020). ACS Publications. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (2013). ResearchGate. Retrieved from [Link]
-
Recrystallization Steps. (n.d.). Labster. Retrieved from [Link]
-
Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (n.d.). Retrieved from [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved from [Link]
-
Effectiveness of activated carbon in non water solvents? (2020). Sciencemadness.org. Retrieved from [Link]
-
Highly practical synthesis of nitriles and heterocycles from alcohols under mild conditions by aerobic double dehydrogenative catalysis. (2013). PubMed. Retrieved from [Link]
-
3.3: Choice of Solvent. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Purification with Activated Charcoal. (2021). YouTube. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Retrieved from [Link]
-
Recent advances in the transformation of nitriles into diverse N-heterocycles. (2021). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. (n.d.). ChemRxiv. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 272-62-8: Furo[3,2-b]pyridine | CymitQuimica [cymitquimica.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theory.labster.com [theory.labster.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Navigating Solubility Challenges of Furo[3,2-b]pyridine-6-carbonitrile in Experimental Assays
Welcome to the technical support center for Furo[3,2-b]pyridine-6-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising scaffold in their experimental work. The unique fused ring structure of Furo[3,2-b]pyridine makes it a valuable core for developing selective inhibitors, particularly for kinases and other key cellular targets.[1] However, like many heterocyclic compounds under investigation, Furo[3,2-b]pyridine-6-carbonitrile can present challenges related to poor aqueous solubility, potentially impacting assay performance and data reproducibility.
This document provides a comprehensive, question-and-answer-based troubleshooting guide to help you overcome these solubility-related hurdles. The information presented here is a synthesis of established principles for handling poorly soluble compounds and specific knowledge of the furo[3,2-b]pyridine chemical space.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing precipitation of Furo[3,2-b]pyridine-6-carbonitrile when I dilute my stock solution into aqueous assay buffer. What is the recommended solvent for making stock solutions?
This is a common issue encountered with hydrophobic compounds. The key is to start with a high-concentration stock solution in an appropriate organic solvent and then carefully dilute it into your aqueous assay medium.
Core Recommendation:
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Furo[3,2-b]pyridine-6-carbonitrile.
Scientific Rationale:
Furo[3,2-b]pyridine-6-carbonitrile, with its fused aromatic ring system, is a lipophilic molecule. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds. Its ability to disrupt the strong intermolecular forces in the solid-state lattice of the compound allows for the preparation of high-concentration stock solutions, typically in the 10-50 mM range.
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing the Compound: Accurately weigh the desired amount of Furo[3,2-b]pyridine-6-carbonitrile in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Sonication in a water bath for 5-10 minutes is another effective method to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
dot
Caption: Workflow for preparing a high-concentration stock solution of Furo[3,2-b]pyridine-6-carbonitrile in DMSO.
Q2: My compound precipitates in the cell culture medium even when I dilute my DMSO stock. How can I prevent this and what is the maximum recommended final DMSO concentration?
Precipitation upon dilution into aqueous media is a classic sign that the compound's solubility limit has been exceeded. The final concentration of DMSO in your assay is a critical parameter that needs to be carefully controlled.
Troubleshooting Steps and Recommendations:
-
Final DMSO Concentration: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) , and ideally at or below 0.1%. Higher concentrations of DMSO can have cytotoxic effects and may interfere with cellular processes, confounding your experimental results.
-
Serial Dilution Strategy: To minimize localized high concentrations of the compound that can lead to precipitation, it is advisable to perform serial dilutions.
-
Intermediate Dilution: First, dilute your high-concentration DMSO stock into your cell culture medium or assay buffer to create an intermediate stock at a higher concentration than your final desired concentration.
-
Final Dilution: Then, add a small volume of this intermediate stock to your final assay volume.
-
-
Pre-warming of Media: Ensure your cell culture medium or assay buffer is at 37°C before adding the compound. Adding a cold solution to a warm one can sometimes induce precipitation.
-
Mixing Technique: When adding the compound to the final assay volume, ensure rapid and thorough mixing to avoid localized supersaturation. Gently pipette up and down or swirl the plate immediately after adding the compound.
Table 1: General Guidelines for Final DMSO Concentrations in Different Assay Types
| Assay Type | Recommended Max. DMSO Concentration (v/v) | Potential Issues with Higher Concentrations |
| Cell-based Assays (e.g., Cytotoxicity, Proliferation) | 0.1% - 0.5% | Cytotoxicity, altered cell morphology, changes in gene expression |
| Enzyme Inhibition Assays (Biochemical) | 1% - 2% | Direct enzyme inhibition/activation, protein denaturation |
| High-Throughput Screening (HTS) | Typically < 1% | Assay interference, false positives/negatives |
dot
Caption: A strategic dilution workflow to minimize precipitation of Furo[3,2-b]pyridine-6-carbonitrile in aqueous assay media.
Q3: I am still observing precipitation at my desired working concentration. Are there alternative solubilization strategies I can try?
If you continue to face solubility issues even with optimized DMSO concentrations, several formulation strategies can be employed to enhance the aqueous solubility of Furo[3,2-b]pyridine-6-carbonitrile.
Advanced Solubilization Techniques:
-
Co-solvents: The use of a co-solvent system can sometimes improve solubility. Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be explored. However, it is crucial to perform a vehicle control experiment to ensure the co-solvent itself does not affect the assay readout.
-
pH Modification: The solubility of compounds with ionizable groups can be significantly influenced by pH. While Furo[3,2-b]pyridine-6-carbonitrile itself is not strongly acidic or basic, minor pH adjustments of the assay buffer (within the tolerated range of your biological system) could be investigated. A preliminary solubility test across a range of pH values can be informative.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used at low concentrations (typically below 0.1%) to form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility. As with co-solvents, a surfactant-only control is essential.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
Experimental Protocol for Cyclodextrin Complexation (Small Scale):
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Prepare a high-concentration stock of Furo[3,2-b]pyridine-6-carbonitrile in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the compound stock to the cyclodextrin solution while vortexing or sonicating.
-
Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Q4: How can I experimentally determine the solubility of Furo[3,2-b]pyridine-6-carbonitrile in my specific assay buffer?
Performing a simple solubility test is a prudent step before initiating large-scale experiments. This will help you determine the maximum soluble concentration of your compound under your specific assay conditions.
Protocol for a Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of Furo[3,2-b]pyridine-6-carbonitrile in DMSO (e.g., 10 mM).
-
Create a serial dilution of this stock solution in DMSO in a 96-well plate.
-
Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This will create a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Plot the turbidity (absorbance) versus the compound concentration. The concentration at which the turbidity begins to increase significantly is the approximate kinetic solubility limit.
dot
Caption: A flowchart outlining the steps of a kinetic solubility assay to determine the solubility limit of Furo[3,2-b]pyridine-6-carbonitrile.
Concluding Remarks
Successfully navigating the challenges of poor solubility is a critical aspect of preclinical drug discovery and basic research. For Furo[3,2-b]pyridine-6-carbonitrile, a systematic approach starting with the appropriate choice of stock solvent, followed by careful dilution strategies, and, if necessary, the implementation of advanced solubilization techniques, will enable researchers to obtain reliable and reproducible data. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on your assay system.
References
-
Request PDF. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link]
-
PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available at: [Link]
-
National Genomics Data Center (CNCB-NGDC). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available at: [Link]
-
Request PDF. Design, Characterization and Antimicrobial Efficiency of Novel Annulated Furo[3'',2'':6',7']Chromeno[3',4':4,5]Furo[3,2-b]Pyridines. Available at: [Link]
-
MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]
-
PubMed Central. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available at: [Link]
Sources
Technical Support Center: Enhancing the Cell Permeability of Furopyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furopyridine inhibitors. This guide is designed to provide in-depth, actionable insights into overcoming one of the most common hurdles in the development of this promising class of molecules: achieving optimal cell permeability. Poor cell permeability can significantly limit the therapeutic efficacy of otherwise potent inhibitors.[1]
This resource will delve into the fundamental principles governing cell permeability, offer detailed troubleshooting strategies for common experimental issues, and provide validated protocols to assess and improve the cellular uptake of your furopyridine compounds.
Section 1: Understanding the Permeability Challenge with Furopyridine Inhibitors
Furopyridines are a class of heterocyclic compounds that have shown significant promise as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are critical targets in cancer therapy.[2][3][4] Their mechanism of action often involves forming stable complexes with target proteins, thereby disrupting key cellular signaling pathways.[4] However, the very physicochemical properties that contribute to their potent inhibitory activity can also present challenges for effective cell membrane penetration.
Key Physicochemical Determinants of Permeability
The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a delicate balance of several physicochemical properties.[5][6] Understanding these factors is the first step in troubleshooting permeability issues with your furopyridine inhibitors.
-
Lipophilicity (LogP/LogD): This is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). A higher LogP generally correlates with better membrane permeability, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[7]
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. As molecular weight increases, the energy required to cross the membrane also increases.[5][6]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA is generally associated with higher permeability.
-
Hydrogen Bond Donors and Acceptors (HBD/HBA): The number of hydrogen bond donors and acceptors on a molecule influences its interaction with the aqueous environment and the polar head groups of the lipid bilayer. A high number of HBDs and HBAs can hinder membrane translocation.[8]
-
Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the cell membrane.[5] Generally, neutral species are more permeable than their charged counterparts.
dot
Caption: Workflow of a prodrug strategy to enhance cell permeability.
Example Application for a Furopyridine Inhibitor with a Carboxylic Acid Group:
-
Identify a Maskable Group: A carboxylic acid is a common polar group that is often negatively charged at physiological pH, hindering permeability.
-
Synthesize an Ester Prodrug: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). This masks the charged group and increases lipophilicity.
-
In Vitro Evaluation:
-
Confirm that the ester prodrug has improved permeability using a PAMPA or Caco-2 assay. The Caco-2 cell model is considered a gold standard for in vitro permeability assessment as it can account for both passive and active transport mechanisms. [9][10][11] * Incubate the prodrug with liver microsomes or cell lysates to confirm that it is efficiently cleaved by cellular esterases to release the active parent drug.
-
-
Cellular Potency Assay: Test the ester prodrug in your cell-based assay. If the strategy is successful, you should observe a significant improvement in potency compared to the parent carboxylic acid.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. [9][10]This assay provides a more physiologically relevant model of permeability than PAMPA. [12] Objective: To determine the apparent permeability coefficient (Papp) of a furopyridine inhibitor across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Your furopyridine inhibitor
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Differentiation: Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the furopyridine inhibitor (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using the formula:
Papp = (dQ/dt) / (A x C0)
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
Data Interpretation:
| Permeability Classification | Papp (10⁻⁶ cm/s) |
| High | > 20 |
| Medium | 2 - 20 |
| Low | < 2 |
Section 4: Advanced Strategies and Considerations
For particularly challenging compounds, more advanced strategies may be required.
Formulation-Based Approaches
When chemical modification is not feasible, formulation strategies can be employed to enhance permeability. [13][14]
-
Liposomal Formulations: Encapsulating the inhibitor in liposomes can improve its solubility and facilitate its transport across the cell membrane.
-
Nanoparticle Delivery: Polymeric nanoparticles can protect the inhibitor from degradation and enhance its cellular uptake. [15]* Permeation Enhancers: Co-administration with agents that transiently disrupt the cell membrane can increase permeability. [16][17]However, this approach must be carefully evaluated for potential cytotoxicity.
Computational Modeling
In silico tools can be invaluable for predicting permeability and guiding medicinal chemistry efforts. [6][7][9][18][19][20]Quantitative Structure-Permeability Relationship (QSPR) models can be developed to predict the permeability of new analogs based on their physicochemical properties. [5][9]
Conclusion
Enhancing the cell permeability of furopyridine inhibitors is a critical step in translating their potent in vitro activity into therapeutic efficacy. By systematically evaluating the physicochemical properties of your compounds, employing appropriate in vitro assays, and strategically applying medicinal chemistry and formulation approaches, you can overcome permeability barriers and advance your drug discovery programs. This guide provides a foundation for troubleshooting and optimizing the cellular uptake of your furopyridine inhibitors. For further assistance, please do not hesitate to contact our technical support team.
References
- Permeability enhancement techniques for poorly permeable drugs: A review. (2012). Journal of Applied Pharmaceutical Science.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed Central.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (n.d.).
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020).
- Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. (n.d.).
- Application of drug physicochemical characterisation in drug discovery. (n.d.). Merck Group.
- Strategies exploring prodrug approaches to improve PROTAC permeability. (n.d.).
- Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (n.d.). PubMed Central.
- How to increase cell permeability of highly lipophillic compounds in vitro? (2015).
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science.
- Challenges in Permeability Assessment for Oral Drug Product Development. (n.d.). MDPI.
- Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors. (n.d.). Benchchem.
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2023).
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (n.d.). MDPI.
- Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail. (2023).
- Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (2024). PubMed Central.
- Physicochemical properties of drugs and membrane permeability: review article. (n.d.). Sabinet African Journals.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). PubMed Central.
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. (n.d.). PubMed Central.
- Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes. (n.d.).
- Parallel artificial membrane permeability assay (PAMPA)
- (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? (n.d.).
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI.
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.).
- Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (n.d.). MDPI.
- Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (n.d.).
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Predicting a Drug's Membrane Permeability. (2017). Wipf Group.
- Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Unknown Source.
- caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare.
- Cell Permeability and Target Engagement of Middle-Sized Molecules Quantified by In-Cell NMR. (2025).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Semantic Scholar.
- Drug–Membrane Permeability across Chemical Space. (n.d.). PubMed Central.
- Computational model for predicting chemical substituent effects on passive drug permeability across parallel artificial membranes. (2008). PubMed.
- Multidrug efflux pumps and their role in antibiotic and antiseptic resistance: a pharmacodynamic perspective. (n.d.). PubMed.
- Permeability Measurement In Caco 2 Cells. (2021). YouTube.
- What are the physicochemical properties affecting drug distribution? (2025).
- Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. (2024). PubMed.
- Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (n.d.).
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017).
- Furo[2,3-c]pyridine|CAS 19539-50-5. (n.d.). Benchchem.
Sources
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 5. journals.co.za [journals.co.za]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 12. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Furo[3,2-b]pyridine-6-carbonitrile: A Rising Star in the Kinase Inhibitor Firmament
A Comparative Guide to a Privileged Scaffold in Oncology Drug Discovery
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is a perpetual endeavor. The unique structural architecture of a small molecule inhibitor, its scaffold, is a critical determinant of its biological activity, dictating its affinity and specificity for the target kinase. Among the myriad of heterocyclic systems explored, the Furo[3,2-b]pyridine core has emerged as a particularly promising scaffold, demonstrating exceptional potential in the development of highly selective kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of the Furo[3,2-b]pyridine-6-carbonitrile scaffold against other well-established kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. We will delve into the structural nuances, structure-activity relationships (SAR), and performance data, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Kinase Inhibitor Battlefield: Why the Scaffold Matters
Protein kinases, as central nodes in cellular signaling pathways, have become one of the most important classes of drug targets, particularly in oncology.[3] Small molecule kinase inhibitors are designed to compete with ATP for binding to the kinase active site, thereby blocking downstream signaling and inhibiting cancer cell proliferation. The core chemical structure, or scaffold, of these inhibitors is the foundation upon which potency, selectivity, and drug-like properties are built. A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The Furo[3,2-b]pyridine nucleus has garnered significant attention as such a scaffold due to its unique electronic properties and rigid, planar structure, making it an attractive pharmacophore for developing potent and selective inhibitors.[4]
Furo[3,2-b]pyridine-6-carbonitrile: A Scaffold of Remarkable Selectivity
The Furo[3,2-b]pyridine scaffold has proven to be an excellent platform for the design of highly selective kinase inhibitors.[4] A prime example of the potential of this scaffold is the development of potent and selective inhibitors of Cdc-like kinases (CLKs), a family of serine/threonine kinases that are key regulators of pre-mRNA splicing.[2][5]
Structural Features and Synthesis
The construction of the Furo[3,2-b]pyridine nucleus can be achieved through various synthetic strategies, often involving the formation of the furan ring onto a pre-existing pyridine core. Key methodologies include copper-mediated oxidative cyclization and chemoselective metal-mediated couplings.[5][6] This synthetic accessibility allows for the generation of diverse libraries of Furo[3,2-b]pyridine derivatives for screening and optimization.
Superior Selectivity Profile
One of the most compelling attributes of the Furo[3,2-b]pyridine scaffold is its ability to engender exceptional selectivity. The weak interaction of the core with the kinase hinge region allows for diverse binding modes that maintain high kinome-wide selectivity.[7] This is a significant advantage over many traditional kinase inhibitor scaffolds that often suffer from off-target effects due to the conserved nature of the ATP-binding site across the kinome.
A noteworthy example is the inhibitor MU1210 , which is built upon the Furo[3,2-b]pyridine scaffold. MU1210 has been identified as a potent inhibitor of CLK1, CLK2, and CLK4, and has been recommended as a quality chemical biology probe for these kinases.[1]
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To fully appreciate the advantages of the Furo[3,2-b]pyridine-6-carbonitrile scaffold, it is essential to compare it with other widely used kinase inhibitor scaffolds.
The Quinazoline Scaffold: A Cornerstone of EGFR Inhibition
The quinazoline scaffold is a well-established framework in the design of kinase inhibitors, most notably for targeting the Epidermal Growth Factor Receptor (EGFR).[8][9] Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold.[8]
Structure-Activity Relationship (SAR): For quinazoline-based EGFR inhibitors, the N-1 and N-3 positions of the quinazoline ring are crucial for hydrogen bonding interactions with the hinge region of the kinase.[8] The 4-anilino moiety extends into a hydrophobic pocket, and substitutions at the 6- and 7-positions can be modified to enhance potency and selectivity.[8]
Performance: While highly effective against their primary targets, quinazoline-based inhibitors can sometimes lack broad kinome selectivity, leading to potential off-target toxicities.
The Pyrimidine Scaffold: A Versatile and Prevalent Core
The pyrimidine core is another highly successful and extensively utilized scaffold in the development of kinase inhibitors, with numerous FDA-approved drugs targeting a wide range of kinases.[10]
Structure-Activity Relationship (SAR): The pyrimidine hinge-binding motif is accommodated by many human kinases, which contributes to its broad applicability.[10] However, this can also lead to challenges in achieving high selectivity.
Performance: The versatility of the pyrimidine scaffold is its greatest strength, allowing for the development of inhibitors against diverse kinase families. However, achieving a high degree of selectivity can be a significant challenge.
The Indole Scaffold: A Privileged Structure in Nature and Medicine
The indole scaffold is a classic example of a privileged structure, found in numerous natural products and synthetic compounds with a wide range of biological activities, including kinase inhibition.[11][12]
Structure-Activity Relationship (SAR): Indole derivatives can target multiple kinases, including PIM, CDK, and tyrosine kinases.[11][12] The indole nitrogen can act as a hydrogen bond donor, and various positions on the indole ring can be substituted to optimize interactions with the kinase active site.
Performance: The indole scaffold offers a high degree of chemical tractability and has been successfully employed in the development of numerous kinase inhibitors. However, similar to other broadly utilized scaffolds, achieving exquisite selectivity can be a hurdle.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the inhibitory potency of different scaffolds is most meaningful when assessed against the same kinase target. The following table presents a comparative view of the IC50 values of a representative Furo[3,2-b]pyridine-based inhibitor against CLKs, alongside a well-known inhibitor with a different scaffold.
| Compound | Scaffold | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | Reference |
| MU1210 | Furo[3,2-b]pyridine | 8 | 20 | 12 | [5] |
| TG003 | Pyrimidine | 20 | 15 | 10 | [5] |
As the data indicates, the Furo[3,2-b]pyridine-based inhibitor MU1210 demonstrates comparable or superior potency against CLK isoforms when compared to the established pyrimidine-based inhibitor TG003.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (inhibitor) in a suitable kinase buffer.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell Viability Assay (Example: MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the kinase inhibitor and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).[13]
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[13]
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% inhibition of cell growth).
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, we present the following diagrams created using Graphviz.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target of kinase inhibitors.
Conclusion: The Future is Bright for Furo[3,2-b]pyridine-6-carbonitrile
The Furo[3,2-b]pyridine-6-carbonitrile scaffold represents a significant advancement in the design of selective kinase inhibitors. Its unique structural features and synthetic accessibility have enabled the development of compounds with exceptional potency and, most importantly, high selectivity against specific kinase targets like CLKs. While established scaffolds such as quinazoline, pyrimidine, and indole have a proven track record in approved drugs, the Furo[3,2-b]pyridine core offers a compelling alternative with the potential to overcome some of the selectivity challenges associated with these more traditional frameworks. As the field of kinase inhibitor discovery continues to evolve, the Furo[3,2-b]pyridine scaffold is poised to play an increasingly important role in the development of next-generation targeted therapies for cancer and other diseases.
References
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1534-1538. [Link]
- Hylsová, M., et al. (2021). Characterization of furo[3,2-b]pyridine derivatives as potent and selective CLK inhibitors. Bioorganic & Medicinal Chemistry, 38, 116145.
-
Nečas, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113274. [Link]
- BenchChem. (n.d.).
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]
-
Singh, T., & Sharma, P. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2223-2244. [Link]
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]
-
Zhang, J., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition, 51(8), 1109-1129. [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. ResearchGate. [Link]
-
Pop, O., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4940. [Link]
- ResearchGate. (n.d.). FDA-approved small molecule drugs and their kinase targets present in...
- Wu, P., et al. (2016). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 15(12), 841-842.
-
Singh, T., & Sharma, P. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 154-175. [Link]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. Creative Diagnostics. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
Li, Y., et al. (2022). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 23(21), 13451. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Butt, N. A., & Baytaş, S. N. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(17), 4051. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8682. [Link]
-
ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and... ResearchGate. [Link]
-
Roskoski, R. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104610. [Link]
-
Journal of Basic and Clinical Pharmacy. (n.d.). 3D QSAR studies on a series of Quinazoline derrivatives as tyrosine Kinase (EGFR) inhibitor: the k-nearest Neighbor molecular field Analysis approach. Journal of Basic and Clinical Pharmacy. [Link]
-
Butt, N. A., & Baytaş, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 104471. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]
-
Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
van der Schaar, J., et al. (2018). Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. Journal of Chemical Information and Modeling, 58(11), 2348-2359. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]
-
Kumar, A., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 23-45. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
El-Damasy, D. A., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Main components of the MAPK/ERK pathway. ResearchGate. [Link]
-
MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Hussain, M. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. ResearchGate. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Wikipedia. (n.d.). ERK/MAPK signalling pathway and tumorigenesis. Wikipedia. [Link]
-
Cancer Research Institute. (n.d.). FDA Approval Timeline of Active Immunotherapies. Cancer Research Institute. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
El-Sayed, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. brimr.org [brimr.org]
- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. atcc.org [atcc.org]
A Comparative Guide to Furo[3,2-b]pyridine Inhibitors: Potency, Selectivity, and Cellular Activity
The Furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors for a range of protein kinases and demonstrating intriguing activity in modulating key cellular signaling pathways. This guide provides an in-depth comparison of recently developed Furo[3,2-b]pyridine-based inhibitors, with a focus on their half-maximal inhibitory concentration (IC50) values against Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Dual-specificity tyrosine-regulated kinases (DYRKs). We will also explore their impact on the Hedgehog signaling pathway, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these promising compounds.
The Furo[3,2-b]pyridine Core: A Versatile Scaffold
The rigid, planar structure and unique electronic properties of the Furo[3,2-b]pyridine core make it an ideal starting point for the design of kinase inhibitors.[1] Its ability to be readily functionalized at multiple positions allows for the fine-tuning of potency and selectivity against specific kinase targets.[2] Strategic modifications of this scaffold have led to the discovery of compounds with nanomolar efficacy and remarkable selectivity, paving the way for their development as chemical probes and potential therapeutic agents.[3]
Comparative Analysis of IC50 Values
The inhibitory activity of several key Furo[3,2-b]pyridine derivatives has been extensively characterized against a panel of protein kinases. The following table summarizes the IC50 values for prominent examples, including MU1210, a potent CLK inhibitor, and its structurally related negative control, MU140.[4] The data highlights the remarkable potency and selectivity that can be achieved through targeted chemical modifications of the Furo[3,2-b]pyridine scaffold.
| Compound | Target Kinase | IC50 (nM) |
| MU1210 | CLK1 | 8 |
| CLK2 | 20 | |
| CLK4 | 12 | |
| HIPK2 | 29 | |
| HIPK3 | 159 | |
| DYRK1A | 213 | |
| MU140 (Negative Control) | CLK1 | >10,000 |
| CLK2 | >10,000 | |
| CLK4 | >10,000 | |
| Compound 26a | CLK1 | 1.4 |
| CLK2 | 535 | |
| CLK4 | 15 | |
| Compound 27a | CLK1 | 1.7 |
| CLK2 | 84 | |
| CLK4 | 8 |
Data sourced from Nemec, V. et al. (2019).[3]
Causality Behind Experimental Choices: Assay Methodologies
The determination of IC50 values relies on robust and reproducible experimental protocols. The data presented in this guide were primarily generated using two distinct assay platforms: traditional radioenzymatic assays and the more recent NanoBRET™ Target Engagement assays.
The choice of a radioenzymatic assay provides a direct and highly sensitive method for measuring kinase activity. By utilizing [γ-³²P]ATP, the transfer of a radiolabeled phosphate group to a substrate can be quantified, offering a clear and unambiguous readout of enzyme inhibition. This method is particularly valuable for initial inhibitor screening and for kinases where other assay formats may be less suitable.
The NanoBRET™ Target Engagement assay , on the other hand, offers the significant advantage of measuring inhibitor binding directly within living cells.[5][6] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site.[5][6] Competitive displacement of the tracer by an inhibitor results in a decrease in the BRET signal, providing a quantitative measure of target engagement in a physiologically relevant context.[5][6] This cellular-based assay is crucial for validating the cell permeability of inhibitors and confirming their on-target activity within a complex cellular environment.
Experimental Protocols
To ensure scientific integrity and enable reproduction of the presented data, detailed step-by-step methodologies for the key experiments are provided below.
Radioenzymatic Kinase Assay for IC50 Determination
This protocol describes a standard method for determining the IC50 of an inhibitor against a specific kinase using a radioactive isotope.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Furo[3,2-b]pyridine inhibitor stock solution (in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation counter and scintillation fluid
-
Phosphoric acid wash solution (e.g., 75 mM)
Procedure:
-
Prepare serial dilutions of the Furo[3,2-b]pyridine inhibitor in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the kinase/substrate mixture (pre-diluted in kinase reaction buffer to the desired concentration) to each well.
-
Initiate the kinase reaction by adding 20 µL of [γ-³²P]ATP solution (diluted in kinase reaction buffer to the desired specific activity).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for Radioenzymatic Kinase Assay.
NanoBRET™ Target Engagement Assay for Cellular IC50 Determination
This protocol outlines the measurement of inhibitor binding to a target kinase in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Furo[3,2-b]pyridine inhibitor stock solution (in DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals (donor and acceptor wavelengths)
Procedure:
-
Seed HEK293 cells in a suitable tissue culture plate and transfect with the NanoLuc®-kinase fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of the Furo[3,2-b]pyridine inhibitor in Opti-MEM™.
-
In a white assay plate, add the diluted inhibitor or vehicle (DMSO).
-
Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Add the transfected cell suspension to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) on a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control and plot the data against the inhibitor concentration to determine the cellular IC50 value.
Caption: Workflow for NanoBRET™ Target Engagement Assay.
Signaling Pathway Modulation
Beyond direct kinase inhibition, Furo[3,2-b]pyridine derivatives have been shown to modulate critical signaling pathways implicated in cancer and developmental biology.
CLK Signaling Pathway
Cdc2-like kinases (CLK1, CLK2, CLK3, CLK4) are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[7] Dysregulation of CLK activity is associated with various cancers, making them attractive therapeutic targets.[8] Furo[3,2-b]pyridine inhibitors, such as MU1210, potently inhibit CLKs, thereby altering splicing patterns and inducing apoptosis in cancer cells.[3][8]
Caption: Inhibition of the CLK signaling pathway.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[9][10] Interestingly, certain Furo[3,2-b]pyridine derivatives have been identified as modulators of the Hh pathway, acting downstream of the Smoothened (SMO) receptor.[3] This dual activity presents a unique therapeutic opportunity to target both kinase signaling and developmental pathways with a single chemical entity.
Caption: Modulation of the Hedgehog signaling pathway.
Conclusion
Furo[3,2-b]pyridine-based compounds represent a highly promising class of kinase inhibitors with the potential for therapeutic development. Their remarkable potency, selectivity, and demonstrated cellular activity, coupled with their ability to modulate key signaling pathways like Hedgehog, underscore the versatility of this chemical scaffold. This guide provides a foundational understanding of their comparative efficacy and the experimental methodologies used for their characterization, serving as a valuable resource for the scientific community engaged in kinase inhibitor research and drug discovery.
References
-
Nemec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
Nemec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]
-
Gogoi, P., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]
-
Funnell, T., et al. (2017). SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. National Institutes of Health. [Link]
-
Maier, L., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. [Link]
-
Structural Genomics Consortium. (n.d.). MU1210 A chemical probe for CLK kinases. Structural Genomics Consortium. [Link]
-
Shkreta, L., et al. (2024). The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. PubMed Central. [Link]
-
Jiang, J., & Hui, C. C. (2008). Hedgehog signaling in development and cancer. Developmental cell, 15(6), 801–812. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ CLK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
Reaction Biology. (n.d.). CLK1 NanoBRET Kinase Assay. Reaction Biology. [Link]
-
Karra, A. S., Stippec, S., & Cobb, M. H. (2022). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE (Journal of Visualized Experiments), (187), e55504. [Link]
-
David, K. G., et al. (2020). Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors. PLoS One, 15(10), e0240924. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Promega Corporation. (n.d.). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Ingham, P. W., & McMahon, A. P. (2001). Hedgehog signaling in animal development: paradigms and principles. Genes & development, 15(23), 3059–3087. [Link]
-
Briscoe, J., & Thérond, P. P. (2013). The mechanisms of Hedgehog signalling and its roles in development and disease. Nature reviews Molecular cell biology, 14(7), 416–429. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. news-medical.net [news-medical.net]
- 8. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Hedgehog signaling pathway in development and cancer [frontiersin.org]
- 10. Hedgehog signaling in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Furo[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-b]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the bioactivity of various Furo[3,2-b]pyridine derivatives, with a focus on their anticancer and kinase inhibitory properties. While the primary focus is on the Furo[3,2-b]pyridine core, this guide will also draw comparisons with structurally related furopyridines where relevant. It is important to note that while the broader class of Furo[3,2-b]pyridines has been explored, specific and extensive data on derivatives bearing a 6-carbonitrile moiety remains limited in the public domain. This guide synthesizes the available preclinical data, details the experimental methodologies for their validation, and explores the underlying mechanisms of action to provide a valuable resource for researchers in the field of drug discovery.
Anticancer Activity: A Comparative Analysis
Furo[3,2-b]pyridine derivatives have shown significant promise as anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. The following tables summarize the in vitro anticancer activity of selected Furo[3,2-b]pyridine and related derivatives, providing a basis for comparative evaluation.
Table 1: In Vitro Anticancer Activity of Furo[3,2-b]pyridine and Related Derivatives
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) | Source |
| Furo[3,2-b]pyridine Derivative 3b | MDA-MB-231 (Breast) | Encouraging Growth Inhibition | - | - | [1] |
| MCF-7 (Breast) | Encouraging Growth Inhibition | - | - | [1] | |
| Furo[2,3-b]pyridine Derivative 4 | HCT-116, MCF-7, HepG2, A549 | 31.3-70.7 | Doxorubicin | 24.7-64.8 | [2] |
| Furo[2,3-b]pyridine Derivative 14 | HCT-116, MCF-7, HepG2, A549 | 31.3-70.7 | Doxorubicin | 24.7-64.8 | [2] |
| Trifluoromethyl substituted furo[2,3-b]pyridine 7 | Neuro-2a, Hela, A549, COLO 205 | 5.8 | - | - | [3] |
| Trifluoromethyl substituted furo[2,3-b]pyridine 12a | Neuro-2a, Hela, A549, COLO 205 | 3.6 | - | - | [3] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. The term "Encouraging Growth Inhibition" was used in the source material without providing specific IC50 values.
The data indicates that substitutions on the furopyridine core play a critical role in determining the cytotoxic potency. For instance, trifluoromethyl-substituted furo[2,3-b]pyridines have demonstrated potent activity against a panel of cancer cell lines[3].
Kinase Inhibition: Targeting Key Signaling Pathways
A primary mechanism through which Furo[3,2-b]pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases involved in cell cycle regulation and signaling.[4]
Cdc2-like Kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)
Derivatives of the Furo[3,2-b]pyridine scaffold have been identified as potent and highly selective inhibitors of CLKs, a family of serine/threonine kinases that are crucial for the regulation of pre-mRNA splicing.[4] By inhibiting CLKs, these compounds can modulate alternative splicing, leading to the suppression of cancer cell growth.[4] Furthermore, this scaffold has been utilized to develop selective inhibitors of HIPKs, which are involved in transcription regulation and apoptosis.[4]
Cyclin-Dependent Kinase 2 (CDK2)
Certain furopyridine derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[2][4] Inhibition of CDK2 leads to cell cycle arrest and is a validated strategy in cancer therapy.[4]
Table 2: Kinase Inhibitory Activity of Furo[3,2-b]pyridine and Related Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Source |
| Furo[2,3-b]pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 | [2] |
| Furo[2,3-b]pyridine Derivative 1 | CDK2/cyclin A2 | 0.57 | [2] |
| Furo[2,3-b]pyridine Derivative 8 | CDK2/cyclin A2 | 0.65 | [2] |
| Furo[2,3-b]pyridine Derivative 11 | CDK2/cyclin A2 | 0.50 | [2] |
| Furo[2,3-b]pyridine Derivative 14 | CDK2/cyclin A2 | 0.93 | [2] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | [2] |
| Pyrrolo[3,2-c]pyridine Derivative 1e | FMS Kinase | 0.060 | [5] |
| Pyrrolo[3,2-c]pyridine Derivative 1r | FMS Kinase | 0.030 | [5] |
The data highlights the potential of the furopyridine scaffold as a template for the design of selective kinase inhibitors. The sub-micromolar IC50 values against CDK2 for several derivatives underscore their potential as cell cycle inhibitors.[2]
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[4] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[4]
Caption: Simplified Hedgehog signaling pathway and the putative modulation point of Furo[3,2-b]pyridine derivatives.
Antimicrobial Activity
While the primary focus of research on Furo[3,2-b]pyridine derivatives has been on their anticancer and kinase inhibitory activities, the broader class of pyridine-containing compounds is known to possess antimicrobial properties.[6][7]
Table 3: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Pyridine Derivative 17d | Escherichia coli | 0.5 | Gatifloxacin | 1.0 | [8] |
| Pyridine Derivative 17a | Candida albicans | 8 | Fluconazole | 8 | [8] |
| Pyridine Derivative 17d | Candida albicans | 8 | Fluconazole | 8 | [8] |
| Pyridine Derivative 6 | Candida albicans | 37.5 | Amphotericin B | 25 | [9] |
MIC: Minimum Inhibitory Concentration.
The data in Table 3, while not specific to the Furo[3,2-b]pyridine scaffold, suggests that this class of compounds warrants further investigation for its potential antimicrobial and antifungal activities.
Experimental Protocols for Bioactivity Validation
To ensure the reproducibility and validity of the bioactivity data, standardized experimental protocols are essential. This section provides detailed methodologies for the key assays used to evaluate Furo[3,2-b]pyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-b]pyridine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This is a common method to screen for kinase inhibitors.[8][10]
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted by adding an ADP-Glo™ Reagent. Second, a Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol (for CLK inhibition):
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the CLK enzyme, a suitable substrate (e.g., a specific peptide), and the Furo[3,2-b]pyridine derivative at various concentrations.[9]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[9]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[8][10]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the kinase activity as a percentage of the control (no inhibitor) and calculate the IC50 value for each compound.
Hedgehog Signaling Pathway Reporter Assay
This cell-based assay measures the transcriptional activity of the Hedgehog signaling pathway.[11][12][13]
Principle: Cells (e.g., NIH/3T3 cells) are engineered to stably express a luciferase reporter gene under the control of a Gli-responsive promoter. Activation of the Hedgehog pathway leads to the activation of Gli transcription factors, which then drive the expression of luciferase. The level of luciferase activity, measured by luminescence, is a direct indicator of pathway activation.
Step-by-Step Protocol:
-
Cell Culture: Culture Gli-luciferase reporter cells to near confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., a Smoothened agonist like SAG) in the presence or absence of the Furo[3,2-b]pyridine derivatives at various concentrations.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase for dual-luciferase assays) and determine the effect of the compounds on agonist-induced pathway activation.
Conclusion and Future Directions
The Furo[3,2-b]pyridine scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The available data demonstrates that derivatives of this and closely related furopyridine systems possess potent anticancer and kinase inhibitory activities. Their ability to modulate key signaling pathways, such as the Hedgehog pathway, further underscores their therapeutic potential.
However, a significant opportunity for future research lies in the systematic exploration of Furo[3,2-b]pyridine-6-carbonitrile derivatives. A focused synthesis and screening effort on this specific subclass is warranted to elucidate the role of the 6-carbonitrile moiety in modulating bioactivity and to potentially identify lead compounds with enhanced potency and selectivity. Furthermore, a more in-depth investigation into the antimicrobial properties of the Furo[3,2-b]pyridine scaffold could unveil new avenues for the development of anti-infective agents.
This comparative guide serves as a foundational resource for researchers, providing a comprehensive overview of the current state of knowledge and highlighting the promising future of Furo[3,2-b]pyridine derivatives in drug discovery.
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2020). MDPI. Retrieved January 29, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2024). MDPI. Retrieved January 29, 2026, from [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved January 29, 2026, from [Link]
-
Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Retrieved January 29, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Hedgehog (Hh) Reporter Activity Assay. (n.d.). Bio-protocol. Retrieved January 29, 2026, from [Link]
-
CLK2 Kinase Assay Protocol. (n.d.). BPS Bioscience. Retrieved January 29, 2026, from [Link]
-
Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). (n.d.). BPS Bioscience. Retrieved January 29, 2026, from [Link]
-
2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (2013). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Open Access Journals. Retrieved January 29, 2026, from [Link]
-
Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. (n.d.). CSH Protocols. Retrieved January 29, 2026, from [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][4][14]Thiadiazole Moiety. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 29, 2026, from [Link]
-
Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. (2015). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2023). MDPI. Retrieved January 29, 2026, from [Link]
-
Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. (2015). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]
-
Chemi-Verse™ CLK1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 29, 2026, from [Link]
Sources
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. promega.kr [promega.kr]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. web.stanford.edu [web.stanford.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Furo[3,2-b]pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The Furo[3,2-b]pyridine core is a compelling example of such a scaffold, having garnered significant attention for its rigid, planar structure and unique electronic properties that make it an ideal anchor for designing potent and selective modulators of key biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Furo[3,2-b]pyridine analogs, focusing primarily on their role as highly selective inhibitors of protein kinases, a class of enzymes frequently implicated in oncology and other proliferative diseases.
Unlike broader, more flexible scaffolds, the Furo[3,2-b]pyridine nucleus offers a constrained conformation that can reduce the entropic penalty upon binding to a target, thereby facilitating high-affinity interactions. This guide will dissect how specific substitutions on this core influence biological activity, compare the performance of key analogs against critical kinase targets, provide detailed experimental methodologies for their evaluation, and explore the underlying mechanisms of action.
Core SAR Principles of 3,5-Disubstituted Furo[3,2-b]pyridine Analogs
The therapeutic potential of the Furo[3,2-b]pyridine scaffold has been most effectively unlocked through strategic substitutions at the C3 and C5 positions of the ring system.[3][4] These positions allow for the exploration of distinct pockets within the ATP-binding site of target kinases, leading to significant gains in both potency and selectivity. The general structure and key modification points are illustrated below.
Caption: Key substitution points on the Furo[3,2-b]pyridine scaffold.
The Critical Role of the C5-Substituent: Hinge Binding
For ATP-competitive kinase inhibitors, establishing interactions with the "hinge region" of the kinase is paramount for potent inhibition. SAR studies have consistently shown that an aminopyrimidine moiety at the C5 position is highly effective. This group acts as a bioisostere of the adenine core of ATP, forming crucial hydrogen bonds with the backbone of the hinge region.
-
Causality: The nitrogen atoms in the pyrimidine ring and the exocyclic amine serve as both hydrogen bond donors and acceptors, mimicking the interactions of ATP and anchoring the inhibitor within the active site. The choice of a 2-aminopyrimidine or a 4-aminopyrimidine can subtly alter the geometry of these interactions, influencing selectivity across different kinases.
The Influence of the C3-Substituent: Exploiting the Selectivity Pocket
With the C5-substituent anchoring the molecule, the C3 position becomes the primary driver of potency and, critically, selectivity. This substituent typically projects into a more variable region of the ATP-binding site, often referred to as the "selectivity pocket" or "back pocket."[5]
-
Expertise in Action: By modifying the aryl or heteroaryl group at C3, medicinal chemists can tailor the inhibitor to fit the unique topology of a specific kinase's active site. For example, introducing a substituted pyrazole at this position has proven highly effective. The nature of the substituents on this pyrazole (e.g., methyl, cyclopropyl) can fine-tune interactions with hydrophobic pockets and solvent-exposed regions, distinguishing between closely related kinases like Cdc-like Kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[4]
Performance Comparison: Furo[3,2-b]pyridines vs. Alternative Kinase Inhibitors
The true measure of a scaffold's utility is the performance of its derivatives in quantitative biological assays. Furo[3,2-b]pyridine analogs have demonstrated exceptional potency and selectivity against several kinase families.
Case Study 1: Cdc-like Kinase (CLK) Inhibition
CLKs are dual-specificity kinases that regulate pre-mRNA splicing by phosphorylating Serine/Arginine-rich (SR) proteins. Their dysregulation is implicated in various cancers. The Furo[3,2-b]pyridine analog MU1210 has emerged as a state-of-the-art chemical probe for CLK1, CLK2, and CLK4.[2][6]
Table 1: Comparative Inhibitory Activity (IC₅₀) against CLK Isoforms
| Compound ID | Scaffold Type | CLK1 (nM) | CLK2 (nM) | CLK4 (nM) | Reference(s) |
|---|---|---|---|---|---|
| MU1210 | Furo[3,2-b]pyridine | 8 | 20 | 12 | [7] |
| TG-003 | Pyrazolo[1,5-a]pyrimidine | 20 | 200 | 15 |
| T-025 | (Structure not specified) | 4.8 (Kd) | - | - | |
-
Analysis: As shown in Table 1, MU1210 exhibits potent, low-nanomolar inhibition of CLK1, CLK2, and CLK4, demonstrating comparable or superior activity to other known inhibitors like TG-003. Its high potency makes it an excellent tool for studying the cellular functions of these kinases.
Case Study 2: Homeodomain-Interacting Protein Kinase (HIPK) Inhibition
Through optimization of the C3-substituent, the Furo[3,2-b]pyridine scaffold was adapted to generate highly selective HIPK inhibitors. HIPKs are involved in signaling pathways that control cell differentiation, proliferation, and apoptosis. The compounds MU135 and MU1787 showcase the successful targeting of this kinase family.[4][8]
Table 2: Comparative Inhibitory Activity (IC₅₀) against HIPK Isoforms
| Compound ID | Scaffold Type | HIPK1 (nM) | HIPK2 (nM) | HIPK3 (nM) | Reference(s) |
|---|---|---|---|---|---|
| MU135 | Furo[3,2-b]pyridine | 248 | 119 | 476 | [8] |
| MU1787 | Furo[3,2-b]pyridine | 285 | 123 | 283 | [8] |
| A64 (PKI1) | (Structure not specified) | 136 | 74 | - |[8] |
-
Analysis: MU135 and MU1787 demonstrate remarkable selectivity for HIPK kinases. Crystallographic studies have revealed that these compounds adopt an unusual binding mode, forming only a weak interaction with the hinge region while engaging the back pocket, which contributes to their high selectivity across the kinome.[8]
Case Study 3: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
While the primary focus has been on the Furo[3,2-b]pyridine isomer, related scaffolds like Furo[2,3-b]pyridine have also yielded potent inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.
Table 3: Inhibitory Activity (IC₅₀) of a Furo[2,3-b]pyridine Analog against CDK2
| Compound ID | Scaffold Type | Target | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Cmpd. 14 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.93 | [9][10][11] |
| Roscovitine | Purine analog | CDK2/cyclin A2 | 0.39 |[9][10] |
-
Analysis: This demonstrates the versatility of the broader furopyridine family. Although less potent than the reference compound Roscovitine in this specific instance, the sub-micromolar activity of Compound 14 highlights the potential of this scaffold for developing inhibitors against other kinase families.[9][10]
Experimental Methodologies: A Self-Validating System
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for a representative kinase inhibition assay and a cell viability assay, crucial for validating the performance of Furo[3,2-b]pyridine analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by a kinase reaction, where a decrease in ADP formation indicates inhibition.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
-
Compound Preparation: Prepare serial dilutions of the Furo[3,2-b]pyridine inhibitors in 100% DMSO. The final concentration of DMSO in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (for control wells).
-
Enzyme Addition: Add 2 µL of a solution containing the target kinase (e.g., CLK1) in kinase assay buffer.
-
Reaction Initiation: Add 2 µL of a solution containing the kinase substrate (e.g., a generic peptide substrate) and ATP at a concentration near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the values against inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay determines the cytotoxic effect of an inhibitor on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the Furo[3,2-b]pyridine analog for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[12] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mechanism of Action: Modulating Pre-mRNA Splicing
The potent anticancer activity of CLK-inhibiting Furo[3,2-b]pyridines stems from their ability to interfere with a fundamental cellular process: pre-mRNA splicing.
Caption: Mechanism of action for Furo[3,2-b]pyridine CLK inhibitors.
-
Normal Function: In cancer cells, CLKs are often overactive. They phosphorylate SR proteins, which are essential for the assembly of the spliceosome, the cellular machinery responsible for editing pre-mRNA.
-
Splicing Regulation: This process, known as alternative splicing, allows for the production of multiple protein variants from a single gene. Cancer cells often hijack this process to produce pro-survival and pro-proliferative protein isoforms.
-
Inhibition: Furo[3,2-b]pyridine inhibitors like MU1210 bind to the ATP pocket of CLKs, preventing the phosphorylation of SR proteins.
-
Downstream Effects: The lack of active, phosphorylated SR proteins disrupts spliceosome function. This leads to aberrant splicing events, preventing the production of key oncogenic proteins and ultimately triggering apoptosis (programmed cell death) in cancer cells.
Conclusion and Future Perspectives
The Furo[3,2-b]pyridine scaffold represents a highly successful platform for the rational design of potent and selective kinase inhibitors. The clear structure-activity relationships, particularly concerning the 3,5-disubstitution pattern, provide a logical and validated roadmap for medicinal chemists. The ability to tune activity and selectivity by modifying the C3-substituent allows for the precise targeting of different kinase families, from CLKs to HIPKs.
The success of compounds like MU1210 as chemical probes underscores the value of this scaffold in basic research for dissecting complex cellular signaling pathways. Future work will likely focus on optimizing the pharmacokinetic properties of these analogs to translate their high in vitro potency into in vivo efficacy, paving the way for the development of novel, targeted therapeutics for cancer and other diseases.
References
-
Nemec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
Němec, V., Berger, B. T., Chaikuad, A., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. [Link]
-
Abdel-Rahman, A. A. H., Shaban, A. K. F., Nassar, I. F., & El-Kady, D. S. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3903. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Furo[3,2-b]pyridine Compounds
Introduction: The Furo[3,2-b]pyridine Scaffold - A Privileged Core in Modern Drug Discovery
To researchers, scientists, and drug development professionals, the term "privileged scaffold" signifies a molecular framework that consistently demonstrates the ability to bind to multiple, distinct biological targets through strategic modifications. The furo[3,2-b]pyridine core has firmly established itself within this esteemed category.[1][2] Its rigid, planar structure and unique electronic properties make it an exceptional starting point for crafting potent and, crucially, selective inhibitors of various protein families, most notably protein kinases.[1][3]
However, the very versatility that makes this scaffold attractive necessitates a rigorous understanding of its cross-reactivity profile. Cross-reactivity—the capacity of a compound to interact with targets other than its primary intended one—is a double-edged sword in drug development. While it can lead to undesirable off-target toxicity, a well-characterized "polypharmacology" can also yield beneficial therapeutic effects. This guide provides an in-depth comparison of furo[3,2-b]pyridine derivatives, supported by experimental data and protocols, to illuminate the structural drivers of selectivity and provide a framework for assessing cross-reactivity.
The Structural Basis of Selectivity: Why Substitutions Matter
The interaction of a furo[3,2-b]pyridine derivative with its biological target is not dictated by the core alone. The nature and position of substituents around the fused ring system are the primary determinants of both potency and selectivity. Our field experience has shown that specific substitution patterns can dramatically shift the target profile of the resulting compound.
For instance, optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded highly potent and selective inhibitors of Cdc-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[2][4] Conversely, modifying the scaffold to a 3,5,7-trisubstituted pattern can diminish or abolish kinase activity while introducing the ability to modulate the Hedgehog signaling pathway.[2][4] This demonstrates a fundamental principle: minor structural changes can reroute a compound's journey through the cellular signaling network.
This selectivity is often governed by how the inhibitor interacts with the ATP-binding pocket of a kinase. Some furo[3,2-b]pyridine inhibitors achieve remarkable selectivity by extending into the "back pocket" of the kinase, a region with more sequence variability than the highly conserved hinge region.[5] This type of interaction minimizes binding to other kinases that lack the complementary back-pocket architecture, thereby reducing cross-reactivity.
Comparative Analysis of Furo[3,2-b]pyridine Derivatives: A Selectivity Snapshot
The true measure of selectivity lies in quantitative data. Profiling compounds against a broad panel of related targets reveals their cross-reactivity footprint. The table below summarizes inhibitory activities for several published furo[3,2-b]pyridine derivatives, showcasing how different substitution patterns result in varied selectivity profiles.
| Compound ID | Primary Target(s) | IC50 (nM) | Key Off-Targets / Cross-Reactive Families | Reference |
| Compound 12f | CLK1, CLK2, CLK4 | Data not specified | Highly selective for CLK family | [1] |
| Compound 4 | CDK2/cyclin A2 | 240 | Full panel data not provided | [1] |
| MU140 | CLK1, CLK2, CLK4 | 8, 20, 12 | HIPK1 (187 nM), HIPK2 (29 nM), HIPK3 (159 nM), DYRK1A (213 nM), DYRK1B (956 nM) | [4] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 390 | Known to have broad off-target kinase activity | [1] |
Analysis: The data clearly illustrates the spectrum of selectivity. While compounds like 12f are engineered for high selectivity towards the CLK family[1], MU140 serves as an excellent example of a cross-reactive compound, potently inhibiting members of the CLK, HIPK, and DYRK kinase families.[4] This highlights the necessity of comprehensive profiling to understand a compound's full biological activity.
Experimental Workflow for Assessing Cross-Reactivity
To generate reliable and comparable cross-reactivity data, a standardized and self-validating experimental workflow is essential. The following protocol outlines a typical kinase selectivity profiling experiment.
Diagram: Kinase Inhibitor Cross-Reactivity Assessment Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Tale of Two Isomers: A Comparative Guide to Furo[3,2-b]pyridine and Furo[2,3-b]pyridine Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the subtle rearrangement of atoms within a heterocyclic scaffold can dramatically alter its biological activity and therapeutic potential. This guide provides a comprehensive comparison of two isomeric furopyridine scaffolds: Furo[3,2-b]pyridine and Furo[2,3-b]pyridine. As privileged structures in numerous biologically active compounds, understanding their distinct chemical personalities is paramount for researchers, scientists, and drug development professionals aiming to rationally design next-generation therapeutics.
Introduction: The Significance of Isomerism in Drug Design
Furo[3,2-b]pyridine and Furo[2,3-b]pyridine are bicyclic aromatic heterocycles composed of a furan ring fused to a pyridine ring. While sharing the same molecular formula (C₇H₅NO) and a planar structure, the orientation of the furan ring relative to the pyridine nitrogen imparts distinct electronic and steric properties to each isomer. These differences profoundly influence their synthesis, physicochemical characteristics, and ultimately, their interactions with biological targets. This guide will delve into these differences, providing a framework for selecting the optimal scaffold for specific drug discovery programs.
Structural and Physicochemical Properties: A Subtle Divergence
Table 1: Physicochemical Properties of Furo[3,2-b]pyridine and Furo[2,3-b]pyridine
| Property | Furo[3,2-b]pyridine | Furo[2,3-b]pyridine | Source |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol | , |
| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid or solid | , |
| Boiling Point | 79-80 °C (12 Torr) | Not available | |
| logP (Predicted) | 1.3 | Not available | |
| pKa (Strongest Basic, Predicted) | 3.33 | Not available | |
| Polar Surface Area (Predicted) | 26.03 Ų | Not available |
The subtle difference in the position of the oxygen and nitrogen atoms between the two isomers is expected to influence their dipole moments and crystal packing, which in turn would affect properties like boiling point, melting point, and solubility. The predicted logP of 1.3 for Furo[3,2-b]pyridine suggests a moderate lipophilicity, a desirable trait for many drug candidates.
Synthesis Strategies: Building the Core Scaffolds
The construction of these isomeric scaffolds requires distinct synthetic approaches, primarily revolving around the formation of either the furan or the pyridine ring onto a pre-existing partner.
Furo[3,2-b]pyridine Synthesis
The synthesis of the Furo[3,2-b]pyridine core often involves building the furan ring onto a pyridine precursor. Key methodologies include:
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: A prevalent strategy involves the Sonogashira cross-coupling of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine. This is followed by an intramolecular cyclization to form the furan ring.
-
Intramolecular C-H Activation: Palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides offers a regioselective route to benzofuro[3,2-b]pyridines.
Caption: Synthesis of Furo[3,2-b]pyridine via Sonogashira coupling.
Furo[2,3-b]pyridine Synthesis
The construction of the Furo[2,3-b]pyridine scaffold can be achieved through different strategies, including the formation of both the furan and pyridine rings in a single process.
-
Palladium-Catalyzed N-H/C Annulation: An elegant method involves the Pd(II)-catalyzed reaction between β-ketodinitriles and alkynes, where both cyano groups of the β-ketodinitrile participate in the simultaneous construction of the furan and pyridine rings.
Caption: Synthesis of Furo[2,3-b]pyridine via Pd(II)-catalyzed annulation.
Biological Activities and Therapeutic Potential: A Comparative Overview
Both Furo[3,2-b]pyridine and Furo[2,3-b]pyridine scaffolds are present in molecules with a wide range of biological activities, particularly in oncology. However, the specific targets and potencies of their derivatives can differ significantly.
Furo[3,2-b]pyridine Derivatives
Derivatives of this scaffold have shown significant activity as kinase inhibitors . They have been investigated for their potential to treat various cancers by targeting key signaling pathways.
-
Anticancer Activity: Furo[3,2-b]pyridine derivatives have demonstrated growth inhibition of breast cancer cell lines such as MDA-MB-231 and MCF-7. Some derivatives have also been shown to induce apoptosis in cancer cells.
Furo[2,3-b]pyridine Derivatives
Furo[2,3-b]pyridine derivatives have also emerged as promising anticancer agents, with several studies highlighting their potent cytotoxic activities against a range of cancer cell lines.
-
Anticancer Activity: These compounds have shown potent cytotoxic effects against breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), prostate cancer (DU145), and liver cancer (HepG2) cell lines. Notably, some derivatives have exhibited high selectivity for tumor cells over normal human fibroblasts.
-
Antioxidant and Other Activities: Beyond cancer, derivatives of Furo[2,3-b]pyridine have also been explored for their antioxidant effects and as inverse agonists of the cannabinoid receptor (CB1R).
Table 2: Comparison of Reported Biological Activities
| Feature | Furo[3,2-b]pyridine Derivatives | Furo[2,3-b]pyridine Derivatives |
| Primary Therapeutic Area | Oncology | Oncology, CNS disorders |
| Key Biological Targets | Kinases | Kinases, Cannabinoid receptors |
| Reported Anticancer Activity | Growth inhibition of breast cancer cells, apoptosis induction. | Potent cytotoxicity against a broad range of cancer cell lines with high selectivity. |
| Other Reported Activities | Not widely reported | Antioxidant, CB1R inverse agonism. |
It is crucial to note that a direct comparison of the potency of derivatives from each scaffold is challenging due to the lack of head-to-head studies under identical experimental conditions.
Experimental Protocols
To provide practical insights, this section outlines representative, generalized synthetic protocols and a common biological assay.
Synthesis Protocol: Ultrasound-Assisted, Pd/C-Cu Catalyzed Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol is based on the efficient one-pot synthesis of 2-substituted Furo[3,2-b]pyridines.
Materials:
-
3-chloro-2-hydroxypyridine
-
Terminal alkyne
-
10% Pd/C
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Ultrasound bath
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine in ethanol, add the terminal alkyne, 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Irradiate the reaction mixture in an ultrasound bath at a specified temperature and frequency.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted Furo[3,2-b]pyridine.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
Both Furo[3,2-b]pyridine and Furo[2,3-b]pyridine scaffolds are undeniably valuable starting points for the development of novel therapeutics. The choice between these two isomers will be dictated by the specific therapeutic target and the desired pharmacological profile.
-
Furo[3,2-b]pyridines have shown particular promise in the development of kinase inhibitors for cancer therapy.
-
Furo[2,3-b]pyridines appear to offer a broader range of biological activities, including potent and selective anticancer effects, as well as potential applications in other disease areas.
Future research should focus on direct comparative studies of derivatives of both scaffolds to elucidate their relative potencies, selectivities, and pharmacokinetic profiles. The development of novel, efficient, and stereoselective synthetic methodologies will further expand the accessible chemical space for both isomers. Ultimately, a deeper understanding of the structure-activity relationships of these two fascinating isomers will empower medicinal chemists to design more effective and safer medicines.
References
- Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem. Accessed January 28, 2026.
-
Pandey, G., et al. Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. 2022, 24(21), 3855-3860. [Link]
-
Reddy, T. S., et al. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Letters in Drug Design & Discovery. 2020, 17(6), 754-764. [Link]
-
Akram, S., et al. Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Journal of Saudi Chemical Society. 2024, 28(5), 101906. [Link]
-
Shved, A. D., et al. Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Chemistry of Heterocyclic Compounds. 2019, 55(4), 291-304. [Link]
-
LookChem. Cas 272-62-8,furo[3,2-b]pyridine. LookChem. Accessed January 28, 2026. [Link]
-
Vaskevich, R. I., et al. Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds. 2018, 54(1), 86-91. [Link]
-
PubChem. Furo(3,2-b)pyridine. National Center for Biotechnology Information. Accessed January 28, 2026. [Link]
-
Human Metabolome Database. Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). HMDB. Accessed January 28, 2026. [Link]
-
Yahodkina-Yakovenko, M. S., et al. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications. 2018, 24(4), 177-181. [Link]
-
PubChem. Furo[2,3-b]pyridine. National Center for Biotechnology Information. Accessed January 28, 2026. [Link]
-
Al-Warhi, T., et al. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecules. 2024, 29(14), 3291. [Link]
-
Al-Ostoot, F. H., et al. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. 2023, 37(4), 981-994. [Link]
-
Khan, I., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. 2025, 29. [Link]
-
Szeliga, M., & Girek, M. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. 2021, 14(4), 354. [Link]
-
Fayed, E. A., et al. Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect. 2024, 9(19), e202400529. [Link]
-
Kluge, A. F., et al. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Archiv der Pharmazie. 1986, 319(1), 69-75. [Link]
-
El-Gamal, M. I., et al. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. 2022, 12(23), 14763-14780. [Link]
-
Chang, M. Y., & Tai, H. Y. SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society. 2005, 52(4), 775-782. [Link]
-
PubChem. Furo[2,3-b]pyridine, 2-nitro-. National Center for Biotechnology Information. Accessed January 28, 2026. [Link]
-
Al-Warhi, T., et al. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecules. 2024, 29(14), 3291. [Link]
-
El-Gamal, M. I., et al. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. 2022, 12(13), 7856-7870. [Link]
-
Sharma, A. K., et al. Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters. 2015, 17(13), 3230-3233. [Link]
-
Bain, N. H. A. S., et al. SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Chemistry. 2023, 25(1), 54-63. [Link]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Furo[3,2-b]pyridine-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the Furo[3,2-b]pyridine scaffold has emerged as a promising framework for developing potent and selective therapeutics.[1][2] Derivatives incorporating a 6-carbonitrile moiety are of particular interest for their interactions with key kinases, most notably the Cdc2-like kinases (CLKs) that play a crucial role in mRNA splicing.[1][3] However, as with any kinase inhibitor, a thorough understanding of off-target effects is paramount for advancing these compounds towards the clinic. This guide provides a comparative analysis of the off-target profiles of Furo[3,2-b]pyridine-6-carbonitrile derivatives, offering insights into their selectivity and potential therapeutic windows compared to alternative inhibitors.
The Furo[3,2-b]pyridine Scaffold: A Platform for Selective Kinase Inhibition
The Furo[3,2-b]pyridine core has been identified as a "privileged scaffold" in medicinal chemistry, lending itself to the development of highly selective kinase inhibitors.[1][2] This is attributed to its unique electronic properties and the ability to be readily functionalized, allowing for fine-tuning of interactions within the ATP-binding pocket of target kinases. One notable derivative from this class is MU1210 , a potent inhibitor of CLK1, CLK2, and CLK4.[3][4]
Unveiling the Off-Target Landscape: A Comparative Analysis
Selectivity is a critical attribute of any kinase inhibitor, as off-target activities can lead to unforeseen toxicities or even therapeutic benefits. To characterize the selectivity of Furo[3,2-b]pyridine-6-carbonitrile derivatives, we will compare the available data for a representative compound, MU1210, with that of a clinical-stage CLK inhibitor, SM08502 (Cirtuvivint) , and other relevant kinase inhibitors.[1][5]
On-Target Potency
| Compound | Primary Target(s) | IC50 (nM) |
| MU1210 | CLK1, CLK2, CLK4 | 8, 20, 12[4] |
| SM08502 | CLK2, CLK3 | 2, 22[6] |
This table highlights the potent on-target activity of both MU1210 and SM08502 against their primary CLK targets.
Off-Target Kinase Profile: A Head-to-Head Comparison
A comprehensive assessment of kinase inhibitor selectivity is typically achieved through broad kinome screening. While full kinome scan data for a range of Furo[3,2-b]pyridine-6-carbonitrile derivatives is not publicly available, analysis of the data for MU1210 provides valuable insights.
Key Off-Targets of MU1210 (at 1 µM): [4]
-
HIPK2 (Homeodomain-interacting protein kinase 2): IC50 of 23 nM. This represents the most significant off-target activity.
-
DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2): Potency of 1.7 µM in NanoBRET assays.
Kinome Selectivity of a Furo[3,2-b]pyridine Lead Compound:
A kinome tree representation for a lead Furo[3,2-b]pyridine compound demonstrates a high degree of selectivity, with significant inhibition observed for only a small number of kinases outside the CLK family.[7]
Off-Target Profile of SM08502:
SM08502 has been shown to inhibit CLK and DYRK kinases.[5] A study screening SM08502 against 402 wild-type kinases revealed that at a concentration of 0.05 µM, only 4.7% of the kinases were inhibited, demonstrating good selectivity.[8] Besides CLKs, other potential targets included DYRK family members (DYRK1A, -1B, -2, and -4) with IC50 values in the range of 2-13 nM.[8]
Comparison with Other Scaffolds:
-
Thieno[3,2-b]pyridines: This scaffold has also yielded highly selective kinase inhibitors. For instance, derivatives targeting Haspin kinase have been developed with high kinome-wide selectivity.[9][10] This suggests that the fused bicyclic nature of these scaffolds can be engineered for high specificity.
The data suggests that while Furo[3,2-b]pyridine derivatives like MU1210 are highly potent against their primary CLK targets, they can exhibit off-target activity against other kinase families, particularly HIPK and DYRK. The selectivity profile of SM08502 appears to be similarly focused on CLK and DYRK kinases. The thieno[3,2-b]pyridine scaffold offers a comparable platform for developing selective kinase inhibitors.
Charting the Course: Experimental Workflows for Off-Target Profiling
A robust assessment of off-target effects relies on a combination of in vitro and cellular assays. The following workflows are central to characterizing the selectivity of kinase inhibitors like the Furo[3,2-b]pyridine-6-carbonitrile derivatives.
Kinome-Wide Profiling (KINOMEscan®)
This competition binding assay is a gold standard for assessing the selectivity of a kinase inhibitor across a large panel of kinases.[7][11]
Caption: KINOMEscan® workflow for assessing kinase inhibitor selectivity.
Detailed Protocol:
-
Assay Components: The assay utilizes three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound.[7]
-
Competitive Binding: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.[7]
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) by detecting the DNA tag. A lower amount of bound kinase indicates that the test compound is an effective inhibitor.[7]
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the support relative to a control (e.g., DMSO). This data can be used to generate a comprehensive kinome map, such as a TREEspot™ visualization, which provides a visual representation of the inhibitor's selectivity.[11]
Cellular Target Engagement (NanoBRET™)
To confirm that a compound engages its target within a cellular context, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful tool.[12][13]
Caption: NanoBRET™ Target Engagement assay workflow.
Detailed Protocol:
-
Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[6]
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase of interest is added to the cells. When the tracer binds to the NanoLuc-kinase fusion, BRET occurs, generating a signal.[6]
-
Compound Treatment: The test compound is then added to the cells. If the compound binds to the target kinase, it will displace the fluorescent tracer.[6]
-
Signal Detection: The displacement of the tracer leads to a decrease in the BRET signal, which can be measured in real-time. The degree of signal reduction is proportional to the compound's affinity and target engagement in living cells.[13]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[14][15][16]
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Protocol:
-
Compound Treatment: Intact cells are treated with either the test compound or a vehicle control.[16]
-
Thermal Challenge: The treated cells are then heated to a range of temperatures.[16]
-
Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.[14]
-
Data Analysis: By plotting the amount of soluble protein as a function of temperature, a "melting curve" is generated. A shift in this curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.[15]
Conclusion and Future Directions
The Furo[3,2-b]pyridine-6-carbonitrile scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The available data for derivatives like MU1210 suggests a favorable selectivity profile, with primary activity against CLK kinases and manageable off-target interactions. However, a comprehensive understanding of the off-target landscape for this chemical class will require systematic kinome-wide profiling of a broader range of derivatives.
For drug development professionals, the key takeaway is the importance of early and comprehensive off-target profiling using a combination of biochemical and cellular assays. This approach not only de-risks clinical development by identifying potential liabilities but can also uncover novel therapeutic opportunities through "beneficial" off-target effects. As our understanding of the kinome and its role in disease continues to expand, the strategic application of these profiling technologies will be instrumental in guiding the design of the next generation of safe and effective kinase inhibitors.
References
Please note that due to the dynamic nature of web content, some URLs may have changed since the time of this writing.
-
Hylsová, M., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. [Link]
-
Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Paruch, K., et al. (2020). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry, 208, 112818. [Link]
-
Structural Genomics Consortium. MU1210 A chemical probe for CLK kinases. [Link]
-
Tam, B., et al. (2020). The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models. Cancer Letters, 473, 10-20. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
ResearchGate. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
ResearchGate. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. [Link]
-
HMS LINCS Project. KINOMEscan data. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
HMS LINCS Project. Assays. [Link]
-
Biosplice Therapeutics. Biosplice Therapeutics Announced New Clinical Data for Cirtuvivint (SM08502) at the European Society for Medical Oncology Meeting. [Link]
-
Cairo University Scholar. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. [Link]
-
News-Medical. NanoBRET™ Target Engagement for drug development. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
KINOMEscan. [Link]
-
Taylor & Francis Online. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]
-
ResearchGate. Characterization of SM08502, a small-molecule CLK inhibitor of Wnt... [Link]
-
Chemical Communications (RSC Publishing). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. [Link]
-
CETSA. Publications. [Link]
-
PubMed. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. [Link]
-
PubMed Central. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]
-
ResearchGate. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. [Link]
-
PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
-
Protocols.io. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. [Link]
-
ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MU1210 | Structural Genomics Consortium [thesgc.org]
- 5. biosplice.com [biosplice.com]
- 6. eubopen.org [eubopen.org]
- 7. chayon.co.kr [chayon.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Furo[3,2-b]pyridine-6-carbonitrile Against Established Kinase and Hedgehog Pathway Inhibitors
Introduction: The Emergence of Furo[3,2-b]pyridine as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear as the basis for potent and selective drugs. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and favorable drug-like properties. The furo[3,2-b]pyridine core has emerged as one such scaffold, particularly in the realm of oncology.[1] Its fused heterocyclic system provides a versatile platform for the development of targeted therapies, notably as inhibitors of key signaling pathways implicated in cancer progression.[1]
This guide focuses on a specific derivative, Furo[3,2-b]pyridine-6-carbonitrile, and provides a framework for its comprehensive evaluation against established clinical and preclinical drugs. While extensive public data on this exact molecule is limited, the known biological activities of the furo[3,2-b]pyridine class and the recognized importance of the carbonitrile moiety in enhancing bioactivity allow us to postulate its potential as a kinase inhibitor and a modulator of the Hedgehog signaling pathway.[2]
Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated potent and highly selective inhibition of several key kinases, including cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinase 2 (CDK2).[1] Furthermore, certain analogues have been identified as modulators of the Hedgehog signaling pathway.[2][3] This guide will therefore benchmark Furo[3,2-b]pyridine-6-carbonitrile against representative drugs from these classes, providing detailed experimental protocols to enable a rigorous, head-to-head comparison.
Selecting the Benchmarks: A Rationale for Comparison
To provide a meaningful assessment of Furo[3,2-b]pyridine-6-carbonitrile's potential, we have selected the following drugs for comparison, based on their established mechanisms of action and clinical relevance.
| Target Class | Benchmark Drug | Rationale for Selection |
| CLK Inhibitor | Emavusertib (CA-4948) | An investigational CLK inhibitor currently in clinical trials for various cancers, making it a relevant and contemporary benchmark.[4] |
| CDK2 Inhibitor | PF-07104091 | A selective CDK2 inhibitor that has shown anti-tumor activity in clinical trials for breast cancer, providing a clinically validated comparator.[5][6] |
| HIPK Inhibitor | TBID | A selective inhibitor of HIPK2, offering a tool compound to assess the potential of Furo[3,2-b]pyridine-6-carbonitrile against this specific kinase family.[7] |
| Hedgehog Pathway Inhibitor | Vismodegib | An FDA-approved Smoothened (SMO) inhibitor for the treatment of basal cell carcinoma, representing the clinical standard for Hedgehog pathway inhibition.[8][9] |
Comparative Experimental Workflows: A Step-by-Step Guide
The following sections outline detailed protocols for the in vitro and cell-based assays necessary to benchmark Furo[3,2-b]pyridine-6-carbonitrile against the selected drugs.
I. In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme.
Experimental Objective: To quantify the half-maximal inhibitory concentration (IC50) of Furo[3,2-b]pyridine-6-carbonitrile against CLK2, CDK2/cyclin E, and HIPK2.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay format is a robust and high-throughput method for measuring kinase activity.
Protocol: In Vitro Kinase HTRF Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the purified kinase (CLK2, CDK2/cyclin E, or HIPK2) in kinase buffer.
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in kinase buffer.
-
Prepare serial dilutions of Furo[3,2-b]pyridine-6-carbonitrile and the benchmark inhibitors (Emavusertib, PF-07104091, TBID) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well low-volume microplate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and a d2-labeled generic antibody (e.g., anti-GST).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 values using a non-linear regression analysis.
-
Diagram: In Vitro Kinase HTRF Assay Workflow
Caption: Workflow for determining in vitro kinase inhibition using an HTRF assay.
II. Cell-Based Kinase Inhibition Assays
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more biologically relevant context by assessing the compound's ability to inhibit the target kinase within a cellular environment.[10][11]
Experimental Objective: To determine the cellular potency of Furo[3,2-b]pyridine-6-carbonitrile in inhibiting the phosphorylation of a known downstream substrate of the target kinase.
Methodology: Cellular Phosphorylation Assay (ELISA-based)
This method quantifies the level of a specific phosphorylated protein in cell lysates.[10]
Protocol: Cellular Phosphorylation Assay
-
Cell Culture and Treatment:
-
Seed an appropriate cancer cell line (e.g., a cell line with known dysregulation of the target kinase) in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with serial dilutions of Furo[3,2-b]pyridine-6-carbonitrile or benchmark drugs for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Coat a high-binding ELISA plate with a capture antibody specific for the total (phosphorylated and unphosphorylated) substrate protein.
-
Add the cell lysates to the coated plate and incubate to allow the capture antibody to bind the substrate protein.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate protein. This antibody should be conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Wash the plate to remove unbound detection antibody.
-
Add a chromogenic HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the phospho-protein signal to the total protein amount (determined from a parallel ELISA or a total protein assay).
-
Plot the percentage of inhibition of phosphorylation against the compound concentration and determine the IC50 value.
-
III. Hedgehog Signaling Pathway Inhibition Assay
To evaluate the effect of Furo[3,2-b]pyridine-6-carbonitrile on the Hedgehog pathway, a reporter gene assay is the gold standard.[12]
Experimental Objective: To measure the ability of Furo[3,2-b]pyridine-6-carbonitrile to inhibit Hedgehog pathway activation.
Methodology: Gli-Luciferase Reporter Assay
This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter.[13][14]
Protocol: Gli-Luciferase Reporter Assay
-
Cell Culture and Treatment:
-
Seed NIH/3T3-Gli-Luc cells in a 96-well white, clear-bottom plate and allow them to reach confluency.
-
Treat the cells with serial dilutions of Furo[3,2-b]pyridine-6-carbonitrile or Vismodegib.
-
Stimulate the Hedgehog pathway by adding a conditioned medium containing a Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).
-
Incubate for 24-30 hours.[15]
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Add a luciferase assay reagent to the cell lysate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the percentage of inhibition of luciferase activity against the compound concentration and determine the IC50 value.
-
Diagram: Hedgehog Signaling Pathway and Reporter Assay
Caption: Simplified Hedgehog signaling pathway and the principle of the Gli-luciferase reporter assay.
IV. Cellular Cytotoxicity Assay
It is essential to assess whether the observed inhibitory effects are due to specific target engagement or general cellular toxicity.
Experimental Objective: To determine the cytotoxic profile of Furo[3,2-b]pyridine-6-carbonitrile and the benchmark drugs in relevant cancer cell lines.
Methodology: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[16]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Treatment:
-
Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Furo[3,2-b]pyridine-6-carbonitrile and the benchmark drugs for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of viable cells against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Summary and Interpretation
The experimental data should be compiled into clear, concise tables for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | CLK2 IC50 (nM) | CDK2/cyclin E IC50 (nM) | HIPK2 IC50 (nM) |
| Furo[3,2-b]pyridine-6-carbonitrile | Experimental Value | Experimental Value | Experimental Value |
| Emavusertib | Experimental Value | N/A | N/A |
| PF-07104091 | N/A | Experimental Value | N/A |
| TBID | N/A | N/A | Experimental Value |
Table 2: Cell-Based Activity and Cytotoxicity
| Compound | Cellular Kinase Inhibition IC50 (nM) | Hedgehog Pathway Inhibition IC50 (nM) | Cancer Cell Line GI50 (µM) |
| Furo[3,2-b]pyridine-6-carbonitrile | Experimental Value | Experimental Value | Experimental Value |
| Emavusertib | Experimental Value | N/A | Experimental Value |
| PF-07104091 | Experimental Value | N/A | Experimental Value |
| Vismodegib | N/A | Experimental Value | Experimental Value |
A successful outcome for Furo[3,2-b]pyridine-6-carbonitrile would be potent and selective inhibition of one or more of the target kinases, with a significant window between the on-target cellular activity and general cytotoxicity. Similarly, potent inhibition of the Hedgehog pathway at non-toxic concentrations would be a promising result.
Conclusion
This guide provides a comprehensive framework for the preclinical benchmarking of Furo[3,2-b]pyridine-6-carbonitrile. By employing these standardized and robust assays, researchers can generate high-quality, comparable data to elucidate the therapeutic potential of this promising compound. The furo[3,2-b]pyridine scaffold holds considerable promise, and a systematic evaluation of its derivatives is a critical step in the journey from a privileged structure to a life-saving therapeutic.
References
-
Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1434-1438. Available from: [Link]
-
Garrido-Castro, A. C., et al. (2023). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Cancers, 15(3), 839. Available from: [Link]
-
PubChem. Furo(3,2-b)pyridine. Available from: [Link]
-
ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
-
Synapse. What are CDK2 inhibitors and how do you quickly get the latest development progress?. Available from: [Link]
-
BMG LABTECH. Kinase assays. Available from: [Link]
-
ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available from: [Link]
-
PubMed Central. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. Available from: [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
Drugs.com. List of Hedgehog pathway inhibitors. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
-
PubMed. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Available from: [Link]
-
Bio-protocol. Hedgehog (Hh) Reporter Activity Assay. Available from: [Link]
-
Journal of the American Society of Nephrology. Small Molecule Allosteric Inhibitor of HIPK2 as a Novel Therapy against Kidney Fibrosis. Available from: [Link]
-
Wikipedia. Hedgehog pathway inhibitor. Available from: [Link]
-
Creative Diagnostics. Kinase Activity Assay. Available from: [Link]
-
PR Newswire. CLK Inhibitors Market Poised for Growth as Demand Rises in Oncology and Musculoskeletal Disorders | DelveInsight. Available from: [Link]
-
ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. Available from: [Link]
-
Drug Target Review. New dual CDK approach tackles drug-resistant breast cancer. Available from: [Link]
-
Frontiers. Biology and pharmacological inhibition of homeodomain-interacting protein kinases. Available from: [Link]
-
PubMed Central. In vitro NLK Kinase Assay. Available from: [Link]
-
BPS Bioscience. Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Available from: [Link]
-
The Journal of Visualized Experiments. Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Available from: [Link]
-
Profacgen. Cell-based Kinase Assays. Available from: [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
-
Bio-protocol. In vitro kinase assay. Available from: [Link]
-
PubMed Central. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer. Available from: [Link]
-
Patsnap Synapse. What are CLK inhibitors and how do they work?. Available from: [Link]
-
PLOS One. Synthesis and Properties of a Selective Inhibitor of Homeodomain–Interacting Protein Kinase 2 (HIPK2). Available from: [Link]
-
PubMed. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Available from: [Link]
-
ResearchGate. (PDF) In vitro kinase assay v1. Available from: [Link]
-
AACR Journals. Hedgehog Inhibitor Approved for BCC | Cancer Discovery. Available from: [Link]
-
AACR Journals. Abstract 5944: Discovery of BH-30236: A novel macrocyclic CLK inhibitor targeting alternative splicing in cancers. Available from: [Link]
-
Stanford Medicine. Inhibiting a master regulator of aging regenerates joint cartilage in mice. Available from: [Link]
-
Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Available from: [Link]
-
PubMed. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma. Available from: [Link]
-
Gentarget. Hedgehog Pathway - Report Lentivirus. Available from: [Link]
-
Stanford Medicine. Approval of the first Hedgehog pathway inhibitor for Invasive Basal cell carcinomas. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Properties of a Selective Inhibitor of Homeodomain–Interacting Protein Kinase 2 (HIPK2). Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
-
PubMed. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Available from: [Link]
-
PubMed Central. Triple Hedgehog Pathway Inhibition for Basal Cell Carcinoma. Available from: [Link]
-
PubMed. Hedgehog Pathway Inhibitor Therapy for Locally Advanced and Metastatic Basal Cell Carcinoma: A Systematic Review and Pooled Analysis of Interventional Studies. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLK Inhibitors Market Poised for Growth as Demand Rises in Oncology and Musculoskeletal Disorders | DelveInsight [prnewswire.com]
- 5. jipo [innovationsjournals-jipo.kglmeridian.com]
- 6. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Synthesis and Properties of a Selective Inhibitor of Homeodomain–Interacting Protein Kinase 2 (HIPK2) | PLOS One [journals.plos.org]
- 8. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 9. Approval of the first Hedgehog pathway inhibitor for Invasive Basal cell carcinomas | Dermatology | Stanford Medicine [med.stanford.edu]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Hedgehog Pathway - Report Lentivirus [gentarget.com]
- 15. web.stanford.edu [web.stanford.edu]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Furo[3,2-b]pyridine-6-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Furo[3,2-b]pyridine-6-carbonitrile, a heterocyclic compound featuring both a furan and a pyridine ring fused together with a nitrile functional group, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure that these procedures are not just followed, but understood.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for every novel compound is not always available, information from Safety Data Sheets (SDS) and analogous structures provides a strong basis for a conservative safety assessment.
Based on available data, Furo[3,2-b]pyridine-6-carbonitrile presents several hazards.[1][2] A closely related isomer, Furo[2,3-b]pyridine-6-carbonitrile, is classified as acutely toxic if swallowed and may cause respiratory irritation.[3] Given the structural similarities, it is prudent to handle Furo[3,2-b]pyridine-6-carbonitrile with the same high degree of caution.
Table 1: Hazard Profile of Furo[3,2-b]pyridine-6-carbonitrile and Related Isomers
| Hazard Classification | GHS Category | Hazard Statement | Implication for Handling & Disposal |
| Acute Toxicity, Oral (Isomer Data) | Category 4 | H302: Harmful if swallowed[3] | Avoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. Waste must be securely contained to prevent environmental release. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | Avoid skin contact. Wear appropriate chemical-resistant gloves and a lab coat. Contaminated PPE and materials must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] | Wear safety goggles or a face shield. An eyewash station must be readily accessible. Any material splashed into the eyes requires immediate and prolonged flushing. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] | Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols. This minimizes respiratory exposure and contains potential spills. |
The nitrile group (-CN) is a key structural feature that warrants significant caution. Nitrile compounds can be toxic and may release hydrogen cyanide gas under acidic conditions or during combustion. Therefore, waste segregation is critical to prevent accidental mixing with acids.
Regulatory Framework: Ensuring Compliance
The disposal of chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[4]
A chemical like Furo[3,2-b]pyridine-6-carbonitrile would be classified as hazardous waste based on its characteristics of toxicity and irritation.[5] It is the generator's responsibility to make this determination. Due to its potential toxicity, it could fall under state or federal waste codes. The cardinal rule is to never dispose of this chemical down the drain or in regular trash.[6][7] Doing so can harm aquatic life and compromise water treatment systems.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that Furo[3,2-b]pyridine-6-carbonitrile waste is handled safely from the point of generation to its final disposal by a licensed facility.
Step 1: Waste Identification and Segregation
-
Action: Identify all waste streams containing Furo[3,2-b]pyridine-6-carbonitrile. This includes pure surplus compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Causality: Proper identification is the foundation of safe disposal. Segregation prevents dangerous chemical reactions. Specifically, keep this nitrile-containing waste separate from strong acids, bases, and oxidizers.[8]
Step 2: Containerization
-
Action: Use a dedicated, sealable, and chemically compatible hazardous waste container.[8] A high-density polyethylene (HDPE) or glass container is recommended. Ensure the container is in good condition with no cracks or leaks.
-
Causality: Proper containment prevents spills and exposure. The container must be robust enough to hold the waste without degradation until pickup. Containers should be kept closed when not in use.[9]
Step 3: Labeling
-
Action: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Furo[3,2-b]pyridine-6-carbonitrile"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Causality: Clear and accurate labeling is a legal requirement and essential for the safety of everyone who may handle the container. It informs personnel of the contents and associated dangers, ensuring proper handling during storage and transport.
Step 4: Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of the operator, away from ignition sources, and in a location that minimizes traffic.[10] Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.
-
Causality: Storing waste in a designated, controlled area prevents accidental spills and unauthorized access. Secondary containment is a crucial failsafe against environmental contamination.
Step 5: Arranging for Disposal
-
Action: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal.
-
Causality: Furo[3,2-b]pyridine-6-carbonitrile waste must be disposed of via a licensed chemical destruction plant, typically through high-temperature incineration with flue gas scrubbing.[1][6] EH&S professionals are trained to manage the logistics and legal requirements of transporting and disposing of hazardous materials.
Caption: Emergency Spill Response for Furo[3,2-b]pyridine-6-carbonitrile.
By adhering to these detailed procedures, you can ensure the safe handling and disposal of Furo[3,2-b]pyridine-6-carbonitrile, protecting yourself, your colleagues, and the environment. This commitment to safety is the hallmark of a responsible and trustworthy scientific professional.
References
-
University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Furoin, 98%. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
U.S. Chemical Storage. (2024). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Furo(3,2-d)pyrimidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ushazmatstorage.com [ushazmatstorage.com]
- 10. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
